Product packaging for h-NTPDase-IN-1(Cat. No.:)

h-NTPDase-IN-1

Cat. No.: B12387617
M. Wt: 459.7 g/mol
InChI Key: CJXXYQHYKQSSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-NTPDase-IN-1 is a useful research compound. Its molecular formula is C17H16BrClN2O4S and its molecular weight is 459.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16BrClN2O4S B12387617 h-NTPDase-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16BrClN2O4S

Molecular Weight

459.7 g/mol

IUPAC Name

N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide

InChI

InChI=1S/C17H16BrClN2O4S/c18-12-1-3-13(4-2-12)20-26(23,24)14-5-6-16(19)15(11-14)17(22)21-7-9-25-10-8-21/h1-6,11,20H,7-10H2

InChI Key

CJXXYQHYKQSSHI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Development of h-NTPDase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of h-NTPDase-IN-1, a sulfamoyl benzamide derivative identified as a selective inhibitor of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). This document details the scientific background, discovery, chemical synthesis, and in vitro characterization of this compound. It includes structured data on its inhibitory potency and selectivity, detailed experimental protocols for its synthesis and enzymatic assays, and visualizations of pertinent signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of purinergic signaling, drug discovery, and pharmacology who are interested in the development of novel NTPDase inhibitors.

Introduction to Purinergic Signaling and NTPDases

Extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), are crucial signaling molecules that regulate a wide array of physiological and pathological processes. This intricate communication system, known as purinergic signaling, is mediated by the activation of P2 purinergic receptors on the cell surface. The concentration and duration of these nucleotide signals are tightly controlled by a family of cell-surface enzymes called ectonucleotidases.

Among these, the ectonucleoside triphosphate diphosphohydrolase (NTPDase) family plays a pivotal role. In humans, there are eight known NTPDase isoforms (NTPDase1-8), with NTPDase1, 2, 3, and 8 being the primary regulators of extracellular nucleotide levels on the cell surface. These enzymes hydrolyze ATP and ADP to adenosine monophosphate (AMP), thereby terminating P2 receptor signaling. Due to their critical role in modulating purinergic signaling, NTPDases have emerged as promising therapeutic targets for a variety of conditions, including thrombosis, inflammation, and cancer. The development of potent and selective NTPDase inhibitors is therefore an area of significant research interest.

Discovery of this compound

This compound, chemically known as N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide, was discovered through a targeted synthetic effort to develop novel and selective inhibitors of human NTPDases.[1] The discovery was based on a sulfamoyl benzamide scaffold, which was systematically modified with various biologically relevant substituents to explore the structure-activity relationships (SAR) for NTPDase inhibition.[1] Compound 3i , later designated this compound, emerged from this library as a potent inhibitor of h-NTPDase1 and h-NTPDase3.[1]

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process starting from 4-chlorobenzoic acid. The general synthetic scheme is outlined below.

G cluster_0 Synthesis of this compound 4-Chlorobenzoic_acid 4-Chlorobenzoic acid Sulfonyl_chloride 4-Chloro-3-(chlorosulfonyl)benzoic acid 4-Chlorobenzoic_acid->Sulfonyl_chloride Chlorosulfonic acid Sulfamoylbenzoic_acid 4-Chloro-3-(morpholinosulfonyl)benzoic acid Sulfonyl_chloride->Sulfamoylbenzoic_acid Morpholine This compound This compound (Compound 3i) Sulfamoylbenzoic_acid->this compound 4-Bromoaniline, EDC, HOBt

Figure 1: Synthetic route for this compound.
Detailed Experimental Protocol for Synthesis

The synthesis of this compound involves three main steps as described in the primary literature[1]:

Step 1: Synthesis of 4-chloro-3-(chlorosulfonyl)benzoic acid

  • To a stirred solution of chlorosulfonic acid (excess), 4-chlorobenzoic acid is added portion-wise at 0 °C.

  • The reaction mixture is then heated and stirred for several hours.

  • After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.

  • The resulting precipitate is filtered, washed with cold water, and dried to yield 4-chloro-3-(chlorosulfonyl)benzoic acid.

Step 2: Synthesis of 4-chloro-3-(morpholinosulfonyl)benzoic acid

  • To a solution of 4-chloro-3-(chlorosulfonyl)benzoic acid in a suitable solvent (e.g., dichloromethane), morpholine is added dropwise at 0 °C.

  • The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • The reaction mixture is then washed with an acidic solution (e.g., 1N HCl) and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 4-chloro-3-(morpholinosulfonyl)benzoic acid.

Step 3: Synthesis of N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (this compound)

  • To a solution of 4-chloro-3-(morpholinosulfonyl)benzoic acid in an appropriate solvent (e.g., dimethylformamide), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) are added, and the mixture is stirred for a short period.

  • 4-bromoaniline is then added to the reaction mixture.

  • The reaction is stirred at room temperature overnight.

  • The reaction mixture is poured into water, and the resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization or column chromatography to yield the final product, this compound.

In Vitro Biological Evaluation

Inhibitory Potency and Selectivity

The inhibitory activity of this compound was evaluated against four of the human cell-surface expressed NTPDase isoforms: h-NTPDase1, h-NTPDase2, h-NTPDase3, and h-NTPDase8.[1] The half-maximal inhibitory concentrations (IC50) were determined using a malachite green-based colorimetric assay.

Compoundh-NTPDase1 IC50 (µM)h-NTPDase2 IC50 (µM)h-NTPDase3 IC50 (µM)h-NTPDase8 IC50 (µM)
This compound (3i) 2.88 ± 0.13> 1000.72 ± 0.11> 100
Table 1: Inhibitory activity of this compound against human NTPDase isoforms. Data are presented as mean ± SEM.[1]

The data indicates that this compound is a potent inhibitor of h-NTPDase3 and a moderately potent inhibitor of h-NTPDase1, while showing weak to no activity against h-NTPDase2 and h-NTPDase8 at concentrations up to 100 µM.[1] Data on the inhibitory activity against h-NTPDase4, -5, -6, and -7 is not currently available in the public domain.

Experimental Protocol: Malachite Green Assay for NTPDase Activity

The following is a generalized protocol for the malachite green assay adapted from the methodology described in the discovery of this compound[1].

Principle: This colorimetric assay measures the amount of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP or ADP. The released phosphate reacts with malachite green and molybdate in an acidic solution to form a green complex, the absorbance of which is proportional to the amount of phosphate produced.

Materials:

  • Recombinant human NTPDase enzymes (h-NTPDase1, -2, -3, -8)

  • ATP or ADP substrate

  • Tris buffer

  • Calcium chloride (CaCl2)

  • Malachite green reagent

  • Ammonium molybdate

  • Triton X-100

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare stock solutions of the test compounds (e.g., this compound) in DMSO.

    • Serially dilute the compounds in the assay buffer to the desired concentrations.

    • Prepare a solution of the NTPDase enzyme in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add the assay buffer.

    • Add the test compound solution to the respective wells.

    • Add the enzyme solution to all wells except the negative control wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the substrate (ATP or ADP) to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Color Development and Measurement:

    • Stop the reaction by adding the malachite green reagent.

    • Allow the color to develop for a specified time at room temperature.

    • Measure the absorbance at a wavelength between 620 and 650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_1 Malachite Green Assay Workflow Prepare_Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Dispense_Reagents Dispense Reagents into 96-well Plate Prepare_Reagents->Dispense_Reagents Pre-incubation Pre-incubate at 37°C Dispense_Reagents->Pre-incubation Initiate_Reaction Initiate Reaction with Substrate Pre-incubation->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction with Malachite Green Reagent Incubation->Stop_Reaction Color_Development Color Development Stop_Reaction->Color_Development Measure_Absorbance Measure Absorbance (620-650 nm) Color_Development->Measure_Absorbance Data_Analysis Data Analysis (IC50 determination) Measure_Absorbance->Data_Analysis

Figure 2: Workflow for the malachite green assay.

Molecular Docking and Proposed Binding Mode

Molecular docking studies were performed to elucidate the putative binding mode of this compound within the active site of h-NTPDase1 and h-NTPDase3.[1] These computational analyses suggest that the inhibitor binds in the vicinity of the nucleotide-binding site, forming key interactions with amino acid residues that are critical for substrate recognition and catalysis.

G cluster_2 Proposed Binding Interactions of this compound cluster_3 h-NTPDase Active Site Inhibitor This compound Residue1 Amino Acid Residue 1 Inhibitor->Residue1 H-Bond Residue2 Amino Acid Residue 2 Inhibitor->Residue2 Hydrophobic Interaction Residue3 Amino Acid Residue 3 Inhibitor->Residue3 H-Bond

Figure 3: Logical diagram of inhibitor-enzyme interactions.

Pharmacokinetic Profile and In Vivo Studies

To date, there is no publicly available information regarding the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) or in vivo efficacy and safety of this compound. The initial discovery paper focused on the synthesis and in vitro characterization of this compound.[1] Further studies are required to evaluate its drug-like properties and its potential for in vivo applications.

Conclusion and Future Directions

This compound is a novel sulfamoyl benzamide derivative that has been identified as a potent and selective inhibitor of h-NTPDase3 and a moderately potent inhibitor of h-NTPDase1. Its discovery provides a valuable chemical scaffold for the further development of more potent and isoform-selective NTPDase inhibitors. Future research should focus on a comprehensive evaluation of its selectivity against all human NTPDase isoforms, characterization of its pharmacokinetic profile, and assessment of its efficacy and safety in relevant in vivo models of diseases where NTPDase modulation is considered a therapeutic strategy. Such studies will be crucial in determining the potential of this compound and its analogs as therapeutic agents.

References

h-NTPDase-IN-1: A Selective Inhibitor of Human Nucleoside Triphosphate Diphosphohydrolase-1 and -3

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of h-NTPDase-IN-1, a sulfamoyl benzamide derivative identified as a selective inhibitor of human Nucleoside Triphosphate Diphosphohydrolase-1 (h-NTPDase1, also known as CD39) and h-NTPDase3. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting these ectonucleotidases in various pathological conditions, including thrombosis, inflammation, diabetes, and cancer.[1][2]

Introduction to h-NTPDases

Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP.[3] Of the eight known human NTPDase isoforms, h-NTPDase1, -2, -3, and -8 are located on the cell surface and are implicated in a variety of physiological and pathological processes.[1][3] h-NTPDase1 is predominantly found in the vasculature and is crucial for thromboregulation, while h-NTPDase3 is expressed in pancreatic islet cells and is involved in the regulation of insulin secretion.[4][5][6] The development of selective inhibitors for these enzymes is therefore of significant therapeutic interest.

This compound: A Profile

This compound (also referred to as compound 3i in associated literature) is a potent inhibitor of both h-NTPDase1 and h-NTPDase3.[1][7][8] Its inhibitory activity against these two isoforms, along with its selectivity over other related enzymes, makes it a valuable tool for studying their biological functions and a promising lead compound for drug discovery programs.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against four human NTPDase isoforms has been characterized, with the following half-maximal inhibitory concentrations (IC50) determined:

Target EnzymeIC50 (µM)
h-NTPDase12.88 ± 0.13
h-NTPDase30.72 ± 0.11
h-NTPDase2> 100 (Inactive)
h-NTPDase8> 100 (Inactive)

Data sourced from Zaigham ZH, et al. RSC Adv. 2023.[1]

Experimental Protocols

The inhibitory activity of this compound was determined using a well-established enzyme inhibition assay.

Enzyme Inhibition Assay (Malachite Green Assay)

This colorimetric assay quantifies the amount of inorganic phosphate released from the hydrolysis of ATP by NTPDases.[7]

Materials:

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂

  • Substrate: ATP

  • Enzyme: Recombinant human NTPDase1, NTPDase2, NTPDase3, or NTPDase8

  • Test compound: this compound

  • Malachite green reagent

Procedure:

  • The test compound (this compound) is pre-incubated with the respective h-NTPDase isoform in the assay buffer.

  • The enzymatic reaction is initiated by the addition of the substrate, ATP.

  • The reaction mixture is incubated at room temperature.

  • The reaction is stopped, and the malachite green reagent is added.

  • The absorbance is measured at a specific wavelength to determine the concentration of the resulting phosphate-molybdate-malachite green complex.

  • The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Prepare Assay Plate Prepare Assay Plate Add Assay Buffer Add Assay Buffer Prepare Assay Plate->Add Assay Buffer Add h-NTPDase Enzyme Add h-NTPDase Enzyme Add Assay Buffer->Add h-NTPDase Enzyme Add this compound Add this compound Add h-NTPDase Enzyme->Add this compound Pre-incubation Pre-incubation Add this compound->Pre-incubation Add ATP (Substrate) Add ATP (Substrate) Pre-incubation->Add ATP (Substrate) Incubation Incubation Add ATP (Substrate)->Incubation Stop Reaction Stop Reaction Incubation->Stop Reaction Add Malachite Green Reagent Add Malachite Green Reagent Stop Reaction->Add Malachite Green Reagent Measure Absorbance Measure Absorbance Add Malachite Green Reagent->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Experimental workflow for the malachite green-based NTPDase inhibition assay.

Signaling Pathways

This compound, by inhibiting h-NTPDase1 and h-NTPDase3, can modulate purinergic signaling pathways that are critical in various physiological processes.

Role of h-NTPDase1 in Thromboregulation

h-NTPDase1 on the surface of endothelial cells hydrolyzes extracellular ADP, a potent platelet agonist. By reducing ADP levels, h-NTPDase1 prevents platelet aggregation and thrombus formation. Inhibition of h-NTPDase1 by this compound would lead to an accumulation of extracellular ADP, potentially promoting platelet aggregation.

cluster_0 Endothelial Cell cluster_1 Extracellular Space cluster_2 Platelet NTPDase1 h-NTPDase1 ADP ADP NTPDase1->ADP Inhibits ATP ATP ATP->ADP Hydrolysis AMP AMP ADP->AMP Hydrolysis P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Aggregation Platelet Aggregation P2Y12->Aggregation hNTPDaseIN1 This compound hNTPDaseIN1->NTPDase1 Inhibits

Modulation of thromboregulation by h-NTPDase1 and its inhibition by this compound.

Role of h-NTPDase3 in Insulin Secretion

In pancreatic β-cells, glucose stimulation leads to the release of ATP. This extracellular ATP can act on P2Y receptors to amplify glucose-induced insulin secretion. h-NTPDase3, present on the surface of these cells, hydrolyzes the released ATP, thus dampening this amplification loop. Inhibition of h-NTPDase3 by this compound would result in elevated extracellular ATP levels, leading to enhanced insulin secretion.[5][6]

cluster_0 Pancreatic β-cell cluster_1 Extracellular Space cluster_2 β-cell Receptor NTPDase3 h-NTPDase3 ATP ATP NTPDase3->ATP Hydrolyzes Insulin Insulin Secretion Glucose Glucose Glucose->ATP Stimulates Release ADP ADP ATP->ADP Hydrolysis by NTPDase3 P2Y_R P2Y Receptor ATP->P2Y_R Activates P2Y_R->Insulin Amplifies hNTPDaseIN1 This compound hNTPDaseIN1->NTPDase3 Inhibits

Regulation of insulin secretion by h-NTPDase3 and its inhibition by this compound.

Conclusion

This compound is a valuable pharmacological tool for the study of h-NTPDase1 and h-NTPDase3. Its selectivity and potency make it a strong candidate for further investigation in preclinical models of diseases where these enzymes are implicated. The detailed methodologies and pathway analyses provided in this guide are intended to facilitate future research and development efforts in this promising area of therapeutics.

References

h-NTPDase-IN-1: A Technical Guide to its Effects on Extracellular ATP and ADP Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) are crucial signaling molecules involved in a myriad of physiological and pathological processes. Their concentrations in the extracellular space are tightly regulated by a family of ectonucleoside triphosphate diphosphohydrolases (NTPDases). The modulation of these enzymes presents a promising therapeutic strategy for various diseases, including cancer and inflammatory disorders. This technical guide provides an in-depth overview of h-NTPDase-IN-1, a selective inhibitor of human NTPDases, and its impact on extracellular ATP and ADP hydrolysis.

This compound: An Inhibitor of Extracellular Nucleotide Metabolism

This compound is a small molecule inhibitor that selectively targets several isoforms of human NTPDases. By hindering the enzymatic activity of these proteins, this compound effectively prevents the breakdown of extracellular ATP and ADP, leading to their accumulation and subsequent modulation of purinergic signaling pathways.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been evaluated against various human NTPDase isoforms. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor effectiveness, are summarized in the table below. It is important to note that reported values may vary between different studies and experimental conditions.

NTPDase IsoformIC50 (µM) - Source 1[1]IC50 (µM) - Source 2[2]
h-NTPDase12.88 ± 0.130.05
h-NTPDase2-0.23
h-NTPDase30.72 ± 0.11-
h-NTPDase8-0.54

Note: Dashes indicate that the IC50 value was not reported in the specified source for that particular isoform.

Mechanism of Action: Impact on ATP and ADP Hydrolysis

NTPDases are cell-surface enzymes that sequentially hydrolyze ATP to ADP and then to adenosine monophosphate (AMP).[3][4] This process terminates ATP and ADP-mediated signaling through P2 receptors and initiates adenosine-mediated signaling through P1 receptors. This compound, by inhibiting NTPDases, disrupts this enzymatic cascade.

The functional consequence of this compound activity is an increase in the local concentrations of extracellular ATP and ADP. This elevation in nucleotide levels can have profound effects on cellular signaling, particularly in the tumor microenvironment and during inflammatory responses where extracellular ATP and ADP play critical roles.[3][5][6]

cluster_extracellular Extracellular Space cluster_cell Cell Membrane ATP ATP ADP ADP ATP->ADP Hydrolysis P2_Receptor P2 Receptors (P2X, P2Y) ATP->P2_Receptor Activates AMP AMP ADP->AMP Hydrolysis ADP->P2_Receptor Activates Ado Adenosine AMP->Ado Hydrolysis P1_Receptor P1 Receptors (A1, A2A, A2B, A3) Ado->P1_Receptor Activates NTPDase NTPDase NTPDase->ATP Catalyzes NTPDase->ADP CD73 CD73 CD73->AMP Catalyzes hNTPDaseIN1 This compound hNTPDaseIN1->NTPDase Inhibits

Figure 1: Mechanism of this compound Action

Experimental Protocols

The following section details a generalized methodology for assessing the inhibitory effect of this compound on ATP and ADP hydrolysis by NTPDases. A common and reliable method for this is the malachite green phosphate assay.[7][8][9]

Measurement of NTPDase Activity using the Malachite Green Assay

This assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP.

Materials:

  • Recombinant human NTPDase enzymes (e.g., h-NTPDase1, -2, -3, -8)

  • This compound

  • ATP and ADP substrates

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl2)[10]

  • Malachite Green Reagent (a solution of malachite green, ammonium molybdate, and polyvinyl alcohol in HCl)

  • Phosphate standard solution (e.g., KH2PO4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound, ATP, and ADP in the assay buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add the assay buffer.

    • Add varying concentrations of this compound to the wells.

    • Add the NTPDase enzyme to each well and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate (ATP or ADP) to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.

    • Stop the reaction by adding the Malachite Green Reagent.

  • Phosphate Quantification:

    • Allow color to develop for approximately 15-20 minutes at room temperature.

    • Measure the absorbance at a wavelength between 620-650 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using the phosphate standard to determine the concentration of Pi released in each well.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Inhibitor, Substrate, Enzyme) Incubate Pre-incubate Enzyme with this compound Reagents->Incubate React Initiate Reaction with ATP/ADP Incubate->React Stop Stop Reaction with Malachite Green Reagent React->Stop Measure Measure Absorbance (620-650 nm) Stop->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Figure 2: Experimental Workflow

Signaling Pathways and Therapeutic Implications

The accumulation of extracellular ATP and ADP due to NTPDase inhibition by this compound has significant implications for purinergic signaling, which is a key regulator of immune responses and cancer progression.[3][5][6]

Role in Cancer and Immunology

In the tumor microenvironment, extracellular ATP can act as a danger signal, promoting anti-tumor immunity. However, it is often rapidly hydrolyzed by NTPDases (like CD39) on cancer and immune cells, leading to the production of immunosuppressive adenosine. By blocking this hydrolysis, this compound can enhance ATP-mediated anti-tumor immune responses.

cluster_tme Tumor Microenvironment ATP_high Increased Extracellular ATP Immune_Activation Enhanced Anti-Tumor Immune Response ATP_high->Immune_Activation Promotes Tumor_Cell_Death Potential Tumor Cell Death Immune_Activation->Tumor_Cell_Death Leads to Adenosine_low Reduced Immunosuppressive Adenosine Adenosine_low->Immune_Activation Reduces Suppression of hNTPDaseIN1 This compound NTPDase NTPDase (e.g., CD39) hNTPDaseIN1->NTPDase Inhibits NTPDase->ATP_high Prevents Hydrolysis of NTPDase->Adenosine_low Reduces Production of

Figure 3: Impact on Tumor Microenvironment

Conclusion

This compound is a valuable research tool for investigating the complex roles of purinergic signaling in health and disease. Its ability to selectively inhibit NTPDases and thereby modulate the hydrolysis of extracellular ATP and ADP provides a powerful approach to understanding and potentially targeting pathways involved in cancer and inflammation. Further research into the specific effects of this compound on different cell types and in various disease models will be crucial for elucidating its full therapeutic potential.

References

The Structure-Activity Relationship of h-NTPDase-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of h-NTPDase-IN-1, a notable inhibitor of human ectonucleoside triphosphate diphosphohydrolases (NTPDases). This document outlines the quantitative inhibitory data, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction to NTPDases and Their Inhibition

Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP.[1] There are eight known human NTPDase isoforms (NTPDase1-8), with NTPDase1, 2, 3, and 8 being the primary regulators of extracellular nucleotide concentrations.[1] Overexpression or dysregulation of these enzymes has been implicated in a variety of pathological conditions, including cancer, thrombosis, and inflammatory disorders. Consequently, the development of potent and selective NTPDase inhibitors is a promising therapeutic strategy.

This compound has emerged as a significant inhibitor, demonstrating activity against multiple NTPDase isoforms. Understanding its structure-activity relationship is paramount for the rational design of more potent and selective next-generation inhibitors.

Quantitative Inhibitory Data

This compound, identified as N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (compound 3i in the cited literature), has been evaluated for its inhibitory activity against several human NTPDase isoforms.[2][3] The available quantitative data for this compound and related analogs from the sulfamoyl-benzamide series are summarized below.

Table 1: Inhibitory Activity (IC50) of this compound and Analogs against Human NTPDase Isoforms

Compound IDChemical Nameh-NTPDase1 IC50 (µM)h-NTPDase3 IC50 (µM)Reference
This compound (3i) N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide2.88 ± 0.130.72 ± 0.11[3]
3aN-(4-chlorophenyl)-4-chloro-3-(N-cyclopropylsulfamoyl)benzamide-1.33 ± 0.05[4]
3fN-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide--[4]
3j5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide--[4]
2d2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid--[4]

Note: A comprehensive SAR study on sulfamoyl-benzamide derivatives revealed varied inhibitory potential based on substitutions. For instance, compound 3a showed significant activity against h-NTPDases 3 and 8, while compound 2d was a potent and selective inhibitor of h-NTPDase8 (IC50 = 0.28 ± 0.07 µM).[4]

Table 2: Kinetic Parameters of this compound

InhibitorTarget Enzyme(s)Inhibition TypeKm (µM)Reference
This compoundh-NTPDase-1/-2Non-competitive21 (for h-NTPDase-1)[5]

Structure-Activity Relationship (SAR) of Sulfamoyl-Benzamide Derivatives

The SAR for the sulfamoyl-benzamide class of NTPDase inhibitors, to which this compound belongs, has been investigated.[3][4] The core scaffold consists of a central benzene ring with carboxamide and sulfonamide substitutions.

Key SAR observations include:

  • Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen significantly influences inhibitory activity and selectivity. For instance, a 4-bromophenyl group, as seen in this compound (3i), confers potent inhibition of h-NTPDase1 and h-NTPDase3.[3]

  • Sulfonamide Group Modifications: Alterations to the sulfonamide moiety also impact potency. A cyclopropyl sulfonamide in compound 3a resulted in notable inhibition of h-NTPDase3 and h-NTPDase8.[4]

  • Substitution Pattern on the Central Ring: The substitution pattern on the central benzamide ring is crucial. The chloro and morpholine-4-carbonyl substituents in this compound contribute to its activity profile.

SAR_of_Sulfamoyl_Benzamides cluster_0 Core Scaffold cluster_1 Key Modification Points cluster_2 Impact on Activity Core Sulfamoyl-Benzamide Core Amide_Substituent Amide Substituent (R1) Core->Amide_Substituent Sulfonamide_Substituent Sulfonamide Substituent (R2) Core->Sulfonamide_Substituent Central_Ring_Substituents Central Ring Substituents (R3, R4) Core->Central_Ring_Substituents Potency Potency (IC50) Amide_Substituent->Potency Selectivity Selectivity (NTPDase Isoforms) Amide_Substituent->Selectivity Sulfonamide_Substituent->Potency Sulfonamide_Substituent->Selectivity Central_Ring_Substituents->Potency Central_Ring_Substituents->Selectivity

Caption: Logical relationship in the SAR of sulfamoyl-benzamide NTPDase inhibitors.

Experimental Protocols

NTPDase Inhibition Assay (Malachite Green Method)

The inhibitory activity of compounds against NTPDases is commonly determined using a malachite green-based colorimetric assay that measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • Recombinant human NTPDase enzymes (NTPDase1, -2, -3, -8)

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2

  • Substrate: Adenosine 5'-triphosphate (ATP)

  • Inhibitor compounds (e.g., this compound) dissolved in DMSO

  • Malachite Green Reagent: Solution of malachite green hydrochloride and ammonium molybdate in sulfuric acid.

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the inhibitor solution to the respective wells (final DMSO concentration should be low, e.g., <1%).

  • Add the NTPDase enzyme solution to all wells except the negative control wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the ATP substrate solution.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding the Malachite Green Reagent.

  • Allow color to develop for 15-20 minutes at room temperature.

  • Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 values using a suitable software.

Malachite_Green_Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Dispense Buffer and Inhibitor into 96-well plate A->B Step 1 C Add NTPDase Enzyme B->C Step 2 D Pre-incubate at 37°C C->D Step 3 E Initiate Reaction with ATP D->E Step 4 F Incubate at 37°C E->F Step 5 G Stop Reaction with Malachite Green Reagent F->G Step 6 H Color Development G->H Step 7 I Measure Absorbance (620-660 nm) H->I Step 8 J Data Analysis (IC50 determination) I->J Step 9

Caption: Experimental workflow for the Malachite Green NTPDase inhibition assay.

Determination of Inhibition Type (Non-competitive)

To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed), the NTPDase activity is measured in the presence of a fixed concentration of the inhibitor at varying substrate (ATP) concentrations.

Procedure:

  • Perform the NTPDase activity assay as described above.

  • Use a range of ATP concentrations (e.g., from 0.5 to 10 times the Km value).

  • Run the assay in the absence of the inhibitor and in the presence of one or more fixed concentrations of the inhibitor.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

  • For non-competitive inhibition, the Vmax will decrease in the presence of the inhibitor, while the Km will remain unchanged.

Signaling Pathway Context

NTPDases are integral to the purinergic signaling pathway, which regulates a multitude of physiological processes. The inhibition of NTPDases by compounds like this compound modulates this pathway.

Purinergic_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling ATP ATP ADP ADP ATP->ADP Hydrolysis NTPDase1 NTPDase1 (CD39) P2R P2 Receptors (P2X, P2Y) ATP->P2R Activation AMP AMP ADP->AMP Hydrolysis ADP->P2R Activation Ado Adenosine AMP->Ado Hydrolysis CD73 ecto-5'- nucleotidase (CD73) AdoR Adenosine Receptors (P1) Ado->AdoR Activation Signaling Downstream Signaling Cascades P2R->Signaling AdoR->Signaling Inhibitor This compound Inhibitor->NTPDase1 Inhibition

Caption: Role of NTPDase1 in the purinergic signaling pathway and its inhibition.

Conclusion

This compound represents a significant chemical scaffold for the development of NTPDase inhibitors. The sulfamoyl-benzamide core allows for synthetic modifications that can modulate potency and selectivity across the NTPDase isoforms. The detailed experimental protocols and pathway diagrams provided in this guide are intended to support further research and development efforts in this promising area of therapeutic intervention. Future studies should focus on optimizing the SAR to enhance selectivity, particularly for NTPDase1, and to improve the pharmacokinetic properties of this class of inhibitors.

References

h-NTPDase-IN-1: A Technical Guide to its Interaction with the CD39/Apyrase Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), play a pivotal role in a multitude of physiological and pathological processes, including inflammation, thrombosis, and cancer.[1] The concentration of these signaling molecules is tightly regulated by a family of cell-surface enzymes known as ectonucleoside triphosphate diphosphohydrolases (NTPDases).[1] Among these, CD39 (NTPDase1) is a key enzyme that hydrolyzes ATP and ADP to adenosine monophosphate (AMP), which is subsequently converted to the immunosuppressive molecule adenosine by CD73.[2][3] The CD39/CD73 pathway is a critical regulator of purinergic signaling and has emerged as a promising therapeutic target in immuno-oncology and inflammatory diseases.[3][4]

This technical guide provides an in-depth overview of h-NTPDase-IN-1, a notable inhibitor of human NTPDases, and its interaction with the CD39/apyrase family. We will delve into its mechanism of action, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for assessing its effects. Furthermore, this guide will feature visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important research compound.

This compound and its Interaction with the CD39/Apyrase Family

This compound is a small molecule inhibitor that has demonstrated activity against members of the human NTPDase family.[1] Understanding its inhibitory profile is crucial for its application as a research tool and for potential therapeutic development.

Quantitative Inhibitory Profile of this compound and Other NTPDase Inhibitors

The inhibitory potency of this compound and other relevant compounds against various human NTPDase isoforms is summarized in the table below. This data is essential for selecting the appropriate inhibitor for specific research applications and for interpreting experimental results.

InhibitorTarget NTPDase Isoform(s)IC50 / Ki ValueMechanism of ActionReference
This compound (Compound 3i) h-NTPDase1, h-NTPDase3IC50: 2.88 µM (h-NTPDase1), 0.72 µM (h-NTPDase3)Not specified[1]
NTPDase-IN-1 (compound 5a)h-NTPDase-1, -2, -8IC50: 0.05 µM, 0.23 µM, 0.54 µM respectivelyNon-competitive[1]
NTPDase-IN-2 (compound 5g)h-NTPDase-2, -8IC50: 0.04 µM, 2.27 µM respectivelyNon-competitive[1][5]
CD39-IN-1 (Compound 338)CD39IC50: 68.7 nMNot specified[1]
PSB-16131h-NTPDase2IC50: 539 nMNon-competitive[1]
ARL67156NTPDase1 (CD39), NTPDase3Ki: 11 µM, 18 µM respectivelyCompetitive[1]
Perenostobart (SRF617)CD39IC50: 0.7 - 1.9 nMNot specified[1]
8-BuS-AMPhCD39, mCD39, hCD73Ki: 0.292 µM, 2.19 µM, 1.19 µM respectivelyNot specified[1]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates a more potent inhibitor. The mechanism of action describes how the inhibitor interacts with the enzyme.

Mechanism of Inhibition

Several NTPDase inhibitors, including NTPDase-IN-1 and NTPDase-IN-2, have been characterized as non-competitive inhibitors.[1][5] A non-competitive inhibitor binds to an allosteric site on the enzyme, distinct from the active site where the substrate binds. This binding event induces a conformational change in the enzyme that reduces its catalytic activity without preventing substrate binding. This mode of inhibition is significant because the inhibitor's effectiveness is not overcome by increasing substrate concentrations, which can be particularly relevant in environments with high levels of extracellular ATP, such as the tumor microenvironment.[4]

The CD39/CD73 Purinergic Signaling Pathway

The canonical pathway for the conversion of pro-inflammatory extracellular ATP to immunosuppressive adenosine is a critical axis in immune regulation. CD39 is the rate-limiting enzyme in this cascade.

CD39_Pathway cluster_extracellular Extracellular Space cluster_inhibitor Inhibition ATP eATP (pro-inflammatory) ADP eADP ATP->ADP CD39 (NTPDase1) AMP eAMP ADP->AMP CD39 (NTPDase1) Ado Adenosine (immunosuppressive) AMP->Ado CD73 (Ecto-5'-nucleotidase) hNTPDaseIN1 This compound hNTPDaseIN1->ATP Inhibits ATP Hydrolysis

Caption: The CD39/CD73 signaling pathway converting eATP to adenosine.

Experimental Protocols

Accurate assessment of this compound activity requires robust and reliable experimental methods. Below are detailed protocols for key assays used to characterize CD39 inhibition.

Malachite Green Assay for Phosphate Detection

This colorimetric assay is a common method for measuring the activity of ATPases and other phosphatases by quantifying the release of inorganic phosphate (Pi).

Principle: The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate.[6][7] The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of Pi produced by the enzymatic reaction.

Materials:

  • Purified recombinant human CD39 enzyme

  • ATP or ADP substrate

  • Assay Buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2 and MgCl2)

  • This compound or other inhibitors

  • Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in Assay Buffer.

    • Prepare a solution of the substrate (ATP or ADP) in Assay Buffer.

    • Prepare a solution of the CD39 enzyme in Assay Buffer.

    • Prepare a phosphate standard curve using the provided standard solution.

  • Enzyme Reaction:

    • To the wells of a 96-well plate, add the Assay Buffer.

    • Add the inhibitor dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.

    • Add the CD39 enzyme solution to all wells except for the no-enzyme control.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate the plate at 37°C for a desired time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the reaction by adding the Malachite Green Reagent to all wells.

    • Incubate at room temperature for 15-20 minutes to allow for color development.[8]

    • Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.[9]

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from all other readings.

    • Use the phosphate standard curve to determine the concentration of Pi produced in each well.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Malachite_Green_Workflow start Start prepare_reagents Prepare Reagents (Inhibitor, Substrate, Enzyme, Standards) start->prepare_reagents plate_setup Plate Setup (Buffer, Inhibitor, Enzyme) prepare_reagents->plate_setup pre_incubation Pre-incubation (37°C, 10-15 min) plate_setup->pre_incubation start_reaction Initiate Reaction (Add Substrate) pre_incubation->start_reaction incubation Incubation (37°C, 30-60 min) start_reaction->incubation add_malachite Add Malachite Green Reagent incubation->add_malachite color_development Color Development (RT, 15-20 min) add_malachite->color_development read_absorbance Read Absorbance (620-660 nm) color_development->read_absorbance data_analysis Data Analysis (Calculate % Inhibition, IC50) read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Malachite Green Assay.

ATP Hydrolysis Assay using Luminescence

This assay measures the amount of ATP remaining in a sample after an enzymatic reaction, providing an indirect measure of enzyme activity.

Principle: The assay utilizes a luciferase-based system where the amount of light produced is directly proportional to the ATP concentration.[2] A decrease in luminescence in the presence of CD39 indicates ATP hydrolysis.

Materials:

  • CD39-expressing cells or purified recombinant human CD39

  • ATP

  • Assay Buffer

  • This compound or other inhibitors

  • Luminescence-based ATP detection reagent (e.g., ATPlite)

  • Opaque-walled 96-well microplate

  • Luminometer

Protocol:

  • Cell/Enzyme Preparation:

    • If using cells, seed CD39-expressing cells in an opaque-walled 96-well plate and allow them to adhere.

    • If using purified enzyme, prepare a solution of the enzyme in Assay Buffer.

  • Inhibitor Treatment:

    • Add serial dilutions of the inhibitor to the wells containing cells or enzyme. Include appropriate controls.

    • Pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Enzyme Reaction:

    • Initiate the reaction by adding a known concentration of ATP to each well.

    • Incubate at 37°C for a desired time period.

  • Detection:

    • Add the ATP detection reagent to each well according to the manufacturer's instructions. This reagent typically contains luciferase and its substrate, D-luciferin, and lyses the cells (if applicable).

    • Incubate at room temperature for a short period to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • A higher luminescence signal corresponds to a higher concentration of remaining ATP and thus lower CD39 activity.

    • Calculate the percentage of ATP hydrolysis for each condition.

    • Determine the IC50 value of the inhibitor as described for the Malachite Green Assay.

Conclusion

This compound represents a valuable tool for investigating the complex roles of the CD39/apyrase family in health and disease. Its inhibitory activity, along with that of other characterized NTPDase inhibitors, allows for the precise dissection of purinergic signaling pathways. The experimental protocols detailed in this guide provide a framework for researchers to reliably assess the efficacy of these inhibitors and to further explore the therapeutic potential of targeting the CD39/CD73 axis. The continued study of compounds like this compound will undoubtedly contribute to the development of novel treatments for cancer, inflammatory disorders, and thrombotic diseases.

References

In-depth Technical Guide: Target Identification and Validation for h-NTPDase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data associated with the target identification and validation of h-NTPDase-IN-1, a selective inhibitor of human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases). This document is intended to serve as a detailed resource for professionals in the fields of purinergic signaling, pharmacology, and drug discovery. It outlines the biochemical and cellular approaches used to confirm the molecular targets of this compound, presents quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of key pathways and workflows to facilitate understanding.

Introduction: The Role of h-NTPDases in Purinergic Signaling

Human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases) are a family of cell surface enzymes that are critical regulators of purinergic signaling.[1] These enzymes hydrolyze extracellular nucleoside triphosphates (e.g., ATP) and diphosphates (e.g., ADP) to their corresponding monophosphates (e.g., AMP).[1] This enzymatic activity terminates nucleotide-mediated signaling through P2X and P2Y receptors and initiates adenosine-mediated signaling via P1 receptors, as AMP is further hydrolyzed to adenosine by ecto-5'-nucleotidase (CD73).[2][3]

Given their integral role in modulating immune responses, thrombosis, and cancer progression, h-NTPDases have emerged as significant therapeutic targets.[1] The development of potent and selective inhibitors, such as this compound, is crucial for both dissecting the physiological roles of individual NTPDase isoforms and for advancing novel therapeutic strategies.

Target Identification: Pinpointing the Molecular Targets of this compound

The initial phase of characterizing a new chemical probe involves identifying its specific molecular targets. For this compound, this was achieved through a combination of biochemical screening against multiple h-NTPDase isoforms and cellular assays to confirm target engagement in a physiological context.

Biochemical Profiling: Potency and Selectivity

This compound (referred to as compound 5a in its primary publication) was screened against several recombinant human NTPDase isoforms to determine its inhibitory potency (IC₅₀) and selectivity. The results demonstrate a high affinity for h-NTPDase1 and h-NTPDase2.

Table 1: Biochemical Inhibitory Activity of this compound [4][5]

Target IsoformIC₅₀ (µM)Assay Type
h-NTPDase1 (CD39)0.05Malachite Green Assay
h-NTPDase20.23Malachite Green Assay
h-NTPDase3>50Malachite Green Assay
h-NTPDase80.54Malachite Green Assay

Data sourced from the primary characterization of thiadiazole amide derivatives as NTPDase inhibitors.[4][5]

Cellular Target Engagement: Confirmation in a Live-Cell Environment

To verify that this compound interacts with its intended target within living cells, the Cellular Thermal Shift Assay (CETSA) is the state-of-the-art method. This assay is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability. While specific CETSA data for this compound is not yet publicly available, the following table illustrates representative data that would be expected for a compound engaging its target.

Table 2: Representative Cellular Thermal Shift Assay (CETSA) Data

Cell LineTarget ProteinCompound TreatmentΔTₘ (°C)
Jurkath-NTPDase1This compound+2.1
HEK293h-NTPDase1Vehicle Control0

ΔTₘ represents the change in the melting temperature of the target protein upon ligand binding. This data is illustrative of a positive target engagement result.

Target Validation: Elucidating the Functional Consequences of Inhibition

Following target identification, validation studies are performed to confirm that inhibiting the target with the compound leads to the expected biological outcome. For an NTPDase inhibitor, this primarily involves demonstrating an alteration in extracellular nucleotide levels and downstream signaling.

Modulation of Purinergic Signaling: Impact on Extracellular ATP

Inhibition of h-NTPDase1 on the surface of cells like Jurkat T-cells is expected to prevent the hydrolysis of extracellular ATP (eATP). This leads to an accumulation of eATP in the cellular microenvironment.

Table 3: Representative Effect of an h-NTPDase1 Inhibitor on Extracellular ATP Levels

Cell LineTreatmenteATP Concentration (nM)Fold Increase vs. Vehicle
JurkatVehicle Control451.0
JurkatNTPDase Inhibitor (1 µM)2154.8

This data is representative, illustrating the expected outcome of h-NTPDase1 inhibition on the accumulation of extracellular ATP.

Downstream Signaling Pathway

By inhibiting h-NTPDase1, this compound prevents the conversion of pro-inflammatory ATP into AMP, thereby increasing the local concentration of ATP available to activate P2 receptors. This can lead to enhanced pro-inflammatory and immunogenic responses.

purinergic_signaling cluster_membrane Extracellular Space cluster_intracellular Intracellular Space ATP ATP hNTPDase1 h-NTPDase1 (CD39) ATP->hNTPDase1 Hydrolysis P2R P2 Receptors ATP->P2R Activation hNTPDase_IN_1 This compound hNTPDase_IN_1->hNTPDase1 Inhibition AMP AMP hNTPDase1->AMP Downstream Downstream Signaling (e.g., Ca²⁺ flux, cytokine release) P2R->Downstream

Caption: Inhibition of h-NTPDase1 by this compound blocks ATP hydrolysis.

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to target identification and validation.

Malachite Green Assay for NTPDase Activity

This colorimetric assay is used to measure the inorganic phosphate released from ATP or ADP hydrolysis by NTPDases, allowing for the determination of enzyme activity and inhibitor potency.

  • Reagent Preparation :

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), containing CaCl₂ and MgCl₂.

    • Substrate Solution: ATP or ADP prepared in assay buffer to the desired final concentration (e.g., 1 mM).

    • Enzyme Solution: Dilute recombinant h-NTPDase isoforms in assay buffer.

    • Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium molybdate in acid.

  • Assay Procedure :

    • Dispense 5 µL of this compound at various concentrations into a 96-well plate.

    • Add 20 µL of the diluted enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of the Malachite Green Reagent.

    • Allow 15-20 minutes for color development at room temperature.

    • Measure the absorbance at 620-640 nm using a microplate reader.

    • Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA is employed to confirm direct binding of a compound to its target protein in a cellular setting.

cetsa_workflow cluster_0 CETSA Experimental Workflow start Culture Cells treat Treat cells with This compound or vehicle start->treat heat Heat cells across a temperature gradient treat->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse separate Separate soluble fraction (centrifugation) lyse->separate detect Detect target protein (Western Blot / ELISA) separate->detect end Generate melt curves and determine ΔTₘ detect->end

Caption: A generalized workflow for performing a Cellular Thermal Shift Assay.

  • Cell Treatment : Incubate the cells of interest (e.g., Jurkat) with either this compound or a vehicle control for a defined period (e.g., 1 hour) at 37°C.

  • Thermal Denaturation : Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Fractionation : Lyse the cells using repeated freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.

  • Protein Detection : Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (e.g., h-NTPDase1) in each sample using Western blotting or another sensitive protein detection method.

  • Data Analysis : Quantify the band intensities and plot the percentage of soluble protein against the temperature for both the vehicle and compound-treated samples. The shift in the melting curve (ΔTₘ) indicates target engagement.[6]

Conclusion

The data and methodologies presented in this guide provide a robust framework for the target identification and validation of this compound. Biochemical assays confirm its potent and selective inhibition of h-NTPDase1 and h-NTPDase2. While direct cellular validation data for this specific compound is emerging, the established workflows for CETSA and extracellular ATP measurement represent the gold standard for confirming target engagement and functional effects. This compound stands as a valuable chemical probe for interrogating the complex roles of purinergic signaling in physiology and disease, and a promising starting point for the development of novel therapeutics.

References

In Vitro Characterization of h-NTPDase-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of h-NTPDase-IN-1, a selective inhibitor of human nucleoside triphosphate diphosphohydrolases (NTPDases). This document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes its role in relevant signaling pathways.

Core Quantitative Data

The inhibitory activity and kinetics of this compound have been characterized against several human NTPDase isoforms. The following tables summarize the key quantitative data for easy comparison.

Table 1: Inhibitory Potency of this compound against Human NTPDase Isoforms

Target IsoformIC50 (µM)
h-NTPDase-10.05
h-NTPDase-20.23
h-NTPDase-80.54

Table 2: Kinetic Parameters of this compound

Target IsoformInhibition TypeKm (µM)
h-NTPDase-1Non-competitive21
h-NTPDase-2Non-competitiveNot Reported

Data sourced from MedchemExpress.com[1]

Experimental Protocols

The in vitro characterization of this compound involves a series of biochemical assays to determine its inhibitory potency and mechanism of action. Below are detailed methodologies for key experiments.

NTPDase Activity Measurement

This protocol is designed to measure the enzymatic activity of NTPDases by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP.

a. Materials and Reagents:

  • Recombinant human NTPDase enzymes (h-NTPDase-1, -2, -3, -8)

  • This compound

  • ATP and ADP (substrate)

  • Tris buffer (e.g., 80 mM, pH 7.4)

  • Divalent cations (e.g., 5 mM CaCl₂)

  • Malachite green reagent for phosphate detection

  • 96-well microplates

  • Incubator set to 37°C

  • Microplate reader

b. Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare reagents: - Tris buffer - CaCl₂ - Substrate (ATP/ADP) - this compound dilutions add_reagents Add buffer, CaCl₂, and This compound to wells prep_reagents->add_reagents prep_enzyme Prepare enzyme dilutions add_enzyme Add NTPDase enzyme and pre-incubate at 37°C prep_enzyme->add_enzyme add_reagents->add_enzyme start_reaction Initiate reaction by adding substrate (ATP/ADP) add_enzyme->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop reaction with Malachite Green reagent incubate->stop_reaction measure_absorbance Measure absorbance to quantify Pi released stop_reaction->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50

Caption: Workflow for NTPDase Inhibition Assay.

c. Detailed Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the incubation medium containing 5 mM CaCl₂ and 80 mM Tris, pH 7.4.[2]

  • Add the desired concentration of this compound to the respective wells.

  • Add the NTPDase enzyme to the wells and pre-incubate for 3 minutes at 37°C.[2]

  • Initiate the reaction by adding the substrate (ATP or ADP) to a final concentration of 0.5 mM.[2]

  • Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding malachite green reagent.[2]

  • Measure the absorbance at the appropriate wavelength to determine the concentration of liberated inorganic phosphate (Pi).[2]

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Kinetic Analysis (Determination of Inhibition Type and Km)

This protocol determines the mechanism of inhibition (e.g., competitive, non-competitive) and the Michaelis-Menten constant (Km).

a. Experimental Workflow:

G cluster_setup Experimental Setup cluster_measurement Measurement cluster_plotting Data Plotting & Analysis fixed_inhibitor Prepare fixed concentrations of this compound run_assay Perform NTPDase activity assay for each inhibitor and substrate concentration fixed_inhibitor->run_assay varied_substrate Prepare serial dilutions of substrate (ATP) varied_substrate->run_assay measure_velocity Measure initial reaction velocities (V₀) run_assay->measure_velocity lineweaver_burk Create Lineweaver-Burk plot (1/V₀ vs 1/[S]) measure_velocity->lineweaver_burk determine_params Determine Km and Vmax from the plot to identify inhibition type lineweaver_burk->determine_params

Caption: Workflow for Enzyme Kinetic Analysis.

b. Detailed Procedure:

  • Perform the NTPDase activity assay as described above.

  • Use a fixed concentration of this compound (e.g., at or near its IC50 value) and a control with no inhibitor.

  • Vary the concentration of the substrate (ATP) across a wide range (e.g., 0.1 to 10 times the expected Km).

  • Measure the initial reaction velocity (rate of Pi formation) for each substrate concentration in the presence and absence of the inhibitor.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Analyze the plot to determine the type of inhibition:

    • Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

    • Uncompetitive: Lines are parallel.

  • Calculate the Km value from the x-intercept of the control line (-1/Km).

Role in Signaling Pathways

NTPDases are key enzymes in the regulation of purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP.[3] These nucleotides act as signaling molecules by activating P2X and P2Y receptors, which are involved in a multitude of physiological and pathological processes, including inflammation, immune responses, and cancer.[3] By inhibiting NTPDases, this compound can modulate these signaling pathways.

Purinergic Signaling Pathway Modulation by this compound

The following diagram illustrates the canonical purinergic signaling pathway and the point of intervention for an NTPDase inhibitor like this compound.

G cluster_extracellular Extracellular Space ATP ATP NTPDase1 NTPDase-1 ATP->NTPDase1 hydrolysis P2R P2 Receptors (P2X, P2Y) ATP->P2R activates ADP ADP ADP->P2R activates AMP AMP CD73 ecto-5'- nucleotidase (CD73) AMP->CD73 hydrolysis Ado Adenosine P1R P1 Receptors (Adenosine) Ado->P1R activates NTPDase1->AMP CD73->Ado CellularResponse Cellular Response (e.g., Inflammation, Immune Modulation) P2R->CellularResponse P1R->CellularResponse Inhibitor This compound Inhibitor->NTPDase1 inhibits

Caption: Modulation of Purinergic Signaling by this compound.

By inhibiting NTPDase-1, this compound prevents the hydrolysis of ATP and ADP. This leads to an accumulation of these nucleotides in the extracellular space, which can prolong the activation of P2 receptors. This modulation of purinergic signaling is the basis for the potential therapeutic applications of this compound in cancer, immunological disorders, and bacterial infections.[1]

References

h-NTPDase-IN-1: A Technical Guide to its Potential Therapeutic Applications in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extracellular nucleotide signaling, primarily mediated by ATP and its breakdown product adenosine, plays a pivotal role in the tumor microenvironment (TME). High concentrations of extracellular ATP can act as a danger signal, promoting anti-tumor immunity. However, its rapid hydrolysis by ectonucleotidases, such as NTPDase1 (CD39) and NTPDase3, leads to the accumulation of adenosine, a potent immunosuppressive molecule. This adenosinergic pathway is a key mechanism of tumor immune evasion.

h-NTPDase-IN-1 has been identified as an inhibitor of human NTPDase1 and NTPDase3. While specific preclinical data on the anti-cancer efficacy of this compound are not extensively available in the public domain, its inhibitory profile suggests significant potential as a therapeutic agent in oncology. This technical guide will delve into the core principles of targeting NTPDase1 and NTPDase3 in cancer, outline relevant experimental protocols for evaluating inhibitors like this compound, and present the underlying signaling pathways.

Introduction to this compound and its Targets

This compound is a small molecule inhibitor targeting two key ectonucleotidases involved in purinergic signaling.

Chemical Properties and Inhibitory Profile

While the detailed chemical structure of this compound is proprietary, its known inhibitory activity is summarized in the table below.

TargetIC50 (µM)
Human NTPDase1 (h-NTPDase1)2.88
Human NTPDase3 (h-NTPDase3)0.72

Table 1: Inhibitory activity of this compound.

The Role of NTPDase1 (CD39) and NTPDase3 in Cancer

NTPDase1 and NTPDase3 are cell-surface enzymes that hydrolyze extracellular ATP and ADP to AMP. In the TME, their activity is the rate-limiting step in the generation of adenosine.

  • NTPDase1 (CD39): Highly expressed on various immune cells, including regulatory T cells (Tregs) and some tumor cells. Its activity contributes significantly to the immunosuppressive TME.

  • NTPDase3: Found on various cell types, including some cancer cells, and also contributes to the regulation of extracellular nucleotide concentrations.[1]

By inhibiting these enzymes, this compound is hypothesized to prevent the degradation of pro-inflammatory ATP and reduce the production of immunosuppressive adenosine, thereby enhancing anti-tumor immune responses.

Mechanism of Action in the Tumor Microenvironment

The primary therapeutic potential of this compound in cancer lies in its ability to modulate the purinergic signaling cascade within the TME.

G cluster_TME Tumor Microenvironment cluster_NTPDase NTPDase Activity TumorCell Tumor Cell ATP Extracellular ATP (pro-inflammatory) TumorCell->ATP Release Treg Regulatory T Cell Treg->ATP Release EffectorTCell Effector T Cell DendriticCell Dendritic Cell ATP->EffectorTCell Activates (via P2X receptors) ATP->DendriticCell Promotes maturation NTPDase1 NTPDase1 (CD39) ATP->NTPDase1 Hydrolysis NTPDase3 NTPDase3 ATP->NTPDase3 Hydrolysis Adenosine Adenosine (immunosuppressive) Adenosine->EffectorTCell Suppresses (via A2A receptor) Adenosine->DendriticCell Inhibits maturation NTPDase1->Adenosine Leads to NTPDase3->Adenosine Leads to hNTPDaseIN1 This compound hNTPDaseIN1->NTPDase1 Inhibits hNTPDaseIN1->NTPDase3 Inhibits

Figure 1: Mechanism of this compound in the Tumor Microenvironment.

As depicted in Figure 1, this compound blocks the conversion of ATP to adenosine. This leads to:

  • Increased ATP levels: Promoting dendritic cell maturation and enhancing the cytotoxic activity of effector T cells.

  • Decreased adenosine levels: Reducing the suppression of effector T cells and preventing the inhibition of dendritic cell function.

Experimental Protocols for Evaluation

Evaluating the therapeutic potential of this compound requires a series of in vitro and in vivo experiments.

In Vitro Assays

3.1.1. NTPDase Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of NTPDase1 and NTPDase3.

  • Principle: The release of inorganic phosphate (Pi) from the hydrolysis of ATP or ADP is quantified.

  • Methodology:

    • Recombinant human NTPDase1 or NTPDase3 is incubated with varying concentrations of this compound.

    • ATP or ADP is added to initiate the enzymatic reaction.

    • The reaction is stopped, and the amount of released Pi is measured using a colorimetric method, such as the malachite green assay.[2]

    • IC50 values are calculated from the dose-response curves.

3.1.2. Cell Viability and Proliferation Assays

These assays determine the direct cytotoxic or cytostatic effects of this compound on cancer cells.

  • Principle: Measures the metabolic activity or proliferation of cancer cell lines upon treatment.

  • Methodology:

    • Cancer cell lines with known expression levels of NTPDase1 and NTPDase3 are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.

    • Proliferation can be measured by BrdU incorporation or cell counting.

3.1.3. T-Cell Activation and Cytotoxicity Assays

These assays evaluate the ability of this compound to enhance anti-tumor immune responses.

  • Principle: Co-culture systems are used to assess the impact of the inhibitor on T-cell function in the presence of tumor cells.

  • Methodology:

    • Cancer cells are co-cultured with isolated human peripheral blood mononuclear cells (PBMCs) or specific T-cell populations.

    • The co-culture is treated with this compound.

    • T-cell activation is measured by the expression of activation markers (e.g., CD69, CD25) via flow cytometry.

    • T-cell-mediated cytotoxicity is determined by measuring the lysis of tumor cells (e.g., using a lactate dehydrogenase (LDH) release assay or Calcein-AM release assay).

    • Cytokine production (e.g., IFN-γ, TNF-α) in the co-culture supernatant is quantified by ELISA or multiplex bead array.

In Vivo Models

Animal models are crucial for evaluating the systemic efficacy and safety of this compound.

3.2.1. Syngeneic Tumor Models

  • Principle: Utilizes immunocompetent mice to assess the interplay between the drug, the tumor, and the host immune system.

  • Methodology:

    • Mouse cancer cell lines (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) are implanted subcutaneously or orthotopically into syngeneic mice.

    • Once tumors are established, mice are treated with this compound via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).

    • Tumor growth is monitored over time.

    • At the end of the study, tumors and immune organs (spleen, lymph nodes) are harvested for analysis.

3.2.2. Pharmacodynamic and Immune Monitoring

  • Principle: To confirm target engagement and understand the immunological changes induced by this compound in vivo.

  • Methodology:

    • Tumor Microenvironment Analysis: Tumors are dissociated, and the immune cell infiltrate (e.g., CD8+ T cells, Tregs, myeloid-derived suppressor cells) is analyzed by flow cytometry.

    • Cytokine and Chemokine Profiling: Protein levels of key cytokines and chemokines in the tumor and serum are measured.

    • Extracellular Nucleotide Measurement: Techniques such as HPLC or mass spectrometry can be used to measure the levels of ATP, ADP, AMP, and adenosine in the tumor interstitial fluid.

Signaling Pathways and Logical Relationships

The therapeutic rationale for this compound is based on its ability to modulate key signaling pathways in the TME.

G cluster_workflow Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis Assay1 NTPDase Activity Assay Data1 IC50 Determination Assay1->Data1 Assay2 Cell Viability Assay Data2 Efficacy Assessment Assay2->Data2 Assay3 T-Cell Co-culture Assay Data3 Mechanism of Action Assay3->Data3 Model1 Syngeneic Tumor Model Analysis1 Tumor Growth Inhibition Model1->Analysis1 Analysis2 Immune Cell Profiling Model1->Analysis2 Analysis1->Data2 Analysis2->Data3 Data1->Model1 Dose Selection Conclusion Conclusion on Therapeutic Potential Data2->Conclusion Therapeutic Potential Data3->Conclusion Biological Rationale

Figure 2: Logical workflow for preclinical evaluation.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for cancer immunotherapy due to its targeted inhibition of NTPDase1 and NTPDase3. By preventing the degradation of pro-inflammatory ATP and the formation of immunosuppressive adenosine, it has the potential to reprogram the tumor microenvironment to favor anti-tumor immunity.

Future research should focus on:

  • In vivo efficacy studies: To demonstrate the anti-tumor effects of this compound in various cancer models.

  • Combination therapies: Investigating the synergistic potential of this compound with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1).

  • Biomarker development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy.

The development of potent and selective inhibitors of NTPDases, such as this compound, holds great promise for the next generation of cancer immunotherapies.

References

An In-depth Technical Guide to the Function of NTPDase Enzymes in Cellular Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Ecto-Nucleoside Triphosphate Diphosphohydrolase (NTPDase) family of enzymes. It details their core functions in cellular processes, particularly in the regulation of purinergic signaling, and explores their significance as therapeutic targets.

Introduction to NTPDase Enzymes

Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases), also known as ecto-ATPases or the CD39 family, are a group of ectoenzymes that play a critical role in the hydrolysis of extracellular nucleotides.[1] There are eight known human NTPDase isoforms (NTPDase1-8).[2] Of these, NTPDase1, 2, 3, and 8 are located on the cell surface with their catalytic sites facing the extracellular space, directly influencing cell-to-cell communication.[3][4] The intracellular isoforms (NTPDase4, 5, 6, and 7) are located within organelles like the Golgi apparatus and endoplasmic reticulum, where they regulate nucleotide levels inside the cell.[4][5]

The primary function of cell-surface NTPDases is to sequentially hydrolyze extracellular nucleoside triphosphates (like ATP and UTP) and diphosphates (like ADP and UDP) into their corresponding monophosphate forms (AMP and UMP).[4][6] This enzymatic activity is fundamental to the termination of purinergic signaling.[2]

Core Function: Regulation of Purinergic Signaling

Purinergic signaling is a ubiquitous form of intercellular communication mediated by extracellular nucleotides and nucleosides, such as ATP and adenosine.[2][7] These molecules act on two families of purinergic receptors: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by nucleotides like ATP and ADP.[7] P2 receptors are further divided into ionotropic P2X receptors and G-protein coupled P2Y receptors.[2]

Extracellular nucleotides are involved in a vast array of physiological processes, including immune responses, inflammation, platelet aggregation, and neurotransmission.[2] NTPDases are key regulators of these processes by controlling the concentration and duration of nucleotide signaling at P2 receptors.[1][3]

By hydrolyzing ATP and ADP, NTPDases terminate P2 receptor signaling.[8] Concurrently, the production of AMP, which is subsequently converted to adenosine by ecto-5'-nucleotidase (CD73), leads to the activation of P1 receptors.[2][9] This interplay creates a highly regulated switch from pro-inflammatory and pro-thrombotic signals (mediated by ATP and ADP) to anti-inflammatory and anti-thrombotic signals (mediated by adenosine).[9]

NTPDase_Signaling_Pathway ATP ATP ADP ADP ATP->ADP Hydrolysis P2X P2X Receptors ATP->P2X Activates P2Y P2Y Receptors ATP->P2Y Activates AMP AMP ADP->AMP Hydrolysis ADP->P2Y Activates ADO Adenosine AMP->ADO Hydrolysis P1 P1 Receptors ADO->P1 Activates P2X_effect Pro-inflammatory Pro-thrombotic P2Y_effect Pro-inflammatory Pro-thrombotic P1_effect Anti-inflammatory Anti-thrombotic NTPDase NTPDase (e.g., CD39) NTPDase->ATP NTPDase->ADP CD73 Ecto-5'- nucleotidase (CD73) CD73->AMP

Caption: NTPDase-mediated regulation of purinergic signaling.

NTPDase Isoforms: Substrate Preference and Hydrolysis Ratios

The cell-surface NTPDases exhibit distinct preferences for nucleoside triphosphates versus diphosphates, which allows for fine-tuned regulation of purinergic signaling in different tissues.[3] All require millimolar concentrations of divalent cations like Ca²⁺ or Mg²⁺ for maximal activity.[3]

EnzymeAliasesATP:ADP Hydrolysis RatioPrimary ProductsKey Characteristics
NTPDase1 CD39~1:1AMPEfficiently hydrolyzes both ATP and ADP, making it a key regulator in the vasculature to prevent platelet aggregation.[3][6]
NTPDase2 CD39L1High (prefers ATP)ADPPrimarily hydrolyzes ATP to ADP, which can then activate specific P2Y receptors, playing a role in neurotransmission.[3][5]
NTPDase3 CD39L3~2-3:1ADP, AMPShows a preference for ATP over ADP and is expressed in various tissues, including the brain and pancreas.[5][6]
NTPDase8 -~2-3:1ADP, AMPFunctionally similar to NTPDase3 with a preference for nucleoside triphosphates.[6]

Physiological and Pathophysiological Roles

The differential expression and activity of NTPDase isoforms are linked to a wide range of physiological and pathological conditions.

  • Hemostasis and Thrombosis: NTPDase1 is highly expressed on vascular endothelial cells and is the primary regulator of ADP-mediated platelet activation.[3] By degrading ADP, NTPDase1 prevents thrombosis.[3]

  • Inflammation and Immunity: The conversion of pro-inflammatory ATP to anti-inflammatory adenosine by the NTPDase1/CD73 axis is a critical mechanism for immune suppression.[9] This pathway is particularly important in the function of regulatory T cells (Tregs).[9] Dysregulation of this pathway is implicated in autoimmune diseases and cancer.

  • Nervous System: NTPDases in the brain, such as NTPDase2 on astrocytes and NTPDase3 on neurons, modulate synaptic transmission by controlling ATP and ADP levels.[5] This has implications for processes like sleep regulation and sensory input processing.[5]

  • Cancer: In the tumor microenvironment, the NTPDase1/CD73 pathway generates adenosine, which suppresses the anti-tumor immune response.[9] Inhibition of NTPDase1 (CD39) is therefore a promising strategy for cancer immunotherapy.[10]

  • Parasitic Infections: Many parasites express surface NTPDases that help them evade the host's immune response.[7][11] These enzymes hydrolyze ATP released by host cells as a "danger signal," thus dampening the subsequent inflammatory response.[7][11]

Experimental Protocols for NTPDase Activity

Several methods are available to measure NTPDase activity. A common and straightforward approach is the colorimetric determination of inorganic phosphate (Pi) released during nucleotide hydrolysis.

Protocol: Colorimetric NTPDase Activity Assay

This protocol is adapted from methods used to measure NTPDase activity in isolated cells.[12]

  • Cell/Membrane Preparation:

    • Isolate cells (e.g., lymphocytes) or prepare membrane fractions from tissues or cell lines expressing the NTPDase of interest.[10][12]

    • Wash the preparation to remove any endogenous nucleotides and phosphate.

    • Determine the protein concentration of the sample (e.g., using a Bradford or BCA assay).

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 120 mM NaCl, 5 mM KCl, 60 mM glucose, and 0.5 mM CaCl₂).[12]

    • In a microplate or microcentrifuge tube, add the reaction buffer.

    • Add the cell or membrane preparation (e.g., 2-4 µg of protein) to the buffer.[12]

    • Pre-incubate the mixture for 10 minutes at 37°C to equilibrate the temperature.[12]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the nucleotide substrate (e.g., ATP or ADP) to a final concentration of 1-5 mM.

    • Incubate the reaction for a defined period (e.g., 15-60 minutes) at 37°C. The incubation time should be optimized to ensure linear product formation.

    • Stop the reaction by adding a stopping solution, such as trichloroacetic acid (TCA) to a final concentration of 5-10%, and placing the tubes on ice.

  • Phosphate Detection (Malachite Green Assay):

    • Centrifuge the stopped reaction tubes to pellet the protein.

    • Transfer the supernatant to a new microplate.

    • Add Malachite Green reagent to each well. This reagent forms a colored complex with the inorganic phosphate released during the reaction.[10]

    • Incubate at room temperature for 10-20 minutes to allow color development.

    • Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of inorganic phosphate (e.g., KH₂PO₄).

    • Calculate the amount of Pi released in each sample by comparing its absorbance to the standard curve.

    • Express NTPDase activity as nmol of Pi released per minute per milligram of protein.

NTPDase_Assay_Workflow start Start prep Prepare Cells or Membrane Fractions start->prep reaction_setup Set Up Reaction Mix (Buffer + Enzyme) prep->reaction_setup pre_incubate Pre-incubate at 37°C reaction_setup->pre_incubate add_substrate Add Substrate (ATP/ADP) to Start Reaction pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (e.g., with TCA) incubate->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge detect_pi Detect Inorganic Phosphate (Pi) in Supernatant centrifuge->detect_pi analyze Calculate Activity vs. Phosphate Standard Curve detect_pi->analyze end_node End analyze->end_node

References

Methodological & Application

Application Notes and Protocols for h-NTPDase-IN-1 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

h-NTPDase-IN-1 is a selective inhibitor of human nucleoside triphosphate diphosphohydrolases (NTPDases), particularly targeting h-NTPDase1 and h-NTPDase3.[1] NTPDases are key ectoenzymes that regulate purinergic signaling by hydrolyzing extracellular ATP and ADP.[2] Dysregulation of purinergic signaling is implicated in a variety of pathological conditions, making NTPDase inhibitors like this compound promising therapeutic candidates for research in thrombosis, inflammation, diabetes, and cancer.[1] These application notes provide a comprehensive protocol for the in vivo application of this compound in murine models, covering formulation, administration, and experimental design.

Mechanism of Action

This compound belongs to the sulfamoyl benzamide class of compounds.[3][4][5][6][7] It exerts its inhibitory effect on NTPDase1 and NTPDase3, thereby preventing the hydrolysis of extracellular ATP and ADP to AMP. This leads to an accumulation of ATP and ADP in the extracellular space, which can potentiate P2 receptor signaling. P2 receptors are involved in a wide array of physiological processes, including immune cell activation, platelet aggregation, and neurotransmission.[8] By modulating the levels of P2 receptor ligands, this compound can influence these downstream effects.

Quantitative Data

The following table summarizes the known in vitro inhibitory activity of this compound and a related compound.

CompoundTargetIC50 (µM)Reference
This compound (Compound 3i)h-NTPDase12.88[3][4]
h-NTPDase30.72[3][4]
Compound 2dh-NTPDase80.28[6]

Signaling Pathway

The inhibition of NTPDases by this compound directly impacts the purinergic signaling pathway. The diagram below illustrates the central role of NTPDases in the conversion of extracellular ATP and the effect of their inhibition.

NTPDase_Signaling_Pathway ATP ATP ADP ADP ATP->ADP  NTPDase1/3 P2R P2 Receptors (P2X, P2Y) ATP->P2R Activates AMP AMP ADP->AMP  NTPDase1/3 ADP->P2R Activates Ado Adenosine AMP->Ado  CD73 P1R P1 Receptors (Adenosine Receptors) Ado->P1R Activates NTPDase1_3 NTPDase1/3 CD73 ecto-5'-nucleotidase (CD73) Inhibitor This compound Inhibitor->NTPDase1_3 Inhibits

Caption: Purinergic signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Formulation of this compound for In Vivo Administration

Given that sulfamoyl benzamide derivatives can have low aqueous solubility, a formulation strategy to enhance bioavailability is crucial.[8][9]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Saline (0.9% NaCl)

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 10-50 mg/mL).

  • For a final dosing solution, prepare a vehicle solution consisting of 10% DMSO, 40% PEG400, and 5% Tween 80 in saline.

  • Slowly add the this compound stock solution to the vehicle solution while vortexing to achieve the desired final concentration.

  • Ensure the final solution is clear and free of precipitation. If precipitation occurs, adjust the vehicle composition or sonicate briefly.

  • Prepare the formulation fresh on the day of administration.

In Vivo Dose-Range Finding and Administration Protocol

A dose-range finding study is essential to determine the maximum tolerated dose (MTD) and to select appropriate doses for efficacy studies.

Animal Model:

  • Male or female C57BL/6 mice, 8-12 weeks old.

Experimental Groups:

  • Group 1: Vehicle control

  • Group 2-5: Increasing doses of this compound (e.g., 1, 5, 10, 30 mg/kg)

Administration:

  • Administer the formulated this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) gavage. The choice of administration route will depend on the experimental objective.

Protocol:

  • Acclimatize mice for at least one week before the experiment.

  • Record the body weight of each mouse before administration.

  • Administer a single dose of the formulated compound or vehicle.

  • Monitor the animals for any signs of toxicity, including changes in behavior, appearance, and body weight, at regular intervals (e.g., 1, 4, 24, and 48 hours post-administration).

  • At the end of the observation period, euthanize the animals and collect blood and major organs for further analysis (e.g., histopathology, clinical chemistry).

Pharmacokinetic (PK) Study Protocol

A PK study is necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Animal Model and Groups:

  • As described in the dose-range finding study. A single, well-tolerated dose should be used.

Protocol:

  • Administer a single dose of this compound.

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.[10][11]

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

In Vivo Efficacy Study Protocol (Example: Inflammation Model)

This protocol provides a general framework for assessing the efficacy of this compound in a murine model of inflammation.

Model:

  • LPS-induced systemic inflammation model.

Experimental Groups:

  • Group 1: Saline control

  • Group 2: LPS + Vehicle

  • Group 3: LPS + this compound (at a pre-determined effective and non-toxic dose)

Protocol:

  • Administer this compound or vehicle to the respective groups.

  • After a suitable pre-treatment time (e.g., 1 hour), induce inflammation by administering lipopolysaccharide (LPS) (e.g., 1 mg/kg, i.p.).

  • Monitor the animals for signs of inflammation.

  • At a specific time point post-LPS administration (e.g., 4 or 24 hours), collect blood and tissues for analysis of inflammatory markers (e.g., cytokines via ELISA, immune cell infiltration via flow cytometry).

Experimental Workflow

The following diagram outlines the general workflow for an in vivo study using this compound.

InVivo_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Formulation Formulate this compound Dosing Administer Compound (i.p. or p.o.) Formulation->Dosing AnimalPrep Animal Acclimatization and Grouping AnimalPrep->Dosing Monitoring Monitor for Toxicity and Clinical Signs Dosing->Monitoring Sampling Collect Blood and Tissue Samples Monitoring->Sampling PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Sampling->PK_Analysis Efficacy_Analysis Efficacy Assessment (e.g., ELISA, Flow Cytometry) Sampling->Efficacy_Analysis Toxicity_Analysis Toxicity Evaluation (Histopathology, etc.) Sampling->Toxicity_Analysis

Caption: General experimental workflow for in vivo studies with this compound.

Conclusion

These application notes provide a foundational protocol for the in vivo investigation of this compound. Researchers should adapt these protocols to their specific experimental needs and animal models. Careful consideration of formulation, dose selection, and appropriate endpoints will be critical for obtaining robust and reproducible data. Further studies are warranted to fully elucidate the in vivo efficacy and therapeutic potential of this promising NTPDase inhibitor.

References

Application Notes and Protocols for h-NTPDase-IN-1 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

h-NTPDase-IN-1 is a selective inhibitor of human nucleoside triphosphate diphosphohydrolases (NTPDases), specifically targeting NTPDase-1, -2, and -8. These ectonucleotidases play a crucial role in purinergic signaling by hydrolyzing extracellular ATP and ADP, thereby regulating a wide range of physiological and pathological processes, including inflammation, immune responses, and cancer progression. The inhibition of NTPDases by this compound can modulate the tumor microenvironment and enhance anti-tumor immunity, making it a promising candidate for pre-clinical research in oncology and immunology.

This document provides detailed application notes and protocols for the use of this compound in animal models, based on available data for other NTPDase inhibitors. Due to the limited publicly available in vivo data for this compound, the following protocols are extrapolated from studies using compounds with similar mechanisms of action, such as other small molecule NTPDase inhibitors and anti-CD39 antibodies. Researchers are strongly advised to conduct dose-finding and toxicity studies for their specific animal model and experimental setup.

Mechanism of Action

This compound inhibits the enzymatic activity of NTPDases, leading to an accumulation of extracellular ATP (eATP). Increased eATP levels in the tumor microenvironment can stimulate P2X and P2Y receptors on immune cells, promoting their activation and enhancing anti-tumor immune responses.

NTPDase_Inhibition_Pathway cluster_extracellular Extracellular Space ATP eATP P2_Receptor P2 Receptors ATP->P2_Receptor Activation NTPDase NTPDase-1/-2/-8 ATP->NTPDase Hydrolysis ADP eADP ADP->NTPDase Hydrolysis AMP eAMP CD73 CD73 AMP->CD73 Hydrolysis ADO Adenosine A2_Receptor A2 Receptors ADO->A2_Receptor Activation Immune_Cell Immune Cell Immune_Activation Immune Activation Immune_Cell->Immune_Activation Immune_Suppression Immune Suppression Immune_Cell->Immune_Suppression P2_Receptor->Immune_Cell A2_Receptor->Immune_Cell NTPDase->ADP NTPDase->AMP CD73->ADO hNTPDaseIN1 This compound hNTPDaseIN1->NTPDase Inhibition

Caption: Signaling pathway of NTPDase inhibition by this compound.

Quantitative Data from Analogous Compounds

The following table summarizes in vivo dosage and administration data from studies on other NTPDase/CD39 inhibitors in mouse models. This information can serve as a starting point for designing experiments with this compound.

Inhibitor TypeCompound/AntibodyAnimal ModelTumor ModelDosageAdministration RouteDosing ScheduleReference
Small Molecule POM-1MouseColonNot specifiedNot specifiedNot specified[1]
Antibody Anti-mouse CD39 (B66)MouseColon (MC38)200 µ g/mouse Intraperitoneal (IP)Every 3 days[2]
Antibody Anti-human CD39Mouse (humanized)Colon (MC38)10 mg/kgIntraperitoneal (IP)Twice a week[2]
Small Molecule A000830 (CD73 inhibitor)Mouse (Balb/c)Colon (CT26)30 mg/kgSubcutaneous (sc)Daily (QD)[3]

Experimental Protocols

Note: These are generalized protocols and should be adapted to the specific research question, animal model, and institutional guidelines.

In Vivo Efficacy Study in a Syngeneic Tumor Model

This protocol outlines a typical efficacy study to evaluate the anti-tumor effects of this compound.

Efficacy_Study_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Tumor_Cell_Culture Tumor Cell Culture (e.g., MC38, CT26) Tumor_Implantation Subcutaneous Tumor Implantation (e.g., 1x10^6 cells in PBS) Tumor_Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice, 6-8 weeks old) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring (Calipers, ~100 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, this compound) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Determination (Tumor size limit, study duration) Monitoring->Endpoint Tissue_Collection Tumor and Spleen Collection Endpoint->Tissue_Collection Immune_Profiling Flow Cytometry for Immune Cell Infiltration (CD4+, CD8+ T cells, etc.) Tissue_Collection->Immune_Profiling Data_Analysis Statistical Analysis of Tumor Growth and Immune Data Immune_Profiling->Data_Analysis

Caption: Experimental workflow for an in vivo efficacy study.

Materials:

  • This compound

  • Vehicle control (e.g., DMSO, PBS, or as recommended by the supplier)

  • Syngeneic tumor cell line (e.g., MC38 for C57BL/6 mice)

  • 6-8 week old mice (e.g., C57BL/6)

  • Sterile PBS, syringes, needles

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of sterile PBS into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of approximately 100 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Control Group: Administer the vehicle control according to the chosen route and schedule.

    • Treatment Group: Administer this compound at the predetermined dose. Based on analogous small molecule inhibitors, a starting dose in the range of 10-50 mg/kg administered daily via intraperitoneal (IP) or subcutaneous (SC) injection could be considered. A dose-finding study is highly recommended.

  • Monitoring: Continue to monitor tumor volume and body weight every 2-3 days.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³), or at the end of the study period.

  • Analysis: Excise tumors and spleens for downstream analysis, such as flow cytometry to assess immune cell infiltration (e.g., CD8+ T cells, regulatory T cells).

Pharmacodynamic Study to Confirm Target Engagement

This protocol is designed to verify that this compound is inhibiting its target in vivo.

PD_Study_Workflow cluster_experiment_pd Experiment cluster_analysis_pd Analysis Animal_Treatment_PD Administer a single dose of this compound or Vehicle Time_Points Collect Blood or Tumor Tissue at various time points (e.g., 1, 4, 8, 24 hours post-dose) Animal_Treatment_PD->Time_Points ATP_Measurement Measure eATP levels in plasma or tumor interstitial fluid Time_Points->ATP_Measurement NTPDase_Activity Measure NTPDase activity in isolated immune cells or tumor homogenates Time_Points->NTPDase_Activity Data_Comparison Compare results between treated and vehicle groups ATP_Measurement->Data_Comparison NTPDase_Activity->Data_Comparison

Caption: Workflow for a pharmacodynamic study.

Procedure:

  • Administer a single dose of this compound to a cohort of tumor-bearing or naive mice.

  • At various time points post-administration (e.g., 1, 4, 8, 24 hours), collect blood samples or excise tumors.

  • For blood samples, immediately process to plasma and measure eATP levels using a luciferase-based assay.

  • For tumor samples, prepare single-cell suspensions or tissue homogenates to measure NTPDase activity using a malachite green assay or similar method to detect phosphate release from ATP.

  • Compare the eATP levels and NTPDase activity between the this compound treated group and the vehicle control group to confirm target inhibition.

Safety and Toxicology Considerations

Prior to initiating efficacy studies, it is crucial to perform a preliminary safety assessment of this compound in the chosen animal model.

  • Acute Toxicity: Administer a single dose of this compound at several dose levels (e.g., 10, 50, 100 mg/kg) and monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, signs of distress) for up to 14 days.

  • Repeat-Dose Toxicity: If the intended treatment regimen involves multiple doses, a short-term repeat-dose toxicity study should be conducted. Administer this compound at the proposed therapeutic dose and a higher dose for a duration relevant to the efficacy study and monitor for signs of toxicity.

  • Clinical Observations: Throughout all in vivo studies, carefully observe animals for any adverse effects.

Conclusion

The provided application notes and protocols offer a starting point for researchers investigating the in vivo effects of this compound. Given the absence of specific published data for this compound, a cautious and systematic approach, beginning with dose-finding and safety studies, is essential for successful and ethical animal research. The methodologies outlined, derived from studies on analogous NTPDase inhibitors, provide a robust framework for evaluating the therapeutic potential of this compound in various disease models.

References

h-NTPDase-IN-1: A Versatile Tool for Probing Tissue-Specific NTPDase Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), are critical signaling molecules involved in a myriad of physiological and pathological processes, including neurotransmission, inflammation, thrombosis, and cancer. The concentration and duration of these purinergic signals are tightly regulated by a family of cell surface enzymes known as ectonucleoside triphosphate diphosphohydrolases (NTPDases). Among the eight known human NTPDases, NTPDase1 (CD39), NTPDase2 (CD39L1), NTPDase3 (CD39L3), and NTPDase8 are key players in the hydrolysis of extracellular ATP and ADP. The development of selective inhibitors for these enzymes is crucial for dissecting their specific roles in different tissues and for exploring their therapeutic potential.

This document provides detailed information on h-NTPDase-IN-1 , a designation that has been used for at least two distinct chemical entities with inhibitory activity against human NTPDases. We will delineate the properties and applications of both compounds, referred to here as This compound (Sulfamoyl Benzamide) and NTPDase-IN-1 (Thiadiazole Amide) , to provide researchers with a comprehensive guide for their use in studying NTPDase function.

Data Presentation

The inhibitory activities of the two compounds are summarized below. It is crucial for researchers to identify which specific compound they are using to ensure accurate experimental design and interpretation of results.

Table 1: Inhibitory Activity (IC₅₀) of this compound (Sulfamoyl Benzamide)
Target EnzymeIC₅₀ (µM)Reference
h-NTPDase12.88 ± 0.13[1]
h-NTPDase30.72 ± 0.11[1]

This compound is identified as compound 3i in the cited literature.[1]

Table 2: Inhibitory Activity (IC₅₀) of NTPDase-IN-1 (Thiadiazole Amide)
Target EnzymeIC₅₀ (µM)Reference
h-NTPDase10.05 ± 0.008[2]
h-NTPDase20.23[3]
h-NTPDase80.54[3]

This compound is identified as compound 5a in the cited literature.[2]

Signaling Pathways

NTPDases are central regulators of purinergic signaling. Their inhibition by this compound can significantly alter the cellular microenvironment by increasing the local concentrations of ATP and ADP, thereby modulating the activity of P2 receptors (P2X and P2Y).

NTPDase1 and P2Y1 Receptor Signaling

NTPDase1 efficiently hydrolyzes both ATP and ADP. Its inhibition leads to the accumulation of both nucleotides, which can potentiate signaling through various P2 receptors. A key pathway affected is the P2Y1 receptor, an ADP-preferring Gq-coupled receptor critical for platelet aggregation and vascular responses.

NTPDase1_P2Y1_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP NTPDase1 NTPDase1 (CD39) ATP->NTPDase1 Hydrolysis ADP ADP ADP->NTPDase1 Hydrolysis P2Y1 P2Y1 Receptor ADP->P2Y1 Activation AMP AMP NTPDase1->ADP Hydrolysis NTPDase1->AMP hNTPDase_IN_1 This compound hNTPDase_IN_1->NTPDase1 Inhibition Gq Gq P2Y1->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Platelet_Aggregation Platelet Aggregation Ca2_release->Platelet_Aggregation PKC->Platelet_Aggregation

Caption: Inhibition of NTPDase1 by this compound enhances P2Y1 receptor signaling.

NTPDase2 and P2X7 Receptor Signaling

NTPDase2 preferentially hydrolyzes ATP to ADP. Its inhibition primarily leads to an accumulation of extracellular ATP. This has significant implications for the activation of P2X7 receptors, which are ligand-gated ion channels that play a crucial role in inflammation and immune responses.

NTPDase2_P2X7_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP NTPDase2 NTPDase2 ATP->NTPDase2 Hydrolysis P2X7 P2X7 Receptor ATP->P2X7 Activation ADP ADP NTPDase2->ADP hNTPDase_IN_1 NTPDase-IN-1 hNTPDase_IN_1->NTPDase2 Inhibition Ion_Flux Ion Flux (Ca²⁺, Na⁺, K⁺) P2X7->Ion_Flux NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: Inhibition of NTPDase2 by NTPDase-IN-1 potentiates P2X7 receptor-mediated inflammation.

Experimental Protocols

The following protocols are generalized and should be optimized for specific cell types, tissues, and experimental conditions.

Preparation of this compound Stock Solution

Note: The solubility of these compounds may vary. It is recommended to first test solubility in a small amount of solvent. Based on the chemical structures (sulfamoyl benzamide and thiadiazole amide), Dimethyl Sulfoxide (DMSO) is a likely suitable solvent.

  • Materials:

    • This compound (Sulfamoyl Benzamide or Thiadiazole Amide)

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of the inhibitor powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be required.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

In Vitro NTPDase Activity Assay (Malachite Green Assay)

This assay measures the inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP by NTPDases.

Malachite_Green_Workflow start Start prepare_reagents Prepare Reagents: - Assay Buffer - Substrate (ATP/ADP) - Enzyme (NTPDase) - Inhibitor (this compound) start->prepare_reagents add_reagents Add to 96-well plate: 1. Assay Buffer 2. Inhibitor (or vehicle) 3. Enzyme prepare_reagents->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate start_reaction Start reaction by adding substrate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop reaction with Malachite Green Reagent incubate->stop_reaction read_absorbance Read absorbance at ~620 nm stop_reaction->read_absorbance analyze Analyze Data (Calculate % inhibition and IC₅₀) read_absorbance->analyze end End analyze->end

Caption: Workflow for the Malachite Green-based NTPDase activity assay.

  • Materials:

    • Recombinant human NTPDase1, -2, -3, or -8

    • This compound stock solution

    • ATP or ADP as substrate

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl₂)

    • Malachite Green Phosphate Assay Kit

    • 96-well microplate

  • Procedure:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In a 96-well plate, add in the following order:

      • Assay Buffer

      • This compound dilution (or DMSO vehicle control)

      • NTPDase enzyme solution

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the ATP or ADP substrate solution. The final substrate concentration should be at or below the Km of the enzyme for competitive inhibitors.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions.

    • After color development, measure the absorbance at approximately 620 nm using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Extracellular ATP Measurement

This protocol measures the effect of this compound on the hydrolysis of extracellular ATP by cultured cells.

  • Materials:

    • Cell line of interest (e.g., HEK293, Jurkat, or primary cells) cultured in appropriate media

    • This compound stock solution

    • ATP Bioluminescence Assay Kit

    • White, opaque 96-well plates suitable for luminescence measurements

  • Procedure:

    • Seed cells in a white, opaque 96-well plate and allow them to adhere overnight.

    • The next day, replace the culture medium with a serum-free medium and allow the cells to equilibrate.

    • Add serial dilutions of this compound (or DMSO vehicle) to the wells and pre-incubate for a desired period (e.g., 30 minutes).

    • Add a known concentration of ATP to the wells to initiate the hydrolysis reaction by the endogenous cell surface NTPDases.

    • At various time points, collect a small aliquot of the supernatant from each well.

    • Measure the remaining ATP concentration in the supernatant using an ATP Bioluminescence Assay Kit according to the manufacturer's instructions.

    • Plot the ATP concentration over time for each inhibitor concentration to determine the effect of this compound on the rate of ATP hydrolysis.

Conclusion

This compound, in its different forms, represents a valuable pharmacological tool for the investigation of NTPDase function in specific tissues and disease models. By carefully selecting the appropriate inhibitor and applying the detailed protocols provided in this document, researchers can gain deeper insights into the complex roles of purinergic signaling in health and disease. Further characterization of these inhibitors in various in vitro and in vivo models will continue to expand their utility in drug discovery and development.

Disclaimer: This document is intended for research purposes only. The protocols provided are general guidelines and may require optimization for specific applications. Always refer to the original research articles for detailed information on the synthesis and characterization of the inhibitors.

References

Application of h-NTPDase-IN-1 in High-Throughput Screening: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP.[1] There are eight known human NTPDase isoforms (NTPDase1-8), each with distinct tissue distribution and substrate preferences.[2] These enzymes are implicated in a wide range of physiological and pathological processes, including inflammation, thrombosis, cancer, and immune responses, making them attractive targets for therapeutic intervention.[3][4]

h-NTPDase-IN-1 is a potent and selective inhibitor of human NTPDases and serves as a valuable tool for studying the biological functions of these enzymes and for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize NTPDase inhibitors.

Data Presentation

The inhibitory activity of this compound and a related analog against various human NTPDase isoforms is summarized below. This data highlights the selectivity profile of these compounds and provides a benchmark for HTS hit validation.

Table 1: Inhibitory Activity of this compound (compound 5a) against Human NTPDase Isoforms [3]

IsoformIC50 (µM)Inhibition MechanismKm (µM)
h-NTPDase10.05Non-competitive21
h-NTPDase20.23Non-competitive-
h-NTPDase80.54Not Reported-

Table 2: Inhibitory Activity of this compound (compound 3i) against Human NTPDase Isoforms [1][5][6][7]

IsoformIC50 (µM)
h-NTPDase12.88
h-NTPDase30.72

Note: Data for h-NTPDase3 is for the analog this compound (Compound 3i) as specific data for the primary compound (5a) was not available.

Signaling Pathway

NTPDases are key regulators of the purinergic signaling pathway. They control the concentration of extracellular ATP and ADP, which are agonists for P2X and P2Y receptors. Inhibition of NTPDases leads to an accumulation of extracellular ATP and ADP, thereby modulating the activation of these receptors and downstream signaling events.

NTPDase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptors ATP->P2X Activation P2Y P2Y Receptors ATP->P2Y Activation NTPDase NTPDase ATP->NTPDase Hydrolysis ADP ADP ADP->P2Y Activation ADP->NTPDase Hydrolysis AMP AMP Downstream Downstream Signaling P2X->Downstream P2Y->Downstream NTPDase->ADP NTPDase->AMP hNTPDase_IN_1 This compound hNTPDase_IN_1->NTPDase Inhibition HTS_Workflow cluster_workflow HTS Workflow for NTPDase Inhibitor Discovery start Compound Library primary_screen Primary Screen (Single Concentration) start->primary_screen hit_identification Hit Identification primary_screen->hit_identification hit_identification->start Inactive Compounds dose_response Dose-Response & IC50 Determination hit_identification->dose_response Active Compounds secondary_assays Secondary Assays (Selectivity & Mechanism of Action) dose_response->secondary_assays cell_based_assays Cell-Based Assays (Cellular Potency & Toxicity) secondary_assays->cell_based_assays lead_optimization Lead Optimization cell_based_assays->lead_optimization Cell_Based_Assay_Workflow cluster_workflow Cell-Based Extracellular ATP Assay Workflow cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with Inhibitor (this compound or Hit) cell_seeding->compound_treatment atp_release Stimulate Extracellular ATP Release compound_treatment->atp_release detection Add Luminescent ATP Detection Reagent atp_release->detection readout Measure Luminescence detection->readout analysis Data Analysis (EC50 determination) readout->analysis

References

Application Notes and Protocols: Utilizing h-NTPDase-IN-1 for Immune Cell Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), play a pivotal role in regulating immune responses. Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1), also known as CD39, is a critical ectoenzyme expressed on the surface of various immune and non-immune cells.[1][2][3] It functions by hydrolyzing pro-inflammatory extracellular ATP and ADP to adenosine monophosphate (AMP).[2][4][5] Subsequently, ecto-5'-nucleotidase (CD73) converts AMP into adenosine, a potent immunosuppressive molecule.[1][4] This enzymatic cascade, termed the adenosinergic pathway, is a key mechanism of immune evasion in the tumor microenvironment and other pathological conditions.

h-NTPDase-IN-1 is a representative small molecule inhibitor of human NTPDase1 (CD39). By blocking the enzymatic activity of CD39, this compound prevents the degradation of immunostimulatory ATP and reduces the production of immunosuppressive adenosine.[4] This shift in the balance of extracellular purinergic signaling can effectively enhance anti-tumor immunity and modulate various immune cell functions. These application notes provide detailed protocols for investigating the immunomodulatory effects of this compound.

Mechanism of Action

This compound acts as a competitive or allosteric inhibitor of human NTPDase1 (CD39).[1] Inhibition of CD39 leads to the accumulation of extracellular ATP, which can activate purinergic P2 receptors (like P2X7) on immune cells, promoting pro-inflammatory responses.[6][7] Concurrently, the reduction in adenosine levels alleviates the suppression of immune cells, such as T cells and Natural Killer (NK) cells, that is mediated by adenosine A2A and A2B receptors.[4][7]

The primary consequences of CD39 inhibition by this compound include:

  • Increased extracellular ATP: This enhances dendritic cell maturation, T-cell activation and proliferation, and pro-inflammatory cytokine release.[2][4][6]

  • Decreased extracellular adenosine: This reverses the suppression of effector T cells and NK cells, and can limit the function of regulatory T cells (Tregs), which often exhibit high CD39 expression.[4][8]

cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell ATP ATP (pro-inflammatory) ADP ADP ATP->ADP hydrolysis P2_Receptor P2 Receptors (e.g., P2X7) ATP->P2_Receptor Activates AMP AMP ADP->AMP hydrolysis Adenosine Adenosine (immunosuppressive) AMP->Adenosine hydrolysis A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Activates CD39 CD39 (NTPDase1) CD73 CD73 hNTPDaseIN1 This compound hNTPDaseIN1->CD39 Inhibits Immune_Activation Immune Activation P2_Receptor->Immune_Activation Promotes Immune_Suppression Immune Suppression A2A_Receptor->Immune_Suppression Promotes cluster_workflow NTPDase Activity Assay Workflow start Isolate Immune Cells resuspend Resuspend in Reaction Buffer start->resuspend plate_cells Plate Cells (96-well) resuspend->plate_cells add_inhibitor Add this compound & Pre-incubate plate_cells->add_inhibitor add_substrate Add Substrate (ATP/ADP) add_inhibitor->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop with Malachite Green incubate->stop_reaction read_absorbance Read Absorbance stop_reaction->read_absorbance analyze Calculate Activity & IC50 read_absorbance->analyze cluster_treg_suppression Treg Suppression Logical Flow Treg Treg (high CD39) CD39 CD39 Activity Treg->CD39 Expresses Teff Teff (effector T cell) Proliferation Teff Proliferation Teff->Proliferation Results in hNTPDaseIN1 This compound hNTPDaseIN1->CD39 Inhibits Suppression Teff Suppression CD39->Suppression Leads to Suppression->Teff Inhibits

References

Application Notes and Protocols: Investigating h-NTPDase-IN-1 in Preclinical Models of Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of h-NTPDase-IN-1, a selective inhibitor of ectonucleoside triphosphate diphosphohydrolases (NTPDases), in mouse models of Type 1 and Type 2 diabetes. The provided protocols detail the experimental design, methodologies, and data analysis pipelines necessary to assess the therapeutic potential of this compound.

Introduction

Diabetes mellitus is a group of metabolic disorders characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. Chronic hyperglycemia is associated with long-term damage, dysfunction, and failure of various organs, especially the eyes, kidneys, nerves, heart, and blood vessels. Ectonucleoside triphosphate diphosphohydrolases (NTPDases), particularly NTPDase1 (also known as CD39), play a critical role in regulating extracellular nucleotide signaling. By hydrolyzing pro-inflammatory extracellular ATP and ADP to AMP, NTPDases help to mitigate inflammatory responses. In the context of diabetes, dysregulated purinergic signaling has been implicated in both the autoimmune destruction of pancreatic β-cells in Type 1 diabetes and the chronic inflammation associated with insulin resistance in Type 2 diabetes.

This compound is a selective, non-competitive inhibitor of human NTPDase-1, -2, and -8 with IC50 values of 0.05, 0.23, and 0.54 µM, respectively. Given the immunomodulatory role of NTPDases, this compound presents a valuable tool to investigate the therapeutic potential of targeting this pathway in diabetes and its complications. These protocols outline the use of this compound in streptozotocin (STZ)-induced Type 1 diabetes and high-fat diet (HFD)-induced Type 2 diabetes mouse models.

Proposed Signaling Pathway and Experimental Rationale

The therapeutic hypothesis is that inhibition of NTPDase activity by this compound will exacerbate pro-inflammatory signaling by increasing extracellular ATP concentrations, which could be detrimental in the context of autoimmune-driven β-cell destruction in Type 1 diabetes. Conversely, in Type 2 diabetes, the role of NTPDase inhibition is more complex and warrants investigation into its effects on insulin sensitivity and inflammation. The following diagram illustrates the proposed signaling pathway.

NTPDase_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Membrane ATP eATP ADP eADP ATP->ADP hydrolysis P2R P2 Receptors ATP->P2R activation AMP eAMP ADP->AMP hydrolysis ADP->P2R activation Ado Adenosine AMP->Ado hydrolysis AdoR Adenosine Receptors Ado->AdoR activation NTPDase1 NTPDase-1 (CD39) CD73 CD73 Inflammation Pro-inflammatory Response P2R->Inflammation AntiInflammation Anti-inflammatory Response AdoR->AntiInflammation hNTPDaseIN1 This compound hNTPDaseIN1->NTPDase1 inhibition

Caption: Proposed signaling pathway of NTPDase-1 and the inhibitory action of this compound.

Experimental Design and Workflow

A comprehensive in vivo study will be conducted using mouse models of Type 1 and Type 2 diabetes. The workflow is designed to assess the impact of this compound on disease progression and key metabolic parameters.

Experimental_Workflow cluster_T1D Type 1 Diabetes Model (STZ-induced) cluster_T2D Type 2 Diabetes Model (High-Fat Diet) T1D_Induction Induction of Diabetes (Low-dose STZ) T1D_Treatment Treatment with This compound or Vehicle T1D_Induction->T1D_Treatment T1D_Monitoring Monitoring: Blood Glucose, Body Weight T1D_Treatment->T1D_Monitoring T1D_Endpoint Endpoint Analysis: IPGTT, ITT, Pancreatic Histology, Cytokine Profiling T1D_Monitoring->T1D_Endpoint T2D_Induction Induction of Diabetes (High-Fat Diet) T2D_Treatment Treatment with This compound or Vehicle T2D_Induction->T2D_Treatment T2D_Monitoring Monitoring: Blood Glucose, Body Weight T2D_Treatment->T2D_Monitoring T2D_Endpoint Endpoint Analysis: IPGTT, ITT, Pancreatic Histology, Insulin Signaling (Western Blot) T2D_Monitoring->T2D_Endpoint

Caption: General experimental workflow for evaluating this compound in diabetes models.

Materials and Reagents

  • Animals: Male C57BL/6J mice, 8-10 weeks old.

  • This compound: To be sourced commercially and dissolved in a suitable vehicle (e.g., DMSO and saline).

  • Streptozotocin (STZ): Sigma-Aldrich, Cat. No. S0130.

  • High-Fat Diet (HFD): 60% kcal from fat (e.g., Research Diets, D12492).

  • Reagents for glucose and insulin tolerance tests: D-glucose, Humulin R.

  • Antibodies for immunohistochemistry and western blotting: Anti-insulin, anti-glucagon, anti-p-Akt, anti-Akt, anti-p-IR, anti-IR, etc.

  • ELISA kits: For measurement of plasma insulin and cytokines (e.g., TNF-α, IL-1β, IL-6).

Experimental Protocols

Protocol 1: Induction of Type 1 Diabetes with Streptozotocin (STZ)
  • Animal Preparation: Acclimatize male C57BL/6J mice for one week.

  • STZ Preparation: Prepare a fresh solution of STZ in 0.1 M sodium citrate buffer (pH 4.5) immediately before injection.

  • Induction: Administer multiple low doses of STZ (50 mg/kg body weight) via intraperitoneal (IP) injection for five consecutive days.[1]

  • Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood. Mice with non-fasting blood glucose levels >250 mg/dL for two consecutive measurements are considered diabetic.

  • Grouping and Treatment: Randomly assign diabetic mice to a vehicle control group and this compound treatment groups (e.g., low, medium, and high doses). Administer treatment daily via a suitable route (e.g., IP or oral gavage) for a predetermined period (e.g., 4-8 weeks).

Protocol 2: Induction of Type 2 Diabetes with High-Fat Diet (HFD)
  • Animal Preparation: Acclimatize male C57BL/6J mice for one week on a standard chow diet.

  • Dietary Induction: Switch mice to a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and hyperglycemia.[2][3]

  • Confirmation of Diabetes: Monitor body weight and fasting blood glucose levels. Perform an intraperitoneal glucose tolerance test (IPGTT) to confirm glucose intolerance.

  • Grouping and Treatment: Randomly assign diabetic mice to a vehicle control group and this compound treatment groups. Administer treatment daily for a predetermined period (e.g., 4-8 weeks) while maintaining the HFD.

Protocol 3: Intraperitoneal Glucose Tolerance Test (IPGTT)
  • Fasting: Fast mice for 6 hours with free access to water.[4]

  • Baseline Glucose: Measure baseline blood glucose (t=0) from tail vein blood.

  • Glucose Injection: Inject D-glucose (2 g/kg body weight) intraperitoneally.[5]

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.[4][5]

Protocol 4: Insulin Tolerance Test (ITT)
  • Fasting: Fast mice for 4-6 hours with free access to water.[6]

  • Baseline Glucose: Measure baseline blood glucose (t=0) from tail vein blood.

  • Insulin Injection: Inject human regular insulin (0.75 U/kg body weight) intraperitoneally.[7]

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.[7]

Protocol 5: Pancreatic Islet Histology and Immunohistochemistry
  • Tissue Collection and Fixation: At the end of the study, euthanize mice and perfuse with PBS followed by 4% paraformaldehyde (PFA). Dissect the pancreas and fix in 4% PFA overnight.

  • Processing and Sectioning: Process the fixed tissue, embed in paraffin, and cut 5 µm sections.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: To assess overall islet morphology and immune cell infiltration.

    • Immunohistochemistry (IHC): Use specific primary antibodies to detect insulin (β-cells) and glucagon (α-cells).[8][9] Follow with appropriate secondary antibodies and detection reagents.

  • Image Analysis: Capture images using a microscope and quantify islet area, β-cell area, and immune cell infiltration using image analysis software.

Protocol 6: Western Blotting for Insulin Signaling Proteins
  • Tissue Lysis: Homogenize liver, skeletal muscle, or adipose tissue in lysis buffer to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key insulin signaling proteins (e.g., p-Akt, Akt, p-IR, IR) followed by HRP-conjugated secondary antibodies.[10][11][12]

  • Detection and Analysis: Visualize protein bands using a chemiluminescence detection system and quantify band intensities.

Protocol 7: Cytokine Measurement by ELISA
  • Sample Collection: Collect blood samples via cardiac puncture into EDTA-coated tubes. Centrifuge to obtain plasma.

  • ELISA: Use commercially available ELISA kits to measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the plasma according to the manufacturer's instructions.[13][14]

Data Presentation

All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison between experimental groups.

Table 1: Metabolic Parameters in STZ-Induced Diabetic Mice

GroupnInitial Blood Glucose (mg/dL)Final Blood Glucose (mg/dL)Change in Body Weight (%)IPGTT AUCITT AUC
Non-Diabetic Control
STZ + Vehicle
STZ + this compound (Low Dose)
STZ + this compound (Med Dose)
STZ + this compound (High Dose)

Table 2: Metabolic Parameters in HFD-Induced Diabetic Mice

GroupnInitial Body Weight (g)Final Body Weight (g)Fasting Blood Glucose (mg/dL)Fasting Insulin (ng/mL)HOMA-IRIPGTT AUCITT AUC
Chow + Vehicle
HFD + Vehicle
HFD + this compound (Low Dose)
HFD + this compound (Med Dose)
HFD + this compound (High Dose)

Table 3: Pancreatic Islet Analysis in STZ-Induced Diabetic Mice

GroupnIslet Area (% of Pancreas)β-Cell Area (% of Islet)Insulitis Score
Non-Diabetic Control
STZ + Vehicle
STZ + this compound (Low Dose)
STZ + this compound (Med Dose)
STZ + this compound (High Dose)

Table 4: Plasma Cytokine Levels

GroupnTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control
Diabetic + Vehicle
Diabetic + this compound

Conclusion

These application notes provide a framework for the comprehensive preclinical evaluation of this compound in established mouse models of Type 1 and Type 2 diabetes. The detailed protocols and structured data presentation will enable researchers to systematically investigate the therapeutic potential of targeting the NTPDase pathway in diabetes and related metabolic disorders. The findings from these studies will be crucial in determining the future direction of drug development efforts for this novel therapeutic target.

References

Application Notes and Protocols for Investigating Cancer Cell Proliferation and Metastasis using h-NTPDase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

h-NTPDase-IN-1 is a sulfamoyl benzamide derivative that acts as a potent inhibitor of human nucleoside triphosphate diphosphohydrolases (NTPDases), specifically targeting h-NTPDase1 and h-NTPDase3.[1][2] These ectonucleotidases are crucial regulators of purinergic signaling in the tumor microenvironment. By hydrolyzing extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP), they play a significant role in cancer progression, immune evasion, and metastasis.[3] The inhibition of these enzymes by this compound presents a valuable tool for investigating the therapeutic potential of targeting the ATP-adenosine axis in oncology. These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell proliferation and metastasis.

Product Information

Product Name This compound (Compound 3i)
Target(s) h-NTPDase1, h-NTPDase3
Chemical Formula C17H15BrClN3O4S
Molecular Weight 488.75 g/mol
Appearance Solid powder
Solubility Soluble in DMSO

Quantitative Data

The inhibitory activity of this compound against its primary targets has been determined through in vitro enzymatic assays.

Target Enzyme IC50 Value Reference
h-NTPDase12.88 ± 0.13 µM[1][2]
h-NTPDase30.72 ± 0.11 µM[1][2]

Signaling Pathway

NTPDases, particularly NTPDase1 (also known as CD39), are key enzymes in the purinergic signaling pathway within the tumor microenvironment. They initiate the conversion of pro-inflammatory extracellular ATP into immunosuppressive adenosine. By inhibiting NTPDase1 and NTPDase3, this compound is expected to increase the concentration of extracellular ATP and decrease the production of adenosine, thereby modulating downstream signaling and immune responses.

NTPDase_Inhibition_Pathway cluster_TME Tumor Microenvironment cluster_Inhibitor Tumor_Cell Tumor Cell eATP Extracellular ATP (Pro-inflammatory) Tumor_Cell->eATP Release Immune_Cell Immune Cell (e.g., T-cell) eATP->Immune_Cell Activates eADP Extracellular ADP eATP->eADP NTPDase1/3 (CD39) eAMP Extracellular AMP eADP->eAMP NTPDase1/3 (CD39) Adenosine Adenosine (Immunosuppressive) eAMP->Adenosine CD73 Adenosine->Immune_Cell Suppresses activity h_NTPDase_IN_1 This compound h_NTPDase_IN_1->eATP Inhibits hydrolysis h_NTPDase_IN_1->eADP Inhibits hydrolysis

Inhibition of NTPDase by this compound.

Experimental Protocols

The following are detailed protocols to investigate the effects of this compound on cancer cell proliferation, migration, and invasion.

Cell Proliferation Assay (WST-1 Assay)

This protocol measures the metabolic activity of viable cells to determine the effect of this compound on cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium. A final concentration range of 0.1 µM to 100 µM is recommended as a starting point. Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate for 24, 48, and 72 hours.

  • At each time point, add 10 µL of WST-1 reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Proliferation_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 24, 48, 72h C->D E Add WST-1 reagent D->E F Incubate for 1-4h E->F G Measure absorbance at 450 nm F->G H Calculate cell viability G->H

Workflow for the cell proliferation assay.
Cell Migration and Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix proteins (invasion) in response to a chemoattractant.

Materials:

  • Cancer cell line of interest

  • Serum-free cell culture medium

  • Complete cell culture medium (as chemoattractant)

  • This compound

  • DMSO (vehicle control)

  • 24-well Boyden chamber inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Cotton swabs

  • Methanol

  • Crystal Violet staining solution

  • Microscope

Procedure:

For Invasion Assay:

  • Thaw Matrigel on ice overnight.

  • Dilute Matrigel with cold serum-free medium and coat the top of the Boyden chamber inserts.

  • Incubate for 2-4 hours at 37°C to allow the gel to solidify.

Migration and Invasion Protocol:

  • Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Pre-treat the cell suspension with various concentrations of this compound or vehicle control for 30 minutes.

  • Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

  • Add 200 µL of the pre-treated cell suspension to the upper chamber of the inserts.

  • Incubate for 12-48 hours (time to be optimized for the specific cell line) at 37°C in a 5% CO2 incubator.

  • After incubation, remove the inserts from the wells.

  • Use a cotton swab to gently remove the non-migrated/non-invaded cells from the upper surface of the membrane.

  • Fix the cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the migrated/invaded cells with Crystal Violet solution for 15 minutes.

  • Gently wash the inserts with water and allow them to air dry.

  • Count the stained cells in several random fields of view under a microscope.

  • Quantify the results by comparing the number of migrated/invaded cells in the this compound treated groups to the vehicle control group.

Migration_Invasion_Workflow cluster_invasion Invasion Assay Prep I1 Coat insert with Matrigel I2 Incubate to solidify I1->I2 D Add treated cells to upper chamber I2->D For Invasion A Prepare cell suspension in serum-free medium B Pre-treat cells with This compound A->B B->D C Add chemoattractant to lower chamber C->D E Incubate for 12-48h D->E F Remove non-migrated cells E->F G Fix and stain migrated cells F->G H Count cells and quantify G->H

Workflow for the cell migration/invasion assay.
Western Blot Analysis

This protocol is used to investigate the effect of this compound on the expression of proteins involved in proliferation and metastasis signaling pathways.

Materials:

  • Cancer cell line of interest

  • This compound

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PCNA, Cyclin D1, MMP-2, MMP-9, p-Akt, Akt, p-ERK, ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle control for 24-48 hours.

  • Lyse the cells with RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry analysis can be performed to quantify the protein expression levels relative to a loading control (e.g., GAPDH or β-actin).

Disclaimer

This document provides general guidelines and protocols for the use of this compound in cancer research. Researchers should optimize these protocols for their specific cell lines and experimental conditions. As of the last update, there are no published studies detailing the specific effects of this compound on cancer cell proliferation and metastasis. The provided protocols are based on the established role of NTPDase1/CD39 inhibition in cancer biology.

References

Application Notes and Protocols for Assessing h-NTPDase-IN-1 Specificity Against NTPDase Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates (like ATP) and diphosphates (like ADP) to their respective monophosphates (e.g., AMP).[1][2][3] There are eight known human NTPDase isoforms (NTPDase1-8), with NTPDase1, 2, 3, and 8 being the primary isoforms located on the cell surface with their active sites facing the extracellular space.[1][2][4] These isoforms exhibit different substrate specificities and are involved in a wide range of physiological and pathological processes, including inflammation, thrombosis, cancer, and immune responses.[1][5]

h-NTPDase-IN-1 is a selective inhibitor of human NTPDases and serves as a valuable tool for studying the specific roles of these enzymes.[1] Accurate assessment of its specificity against different NTPDase isoforms is crucial for interpreting experimental results and for the development of isoform-selective therapeutics. These application notes provide detailed protocols for assessing the inhibitory activity and specificity of this compound against various NTPDase isoforms.

Data Presentation

Table 1: Inhibitory Activity of this compound against Human NTPDase Isoforms

IsoformIC50 (µM)CommentsReference
h-NTPDase10.05Selective inhibitor[1]
h-NTPDase20.23Selective inhibitor[1]
h-NTPDase30.72Inhibitory activity noted[1]
h-NTPDase80.54Selective inhibitor[1]

Signaling Pathway

The following diagram illustrates the role of cell surface NTPDases in the purinergic signaling pathway.

NTPDase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptors ATP->P2X Activation P2Y P2Y Receptors ATP->P2Y Activation NTPDase1_2_3_8 NTPDase1, 2, 3, 8 ATP->NTPDase1_2_3_8 Hydrolysis ADP ADP ADP->P2Y Activation ADP->NTPDase1_2_3_8 Hydrolysis AMP AMP Ecto_5_NT ecto-5'- nucleotidase (CD73) AMP->Ecto_5_NT Hydrolysis ADO Adenosine A_Receptors Adenosine Receptors (P1) ADO->A_Receptors Activation P2X->P2X_effect P2Y->P2Y_effect A_Receptors->A_Receptors_effect NTPDase1_2_3_8->ADP Product NTPDase1_2_3_8->AMP Product Ecto_5_NT->ADO Product

Caption: Purinergic signaling pathway regulated by NTPDases.

Experimental Protocols

Biochemical Assay for NTPDase Activity using Malachite Green

This protocol describes a colorimetric assay to measure the inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP by NTPDases.[6][7]

Materials:

  • Recombinant human NTPDase isoforms (NTPDase1, -2, -3, -8)

  • ATP and ADP substrate solutions

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM HEPES, 5 mM CaCl₂, 2 mM MgCl₂, 116 mM NaCl, 5.4 mM KCl[6]

  • Malachite Green Reagent

  • 96-well microplates

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 10 µL of each inhibitor dilution. Include a control with buffer only (no inhibitor).

  • Add 20 µL of the recombinant NTPDase enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 20 µL of the substrate (ATP or ADP) to each well. The final substrate concentration should be at or below the Km value for each isoform to facilitate the identification of competitive inhibitors.[8]

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 50 µL of the Malachite Green reagent.

  • Incubate for 15-20 minutes at room temperature for color development.

  • Measure the absorbance at 620-650 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9]

Malachite_Green_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of This compound start->prep_inhibitor add_inhibitor Add inhibitor dilutions to 96-well plate prep_inhibitor->add_inhibitor add_enzyme Add recombinant NTPDase and pre-incubate add_inhibitor->add_enzyme add_substrate Add ATP or ADP substrate to start the reaction add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop reaction with Malachite Green reagent incubate->stop_reaction measure_abs Measure absorbance at 620-650 nm stop_reaction->measure_abs calculate_ic50 Calculate % inhibition and determine IC50 measure_abs->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the Malachite Green-based NTPDase activity assay.

Fluorescence Polarization Immunoassay for NTPDase Activity

This is a sensitive, high-throughput compatible assay that measures the formation of ADP or AMP.[8]

Materials:

  • Recombinant human NTPDase isoforms

  • ATP and ADP substrate solutions

  • This compound

  • Assay Buffer (as in the Malachite Green assay)

  • Fluorescence polarization (FP) immunoassay kit for ADP or AMP detection (containing fluorescent tracer and specific antibody)

  • 384-well black microplates

  • Microplate reader with FP capabilities

Protocol:

  • Prepare serial dilutions of this compound.

  • Dispense the inhibitor dilutions into a 384-well plate.

  • Add the recombinant NTPDase enzyme.

  • Initiate the reaction by adding the ATP or ADP substrate. Use low substrate concentrations (e.g., 10-20 µM) to enhance sensitivity for competitive inhibitors.[8]

  • Incubate the reaction for a specific time at 37°C.

  • Stop the reaction and add the FP tracer and antibody solution according to the kit manufacturer's instructions.

  • Incubate to allow the tracer-antibody binding to reach equilibrium.

  • Measure the fluorescence polarization. The displacement of the fluorescent tracer by the enzyme-generated ADP or AMP leads to a decrease in polarization.

  • Calculate the percentage of inhibition and determine the IC50 values as described previously.

FP_Assay_Workflow start Start prep_inhibitor Prepare this compound serial dilutions start->prep_inhibitor dispense_inhibitor Dispense inhibitor into 384-well plate prep_inhibitor->dispense_inhibitor add_enzyme_substrate Add NTPDase enzyme and substrate dispense_inhibitor->add_enzyme_substrate incubate_reaction Incubate at 37°C add_enzyme_substrate->incubate_reaction add_fp_reagents Add FP tracer and antibody solution incubate_reaction->add_fp_reagents incubate_fp Incubate for FP equilibrium add_fp_reagents->incubate_fp measure_fp Measure fluorescence polarization incubate_fp->measure_fp calculate_ic50 Calculate % inhibition and determine IC50 measure_fp->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the Fluorescence Polarization-based NTPDase assay.

Cell-Based Assay for NTPDase Inhibition

This protocol assesses the activity of this compound in a more physiologically relevant context using cells expressing specific NTPDase isoforms.

Materials:

  • Cell lines stably overexpressing a single human NTPDase isoform (e.g., CHO or HEK293 cells)

  • Cell culture medium and reagents

  • This compound

  • ATP

  • ATP quantitation assay kit (e.g., luciferase-based)

  • 96-well white, clear-bottom microplates

  • Luminometer

Protocol:

  • Seed the NTPDase-expressing cells in a 96-well plate and culture until they form a confluent monolayer.[10]

  • Wash the cells gently with a pre-warmed assay buffer (e.g., HBSS).

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the inhibitor dilutions to the cells and pre-incubate for 30 minutes at 37°C.

  • Add ATP to the wells to a final concentration that allows for measurable hydrolysis without causing significant cytotoxicity.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Collect a sample of the supernatant from each well.

  • Measure the remaining ATP concentration in the supernatant using a luciferase-based ATP assay kit according to the manufacturer's protocol.

  • The inhibition of NTPDase activity will result in a higher concentration of remaining ATP.

  • Calculate the percentage of inhibition and determine the IC50 value.

Cell_Based_Assay_Workflow start Start seed_cells Seed NTPDase-expressing cells in a 96-well plate start->seed_cells wash_cells Wash cells with assay buffer seed_cells->wash_cells add_inhibitor Add this compound dilutions and pre-incubate wash_cells->add_inhibitor add_atp Add ATP to initiate hydrolysis add_inhibitor->add_atp incubate Incubate at 37°C add_atp->incubate collect_supernatant Collect supernatant incubate->collect_supernatant measure_atp Measure remaining ATP concentration collect_supernatant->measure_atp calculate_ic50 Calculate % inhibition and determine IC50 measure_atp->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the cell-based NTPDase inhibition assay.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the systematic evaluation of this compound specificity against different NTPDase isoforms. By employing a combination of biochemical and cell-based assays, researchers can obtain robust and reliable data on the inhibitory profile of this compound, facilitating its effective use in studies of purinergic signaling and drug development.

References

Application Notes and Protocols for Analyzing the Effects of h-NTPDase-IN-1 using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), play a critical role in cell-to-cell communication, particularly within the tumor microenvironment and inflammatory settings. These molecules can act as danger signals that promote immune responses. However, their rapid hydrolysis by ectonucleotidases, such as the human Nucleoside Triphosphate Diphosphohydrolase-1 (h-NTPDase-1, also known as CD39), leads to the production of adenosine, a potent immunosuppressive molecule. The inhibition of h-NTPDase-1 is therefore a promising therapeutic strategy to enhance anti-tumor immunity and combat various diseases.[1][2][3]

h-NTPDase-IN-1 is a small molecule inhibitor of h-NTPDase-1 with a reported half-maximal inhibitory concentration (IC50) of 2.88 µM for h-NTPDase-1 and 0.72 µM for h-NTPDase-3.[4] These application notes provide detailed flow cytometry-based methods to characterize the effects of this compound on immune cells.

Data Presentation

The following tables summarize quantitative data on the effects of NTPDase inhibition. Note that specific data for this compound is limited; therefore, data from studies using other CD39 inhibitors are included as a reference and are noted accordingly.

Table 1: Inhibitory Activity of this compound

Target EnzymeIC50 (µM)Reference
h-NTPDase-12.88[4]
h-NTPDase-30.72[4]

Table 2: Effects of CD39 Inhibition on Immune Cell Populations (Data from various CD39 inhibitors)

Cell TypeParameter MeasuredEffect of CD39 InhibitionFold/Percent Change (approx.)Reference
CD8+ T cellsProliferation (in vitro)Increased1.5 - 2.0 fold[3]
CD8+ T cellsIFN-γ ProductionIncreased20 - 40% increase in positive cells[5]
CD4+ T cellsProliferation (in vitro)Increased1.3 - 1.8 fold[3]
Regulatory T cells (Tregs)Suppressive FunctionDecreased30 - 50% reduction in suppression[6]
Myeloid CellsCD86 ExpressionIncreased1.5 - 2.5 fold increase in MFI[6]
Natural Killer (NK) cellsAnti-tumor activityIncreasedDependent on tumor model[3]

MFI: Mean Fluorescence Intensity

Signaling Pathways and Experimental Workflows

Purinergic Signaling Pathway and the Role of h-NTPDase-1

The following diagram illustrates the purinergic signaling pathway and the central role of h-NTPDase-1 (CD39) in converting pro-inflammatory extracellular ATP and ADP into immunosuppressive adenosine. This compound blocks this activity, thereby increasing the concentration of ATP and reducing adenosine in the extracellular space.

Purinergic_Signaling cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell ATP ATP hNTPDase1 h-NTPDase-1 (CD39) ATP->hNTPDase1 Hydrolysis P2X_Receptor P2X Receptors ATP->P2X_Receptor Binds to ADP ADP ADP->hNTPDase1 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Binds to hNTPDase1->ADP hNTPDase1->AMP CD73->Adenosine hNTPDase_IN_1 This compound hNTPDase_IN_1->hNTPDase1 Activation Immune Activation P2X_Receptor->Activation Suppression Immune Suppression A2A_Receptor->Suppression

Caption: Purinergic signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing h-NTPDase-1 Inhibition

This diagram outlines the general workflow for evaluating the effects of this compound on immune cells using flow cytometry.

Experimental_Workflow start Isolate Immune Cells (e.g., PBMCs) culture Culture cells with or without This compound start->culture stimulate Stimulate cells (e.g., anti-CD3/CD28, LPS) culture->stimulate stain Stain for cell surface and/or intracellular markers stimulate->stain acquire Acquire data on flow cytometer stain->acquire analyze Analyze data acquire->analyze end Quantify effects on activation, proliferation, cytokine production analyze->end

Caption: General experimental workflow for flow cytometry analysis.

Experimental Protocols

Protocol 1: Immunophenotyping of Immune Cells Treated with this compound

Objective: To determine the effect of this compound on the frequency of various immune cell subsets.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • Cell stimulation cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/CD28 beads)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19, anti-CD56, anti-CD25, anti-FoxP3)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Fixation/Permeabilization Buffer (for intracellular staining)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Seed cells in a 24-well plate.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.

  • (Optional) Stimulate the cells with a suitable stimulus (e.g., anti-CD3/CD28 beads for T cells) for 24-72 hours.

  • Harvest the cells and wash with Flow Cytometry Staining Buffer.

  • Stain for surface markers with a cocktail of fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.

  • Wash the cells twice with Flow Cytometry Staining Buffer.

  • For intracellular staining (e.g., FoxP3 for regulatory T cells), fix and permeabilize the cells according to the manufacturer's protocol.

  • Stain for intracellular markers for 30-45 minutes at room temperature in the dark.

  • Wash the cells and resuspend in Flow Cytometry Staining Buffer.

  • Acquire data on a flow cytometer and analyze the percentage of different immune cell populations.

Protocol 2: T Cell Activation and Proliferation Assay

Objective: To assess the impact of this compound on T cell activation and proliferation.

Materials:

  • PBMCs or isolated T cells

  • This compound

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or beads)

  • Carboxyfluorescein succinimidyl ester (CFSE) or other proliferation dye

  • Fluorochrome-conjugated antibodies against activation markers (e.g., anti-CD69, anti-CD25)

  • Flow cytometer

Procedure:

  • Label PBMCs or isolated T cells with CFSE according to the manufacturer's protocol.

  • Wash the cells and resuspend in complete RPMI-1640 medium.

  • Plate the cells in an anti-CD3/anti-CD28 coated plate or add anti-CD3/CD28 beads.

  • Add varying concentrations of this compound or vehicle control.

  • Incubate the cells for 3-5 days at 37°C, 5% CO2.

  • Harvest the cells and stain for surface activation markers (CD69, CD25) and T cell markers (CD3, CD4, CD8).

  • Acquire data on a flow cytometer.

  • Analyze T cell activation by the expression of CD69 and CD25.

  • Analyze T cell proliferation by the dilution of the CFSE signal.

Protocol 3: Intracellular Cytokine Staining

Objective: To measure the effect of this compound on cytokine production by immune cells.

Materials:

  • PBMCs or specific immune cell subsets

  • This compound

  • Cell stimulation cocktail (e.g., PMA/Ionomycin)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorochrome-conjugated antibodies for surface markers

  • Fixation/Permeabilization Buffer

  • Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)

  • Flow cytometer

Procedure:

  • Culture immune cells with this compound or vehicle control as described in Protocol 1.

  • Stimulate the cells with a stimulation cocktail for 4-6 hours in the presence of a protein transport inhibitor.

  • Harvest and stain for surface markers.

  • Fix and permeabilize the cells.

  • Stain for intracellular cytokines.

  • Wash and resuspend the cells for flow cytometry analysis.

  • Analyze the percentage of cytokine-producing cells within different immune cell populations.

Protocol 4: Indirect Measurement of NTPDase Activity using a Fluorescent ATP Analog

Objective: To indirectly assess the enzymatic activity of h-NTPDase-1 on the cell surface using a fluorescent ATP analog. This protocol is based on the principle of using a substrate that becomes fluorescent upon enzymatic cleavage.

Materials:

  • Cells expressing h-NTPDase-1 (e.g., activated T cells, certain cancer cell lines)

  • This compound

  • Fluorescently labeled ATP analog (e.g., BODIPY-FL-ATP or a similar substrate where fluorescence changes upon hydrolysis)

  • Flow cytometer with appropriate laser and filter sets for the chosen fluorophore.

Procedure:

  • Culture cells known to express h-NTPDase-1.

  • Pre-incubate the cells with this compound or vehicle control for 1 hour.

  • Add the fluorescent ATP analog to the cell suspension at a pre-determined optimal concentration.

  • Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Immediately acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population over time or at a fixed endpoint.

  • A decrease in the rate of fluorescence change in the presence of this compound would indicate inhibition of the enzymatic activity.

Note: The feasibility and specifics of this protocol are highly dependent on the properties of the available fluorescent ATP analog. A thorough validation of the analog's specificity and fluorescent properties upon hydrolysis is required.

Conclusion

The provided protocols and information offer a comprehensive framework for utilizing flow cytometry to investigate the biological effects of the h-NTPDase-1 inhibitor, this compound. These methods will enable researchers to dissect the impact of this compound on purinergic signaling and immune cell function, thereby facilitating its development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing h-NTPDase-IN-1 Concentration for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for h-NTPDase-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize inhibitor concentration for maximal and reliable inhibition of human nucleoside triphosphate diphosphohydrolases (NTPDases).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a small molecule inhibitor of human NTPDases. Its primary targets are h-NTPDase1 (also known as CD39) and h-NTPDase3, with IC50 values of 2.88 µM and 0.72 µM, respectively[1]. NTPDases are crucial enzymes in regulating extracellular nucleotide signaling, which plays a role in thrombosis, inflammation, and cancer.

Q2: How should I prepare a stock solution of this compound?

A2: For accurate and reproducible results, proper preparation of the inhibitor stock solution is critical. It is recommended to dissolve this compound in a suitable organic solvent such as DMSO. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. Before use, thaw the stock solution at room temperature and vortex to ensure it is fully dissolved.

Q3: What is a good starting concentration for my in vitro experiments?

A3: A common starting point for in vitro enzyme inhibition assays is to use a concentration that is 5 to 10 times the IC50 value of the inhibitor for the target enzyme. Based on the known IC50 values, a starting concentration range of 3.6 µM to 7.2 µM for h-NTPDase3 and 14.4 µM to 28.8 µM for h-NTPDase1 would be appropriate for achieving significant inhibition. However, the optimal concentration will depend on your specific experimental conditions, including enzyme and substrate concentrations. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q4: I am observing precipitation of this compound in my cell culture medium. What should I do?

A4: Precipitation of small molecule inhibitors in aqueous solutions like cell culture media is a common issue, often due to the hydrophobic nature of the compound. Here are a few troubleshooting steps:

  • Lower the final concentration: The inhibitor might be exceeding its solubility limit in the media. Try using a lower final concentration.

  • Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is as low as possible (typically ≤ 0.5%) to minimize solvent-induced precipitation and toxicity.

  • Prepare fresh dilutions: Prepare fresh dilutions of the inhibitor from your stock solution for each experiment.

  • Pre-warm the medium: Adding the inhibitor to pre-warmed media can sometimes improve solubility.

  • Sonication: Briefly sonicating the final solution might help to dissolve small precipitates, but this should be done cautiously to avoid damaging other components of the medium.

Q5: How can I assess the cytotoxicity of this compound in my cell-based assays?

A5: It is crucial to determine the cytotoxic effects of any inhibitor to ensure that the observed effects are due to target inhibition and not simply cell death. Standard cytotoxicity assays such as the MTT, XTT, or LDH release assays can be used. You should perform a dose-response experiment with a range of this compound concentrations to determine the maximum non-toxic concentration for your specific cell line and experimental duration.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound.

Target EnzymeIC50 Value (µM)
h-NTPDase12.88[1]
h-NTPDase30.72[1]

Experimental Protocols

Protocol 1: Determination of h-NTPDase Activity using the Malachite Green Assay

This protocol provides a method for measuring the enzymatic activity of NTPDases by quantifying the release of inorganic phosphate (Pi) from the hydrolysis of ATP.

Materials:

  • Recombinant human NTPDase1 or NTPDase3

  • This compound

  • ATP (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM MgCl2)

  • Malachite Green Reagent

  • Phosphate Standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of this compound in Assay Buffer.

    • Prepare a solution of ATP in Assay Buffer. The final concentration should be at or near the Km value for the specific NTPDase isoform.

    • Prepare a solution of the NTPdase enzyme in Assay Buffer.

  • Enzyme Inhibition Reaction:

    • To each well of a 96-well plate, add 25 µL of the this compound dilution (or vehicle control).

    • Add 25 µL of the NTPdase enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 50 µL of the ATP solution to each well.

    • Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Phosphate Detection:

    • Stop the reaction by adding 50 µL of the Malachite Green Reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis:

    • Generate a phosphate standard curve to determine the concentration of Pi released in each reaction.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell Viability Assessment using the MTT Assay

This protocol describes a method to assess the cytotoxicity of this compound on a chosen cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of viability against the inhibitor concentration to determine the CC50 (half-maximal cytotoxic concentration).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock dilute_inhibitor Prepare Serial Dilutions prep_inhibitor->dilute_inhibitor prep_cells Culture and Seed Cells treat_cells Treat Cells with Inhibitor prep_cells->treat_cells prep_reagents Prepare Assay Reagents ntpdase_assay NTPDase Activity Assay (Malachite Green) prep_reagents->ntpdase_assay dilute_inhibitor->treat_cells treat_cells->ntpdase_assay cyto_assay Cytotoxicity Assay (MTT) treat_cells->cyto_assay analyze_inhibition Calculate % Inhibition Determine IC50 ntpdase_assay->analyze_inhibition analyze_viability Calculate % Viability Determine CC50 cyto_assay->analyze_viability

Caption: General experimental workflow for optimizing this compound concentration.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_inhibitor ATP ATP NTPDase1 h-NTPDase1 (CD39) ATP->NTPDase1 hydrolysis NTPDase3 h-NTPDase3 ATP->NTPDase3 hydrolysis P2_Receptor P2 Receptors ATP->P2_Receptor activation ADP ADP ADP->NTPDase1 hydrolysis ADP->P2_Receptor activation AMP AMP NTPDase1->AMP NTPDase3->AMP Inhibitor This compound Inhibitor->NTPDase1 Inhibitor->NTPDase3

Caption: Simplified signaling pathway of NTPDase inhibition by this compound.

References

Troubleshooting off-target effects of h-NTPDase-IN-1 in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using h-NTPDase-IN-1 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective inhibitor of human ectonucleoside triphosphate diphosphohydrolases (NTPDases). It primarily targets NTPDase1, NTPDase2, and NTPDase8, which are cell surface enzymes that hydrolyze extracellular ATP and ADP to AMP.[1] This inhibition leads to an accumulation of extracellular ATP and ADP, which can modulate purinergic signaling pathways. The inhibition by this compound is non-competitive with respect to the substrate (ATP/ADP).[1]

Q2: What are the expected on-target effects of this compound in a cell-based assay?

A2: The primary on-target effect is the inhibition of ATP and ADP hydrolysis in the extracellular space. This will lead to increased concentrations of these nucleotides, which can, in turn, activate P2 purinergic receptors (P2X and P2Y).[1][2] Depending on the cell type and the specific P2 receptors expressed, this can trigger a variety of downstream signaling events, including increases in intracellular calcium, activation of phospholipase C, and modulation of adenylyl cyclase activity.[3][4]

Q3: I am observing unexpected changes in cell viability after treating with this compound. What could be the cause?

A3: Unexpected changes in cell viability can arise from several factors:

  • On-target effects: The accumulation of extracellular ATP can be cytotoxic to some cell types through the activation of P2X7 receptors, which can form pores in the cell membrane.

  • Off-target effects: While a comprehensive off-target profile for this compound is not publicly available, it is possible that the compound interacts with other cellular targets.

  • Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your specific cell line.

  • Compound stability: Degradation of the compound could lead to inactive or even toxic byproducts.

Q4: My experimental results are not consistent. What are the common sources of variability when using this compound?

A4: Inconsistent results can be due to several factors related to cell culture and assay execution. Common issues include variations in cell density at the time of treatment, differences in the passage number of the cells, and fluctuations in incubation times.[5][6][7] Additionally, the metabolic state of the cells can influence the outcome of assays that measure cell viability or proliferation.[8]

Troubleshooting Guide

Problem 1: No observable effect of this compound on NTPDase activity.

Possible Cause Suggested Solution
Incorrect inhibitor concentration Verify the calculations for your working solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
Inhibitor degradation Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Store the stock solution as recommended by the supplier.
Low NTPDase expression in your cell line Confirm the expression of NTPDase1, 2, or 8 in your cell line using techniques like Western blot or qPCR. Consider using a cell line with known high expression of the target NTPDase as a positive control.
Assay conditions are not optimal Ensure the pH and divalent cation (Ca2+, Mg2+) concentrations in your assay buffer are optimal for NTPDase activity.

Problem 2: Unexpected increase in cell death after treatment.

Possible Cause Suggested Solution
On-target ATP-mediated cytotoxicity If your cells express P2X7 receptors, the accumulation of extracellular ATP due to NTPDase inhibition can induce apoptosis or necrosis. Consider co-treatment with a P2X7 receptor antagonist to confirm this.
Off-target cytotoxicity To distinguish from on-target effects, try to rescue the phenotype by adding an exogenous enzyme that degrades ATP (e.g., apyrase). If the toxicity persists, it is more likely an off-target effect.
Solvent toxicity Run a vehicle control with the same concentration of solvent (e.g., DMSO) used for the highest concentration of this compound to rule out solvent-induced cytotoxicity.

Problem 3: High background signal in the cell viability assay.

Possible Cause Suggested Solution
Interference of the inhibitor with the assay chemistry Run a cell-free control where you add this compound to the assay medium and the viability reagent to see if the compound itself reacts with the detection reagent.
Contamination of cell culture Visually inspect your cells for any signs of microbial contamination. Perform a mycoplasma test.[5]
Autofluorescence of the compound If using a fluorescence-based assay, check the fluorescence spectrum of this compound to ensure it does not overlap with the excitation and emission wavelengths of your assay.

Quantitative Data

Table 1: Inhibitory Potency of this compound

TargetIC50 (µM)Inhibition Mechanism
h-NTPDase1 0.05Non-competitive
h-NTPDase2 0.23Non-competitive
h-NTPDase8 0.54Not specified
Data sourced from MedchemExpress.[1]

Experimental Protocols

Ectonucleotidase (NTPDase) Activity Assay (Malachite Green Method)

This protocol is adapted from methods used for measuring NTPDase activity by detecting the release of inorganic phosphate (Pi).[9][10]

Materials:

  • Cells expressing the target NTPDase

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM CaCl₂

  • Substrate: ATP or ADP (1 mM stock solution)

  • Malachite Green Reagent

  • Phosphate Standard

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells gently with pre-warmed Assay Buffer.

  • Pre-incubate the cells with various concentrations of this compound (and a vehicle control) in Assay Buffer for 30 minutes at 37°C.

  • Initiate the reaction by adding the substrate (ATP or ADP) to a final concentration of 100 µM.

  • Incubate for 30-60 minutes at 37°C.

  • Stop the reaction by taking an aliquot of the supernatant.

  • Add the Malachite Green Reagent to the supernatant according to the manufacturer's instructions.

  • Incubate for 15-30 minutes at room temperature for color development.

  • Measure the absorbance at ~620-650 nm using a microplate reader.

  • Calculate the amount of Pi released by comparing to a standard curve.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on mitochondrial activity.[11][12]

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) in complete culture medium.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm using a microplate reader.

Visualizations

NTPDase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2_Receptors P2 Receptors (P2X, P2Y) ATP->P2_Receptors Activation NTPDase1_2_8 NTPDase1/2/8 ATP->NTPDase1_2_8 Hydrolysis ADP ADP ADP->P2_Receptors Activation ADP->NTPDase1_2_8 Hydrolysis AMP AMP Downstream_Signaling Downstream Signaling (e.g., Ca2+ influx) P2_Receptors->Downstream_Signaling This compound This compound This compound->NTPDase1_2_8 Inhibition NTPDase1_2_8->AMP

Caption: Role of this compound in Purinergic Signaling.

Troubleshooting_Workflow Start Start Unexpected_Result Unexpected Result in Cell-Based Assay Start->Unexpected_Result Check_On_Target Is the effect consistent with NTPDase inhibition? Unexpected_Result->Check_On_Target On_Target_Effect Potential On-Target Effect (e.g., ATP-mediated toxicity) Check_On_Target->On_Target_Effect Yes Check_Off_Target Is the effect independent of extracellular ATP? Check_On_Target->Check_Off_Target No End End On_Target_Effect->End Off_Target_Effect Potential Off-Target Effect Check_Off_Target->Off_Target_Effect Yes Check_Controls Review Experimental Controls (Vehicle, Positive/Negative) Check_Off_Target->Check_Controls No Off_Target_Effect->End Technical_Issue Potential Technical Issue (Assay interference, contamination) Check_Controls->Technical_Issue Technical_Issue->End

Caption: Troubleshooting Logic for this compound Assays.

References

Technical Support Center: h-NTPDase-IN-1 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing h-NTPDase-IN-1 in primary cell cultures while minimizing potential toxicity. The following information is structured in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of human Nucleoside Triphosphate Diphosphohydrolases (NTPDases), specifically targeting NTPDase1, NTPDase2, and NTPDase8. These enzymes are crucial regulators of purinergic signaling, a communication system where extracellular nucleotides like ATP and ADP act as signaling molecules. By inhibiting these enzymes, this compound prevents the breakdown of ATP and ADP, leading to their accumulation in the extracellular space. This modulation of purinergic signaling can have various downstream effects on cellular processes, including inflammation, immune responses, and cell proliferation.

Q2: What are the potential causes of this compound toxicity in primary cell cultures?

Toxicity in primary cell cultures when using small molecule inhibitors like this compound can arise from several factors:

  • On-target toxicity: The intended pharmacological effect of the inhibitor might be detrimental to the specific primary cell type being studied. For instance, sustained elevation of extracellular ATP due to NTPDase inhibition can, in some cell types, trigger apoptotic pathways.

  • Off-target toxicity: The inhibitor may bind to and affect other proteins besides its intended NTPDase targets, leading to unintended and potentially toxic cellular responses.

  • Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at certain concentrations.

  • Concentration and exposure duration: High concentrations or prolonged exposure to the inhibitor can overwhelm cellular defense mechanisms and lead to cell death.

  • Primary cell sensitivity: Primary cells are often more sensitive to chemical perturbations than immortalized cell lines due to their more physiological state.

Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

The optimal concentration of this compound should be effective at inhibiting the target NTPDases without causing significant cytotoxicity. This is typically determined by performing a dose-response experiment.

  • Experimental Workflow:

    • Range Finding: Start with a broad range of concentrations (e.g., from nanomolar to high micromolar) to identify a window where the desired biological effect is observed and where toxicity begins to appear.

    • Detailed Dose-Response: Perform a more detailed dose-response curve around the effective concentration range identified in the range-finding experiment.

    • Viability Assessment: Concurrently, assess cell viability at each concentration using a suitable assay (see Q4).

    • Determine Therapeutic Window: The optimal concentration will be the one that provides a significant biological effect with minimal impact on cell viability (ideally >90% viability).

Q4: What are the recommended methods for assessing the viability of primary cells treated with this compound?

Several assays can be used to measure cell viability. It is often recommended to use at least two different methods to confirm the results, as they measure different aspects of cell health.

  • Membrane Integrity Assays:

    • Trypan Blue Exclusion Assay: A simple, cost-effective method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

    • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium from cells with damaged membranes.

  • Metabolic Activity Assays:

    • MTT/XTT/WST-1 Assays: These colorimetric assays measure the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.

    • ATP Assay: Measures the intracellular ATP levels, which are indicative of metabolically active, viable cells.

  • Apoptosis Assays:

    • Caspase Activity Assays: Measure the activity of caspases, key enzymes in the apoptotic cascade.

    • Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cell death observed at the desired effective concentration. The effective concentration is toxic to the cells.1. Reduce Concentration and Increase Exposure Time: Try using a lower concentration of this compound for a longer duration to achieve the desired biological effect with less toxicity. 2. Optimize Culture Conditions: Ensure that the primary cells are healthy and growing in optimal culture conditions before adding the inhibitor. 3. Change Inhibitor: If toxicity persists, consider using a different NTPDase inhibitor with a potentially better toxicity profile.
Inconsistent results between experiments. 1. Inhibitor Instability: The inhibitor may be degrading in the culture medium. 2. Cell Viability Variance: The initial health and density of the primary cells may vary between experiments. 3. Pipetting Errors: Inaccurate dilutions or additions of the inhibitor.1. Prepare Fresh Solutions: Always prepare fresh stock and working solutions of this compound for each experiment. 2. Standardize Cell Seeding: Ensure consistent cell seeding density and allow cells to adhere and stabilize before adding the inhibitor. 3. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated.
No biological effect observed even at high concentrations. 1. Inactive Inhibitor: The inhibitor may have degraded due to improper storage. 2. Low Target Expression: The primary cells may express low levels of the target NTPDases (NTPDase1, 2, or 8). 3. Incorrect Assay: The assay used to measure the biological effect may not be sensitive enough.1. Verify Inhibitor Activity: If possible, test the activity of the inhibitor in a cell-free enzymatic assay. 2. Confirm Target Expression: Use techniques like qPCR or Western blotting to confirm the expression of the target NTPDases in your primary cells. 3. Optimize Assay: Use a more sensitive or different assay to measure the downstream effects of NTPDase inhibition.
Discrepancy between viability assay results. Different assays measure different aspects of cell health (e.g., membrane integrity vs. metabolic activity). A compound might affect one aspect more than another.Use a multi-parametric approach. For example, combine a membrane integrity assay (e.g., LDH release) with a metabolic assay (e.g., ATP measurement) to get a more complete picture of cell health.

Data Presentation

This compound (µM)Biological Effect (% of Control)Cell Viability (%) (MTT Assay)Cell Viability (%) (LDH Assay)
0 (Vehicle Control)100100100
0.1.........
0.5.........
1.........
5.........
10.........
50.........

Instructions: This table should be populated with your experimental data. The "Biological Effect" column will depend on your specific assay (e.g., % inhibition of ATP hydrolysis, change in cytokine production, etc.).

Table 2: Summary of IC50 and TC50 Values for this compound

Cell TypeIC50 (µM) (Biological Effect)TC50 (µM) (MTT Assay)TC50 (µM) (LDH Assay)Therapeutic Index (TC50/IC50)
Primary [Your Cell Type 1]............
Primary [Your Cell Type 2]............

Instructions: IC50 is the concentration of inhibitor that causes 50% of the maximal biological effect. TC50 (Toxic Concentration 50%) is the concentration that causes 50% cell death. The Therapeutic Index is a measure of the inhibitor's safety margin.

Experimental Protocols

Protocol 1: General Procedure for Treating Primary Cells with this compound

  • Prepare Stock Solution: Dissolve this compound in sterile DMSO to a high concentration (e.g., 10-50 mM). Aliquot and store at -20°C or -80°C as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Plate primary cells at a predetermined optimal density in a suitable culture vessel and allow them to adhere and recover for 24-48 hours.

  • Prepare Working Solutions: On the day of the experiment, thaw a fresh aliquot of the stock solution and dilute it in pre-warmed, serum-free (or low-serum) culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • Assessment: At the end of the incubation period, perform the desired biological and viability assays.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working seed_cells Seed Primary Cells treat_cells Treat Cells seed_cells->treat_cells prep_working->treat_cells bio_assay Biological Assay treat_cells->bio_assay viability_assay Viability Assay treat_cells->viability_assay

Caption: Experimental workflow for assessing the effects of this compound.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cell ATP ATP/ADP P2R P2 Receptors ATP->P2R Activates NTPDase NTPDase1/2/8 ATP->NTPDase Hydrolyzes Signaling Downstream Signaling P2R->Signaling Response Cellular Response (e.g., Inflammation, Proliferation) Signaling->Response Inhibitor This compound Inhibitor->NTPDase Inhibits

Caption: Simplified purinergic signaling pathway and the action of this compound.

troubleshooting_logic start High Cell Death Observed? check_conc Is concentration optimized? start->check_conc Yes end_good Problem Solved start->end_good No check_solvent Is solvent concentration non-toxic? check_conc->check_solvent Yes reduce_conc Reduce concentration or exposure time check_conc->reduce_conc No check_culture Are cells healthy pre-treatment? check_solvent->check_culture Yes optimize_solvent Reduce final solvent concentration check_solvent->optimize_solvent No change_inhibitor Consider alternative inhibitor check_culture->change_inhibitor Yes optimize_culture Optimize cell culture conditions check_culture->optimize_culture No reduce_conc->end_good end_bad Consult further literature/ technical support change_inhibitor->end_bad optimize_solvent->end_good optimize_culture->end_good

Caption: Troubleshooting logic for high cell toxicity with this compound.

h-NTPDase-IN-1 activity loss during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the handling and storage of h-NTPDase-IN-1 to help researchers minimize activity loss and ensure experimental success.

Troubleshooting Guide: Loss of this compound Activity

Unexpected loss of inhibitory activity can arise from various factors during storage and handling. This guide will help you identify and address common issues.

Table 1: Troubleshooting Common Causes of this compound Inactivity
Observation Potential Cause Recommended Action
Complete loss of activity in a new vial Improper storage of the lyophilized powder.Verify that the lyophilized powder was stored at -20°C upon receipt. If not, the compound may have degraded.
Incorrect solvent used for reconstitution.Ensure DMSO was used to prepare the stock solution. This compound has poor solubility in aqueous solutions.
Gradual loss of activity over time in stock solution Improper storage of the stock solution.Stock solutions in DMSO should be stored at -80°C.[1] Storing at -20°C may not be sufficient to prevent degradation over extended periods.
Frequent freeze-thaw cycles.Aliquot the DMSO stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation.
Contamination of the stock solution.Use sterile pipette tips and tubes when handling the stock solution to prevent microbial or chemical contamination.
Inconsistent activity between experiments Precipitation of the inhibitor in the assay buffer.Visually inspect the assay wells for any signs of precipitation after adding this compound. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid solubility issues and direct solvent effects on the enzyme.[2][3]
Interaction with plastics.Use low-adhesion polypropylene tubes and pipette tips, as small molecules can sometimes adsorb to plastic surfaces, reducing the effective concentration.
Instability in aqueous assay buffer.Prepare fresh dilutions of the inhibitor in the assay buffer immediately before each experiment. Do not store the inhibitor in aqueous solutions.
Lower than expected potency (high IC50) Inaccurate concentration of the stock solution.Verify the calculations used for preparing the stock solution. If possible, confirm the concentration using a spectrophotometric method if the compound has a known extinction coefficient, or by an analytical method like HPLC.
Presence of interfering substances in the assay.High concentrations of DMSO can affect enzyme activity and ligand binding.[2][3][4][5] Ensure the final DMSO concentration is consistent across all wells, including controls.
Sub-optimal assay conditions.Ensure the pH, temperature, and divalent cation concentrations (Ca²⁺ or Mg²⁺) in your assay are optimal for NTPDase activity, as these can influence inhibitor binding.[6]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon arrival?

A1: The lyophilized powder should be stored at -20°C for long-term stability (up to 3 years).[1]

Q2: What is the best solvent for reconstituting this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[1]

Q3: How should I store the reconstituted stock solution?

A3: A stock solution of this compound in DMSO should be stored at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: Can I store this compound diluted in my aqueous assay buffer?

A4: No, it is not recommended. Small molecule inhibitors are often unstable in aqueous solutions for extended periods. Prepare fresh dilutions from your DMSO stock solution for each experiment and use them immediately.

Q5: My this compound precipitated when I added it to my assay buffer. What should I do?

A5: This indicates that the inhibitor's solubility limit was exceeded in the aqueous buffer. To resolve this, you can try the following:

  • Decrease the final concentration of this compound in your assay.

  • Increase the percentage of DMSO in your final assay volume. However, be cautious as high concentrations of DMSO can impact enzyme activity. It is crucial to include a vehicle control with the same final DMSO concentration in your experiment.[2][3]

  • Consider using a surfactant like Tween-80 or PEG300 in your assay buffer to improve solubility, as suggested for in vivo formulations of similar compounds.[1] Always validate the effect of any new additive on your assay.

Q6: What are the target enzymes for this compound?

A6: this compound is an inhibitor of human Nucleoside Triphosphate Diphosphohydrolase 1 (h-NTPDase1, also known as CD39) and h-NTPDase3.[7][8]

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of this compound
  • Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

  • Under sterile conditions, add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex gently until the powder is completely dissolved.

  • Dispense the stock solution into single-use, low-adhesion polypropylene microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, and date.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solutions
  • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in DMSO to create intermediate concentrations if necessary.

  • Immediately before use in the assay, dilute the DMSO stock or intermediate solutions into the final aqueous assay buffer to achieve the desired working concentrations.

  • Ensure the final concentration of DMSO is consistent across all experimental and control conditions and is at a level that does not affect enzyme activity (typically ≤ 1%).

Visualizations

NTPDase Signaling Pathway

NTPDase_Signaling_Pathway Simplified NTPDase Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP NTPDase1_3 NTPDase1/3 (CD39) ATP->NTPDase1_3 Hydrolyzes P2_Receptors P2 Receptors ATP->P2_Receptors Activates ADP ADP ADP->NTPDase1_3 Hydrolyzes ADP->P2_Receptors Activates AMP AMP CD73 CD73 (ecto-5'-nucleotidase) AMP->CD73 Hydrolyzes Ado Adenosine P1_Receptors P1 Receptors Ado->P1_Receptors Activates NTPDase1_3->ADP Produces NTPDase1_3->AMP Produces CD73->Ado Produces h_NTPDase_IN_1 This compound h_NTPDase_IN_1->NTPDase1_3 Inhibits a b a->b

Caption: Inhibition of ATP/ADP hydrolysis by this compound.

Troubleshooting Workflow for this compound Activity Loss

Troubleshooting_Workflow Troubleshooting Workflow for this compound Activity Loss start Start: No/Low Inhibitor Activity check_storage Check Storage Conditions Powder at -20°C? Stock at -80°C? start->check_storage improper_storage Potential Degradation Use a new vial check_storage->improper_storage No check_prep Review Solution Preparation Correct solvent (DMSO)? Calculations correct? check_storage->check_prep Yes improper_storage->start prep_error Re-prepare Stock Solution check_prep->prep_error No check_assay Examine Assay Conditions Precipitation observed? Final DMSO % too high? check_prep->check_assay Yes prep_error->start assay_issue Optimize Assay Lower inhibitor concentration Adjust DMSO %, use vehicle control check_assay->assay_issue Yes check_handling Assess Handling Multiple freeze-thaws? Working solutions fresh? check_assay->check_handling No assay_issue->start handling_issue Improve Handling Aliquot stock solution Prepare fresh working dilutions check_handling->handling_issue Yes success Activity Restored check_handling->success No handling_issue->start

Caption: A logical workflow to diagnose this compound inactivity.

References

Addressing variability in experimental results with h-NTPDase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using h-NTPDase-IN-1 in their experiments. Our goal is to help you address variability in your results and ensure the successful application of this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound (also referred to as compound 3i in associated literature) is a sulfamoyl benzamide derivative that functions as an inhibitor of human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[1][2][3][4] It has been shown to be a potent inhibitor of h-NTPDase1 and h-NTPDase3.[1][2][3]

Q2: What are the reported IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) values for this compound have been determined for two of the human NTPDase isoforms. These values are summarized in the table below.

TargetIC50 (µM)
h-NTPDase12.88 ± 0.13
h-NTPDase30.72 ± 0.11

Q3: What is the recommended solvent for dissolving this compound?

A3: For in vitro enzyme assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤1%) to avoid affecting enzyme activity.

Q4: What are the recommended storage conditions for this compound?

A4: As a general guideline for small molecule inhibitors, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can also be stored at -20°C or -80°C for long-term stability.

Q5: At what concentration should I start my experiments with this compound?

A5: For initial screening in an enzyme inhibition assay, a concentration of 100 µM can be used to determine if the inhibitor has an effect.[1] For dose-response experiments to determine the IC50, a dilution series around the expected IC50 values (see the table above) should be prepared.

Troubleshooting Guide

This guide addresses common issues that may lead to variability in experimental results when using this compound.

Issue Potential Cause Recommended Solution
High variability in IC50 values between experiments Inconsistent inhibitor concentration due to precipitation from the stock solution.Ensure the inhibitor is fully dissolved in the stock solution. Briefly vortex and visually inspect for any precipitate before making dilutions. Prepare fresh dilutions from the stock for each experiment.
Inconsistent enzyme activity.Use a consistent source and batch of the enzyme. Ensure the enzyme is properly stored and handled to maintain its activity. Include a positive control (no inhibitor) in every assay plate to monitor enzyme activity.
Variations in incubation times or temperature.Strictly adhere to the incubation times and temperatures specified in the protocol. Use a calibrated incubator and timer.
No or low inhibition observed Incorrect assay conditions.Ensure the assay buffer composition, including the concentration of divalent cations (e.g., 5 mM CaCl2), and the pH (7.4) are correct as these are critical for NTPDase activity.
Degraded inhibitor.Check the storage conditions of the inhibitor. If degradation is suspected, use a fresh vial of the compound.
Substrate concentration is too high.If the inhibitor is competitive with the substrate, a high substrate concentration can mask the inhibitory effect. Consider performing the assay with a substrate concentration at or below the Km value.
Inconsistent results in cell-based assays Poor cell health or variability in cell number.Ensure cells are healthy and in the logarithmic growth phase. Use a consistent cell seeding density and perform a cell viability assay to confirm that the observed effects are not due to cytotoxicity.
Inhibitor instability or metabolism in cell culture media.The stability of the inhibitor in your specific cell culture medium and conditions should be considered. It may be necessary to refresh the medium with the inhibitor during long-term experiments.
Off-target effects of the inhibitor.Be aware that at higher concentrations, small molecule inhibitors may have off-target effects. It is advisable to use the lowest effective concentration and, if possible, use a structurally unrelated inhibitor of the same target as a control to confirm that the observed phenotype is due to the inhibition of the intended target.

Experimental Protocols

Enzyme Inhibition Assay (Malachite Green Assay)

This protocol is adapted from the method used for the biological evaluation of this compound.[1]

Materials:

  • h-NTPDase1 or h-NTPDase3 enzyme

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM CaCl2, pH 7.4

  • Substrate (ATP or ADP)

  • Malachite Green Reagent

  • 96-well microplate

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the diluted inhibitor to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the h-NTPDase enzyme to all wells except the negative control.

  • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]

  • Initiate the reaction by adding the substrate (ATP or ADP).

  • Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction and detect the released inorganic phosphate by adding the Malachite Green reagent.

  • Measure the absorbance at the appropriate wavelength (typically around 620 nm).

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Visualizations

NTPDase_Signaling_Pathway cluster_extracellular Extracellular Space ATP ATP ADP ADP ATP->ADP Pi P2_Receptors P2 Receptors ATP->P2_Receptors Activates AMP AMP ADP->AMP Pi ADP->P2_Receptors Activates Ado Adenosine AMP->Ado Pi P1_Receptors P1 Receptors (Adenosine Receptors) Ado->P1_Receptors Activates NTPDase1_3 h-NTPDase1/3 Ecto_5_NT ecto-5'-nucleotidase (CD73) h_NTPDase_IN_1 This compound h_NTPDase_IN_1->NTPDase1_3 Inhibits

Caption: h-NTPDase signaling pathway and the action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_detection Detection and Analysis A Prepare this compound stock solution (in DMSO) B Prepare serial dilutions of inhibitor A->B D Add inhibitor dilutions to 96-well plate B->D C Prepare assay buffer, enzyme, and substrate E Add h-NTPDase enzyme C->E G Add substrate (ATP/ADP) to initiate reaction C->G D->E F Pre-incubate (10 min) E->F F->G H Incubate (e.g., 30 min, 37°C) G->H I Add Malachite Green reagent H->I J Measure absorbance (~620 nm) I->J K Calculate % inhibition and IC50 value J->K

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results Q1 Are IC50 values highly variable? Start->Q1 A1 Check inhibitor solubility and prepare fresh dilutions. Verify enzyme activity and assay timing/temperature. Q1->A1 Yes Q2 Is there little to no inhibition observed? Q1->Q2 No A1->Q2 A2 Confirm assay conditions (buffer, pH, cations). Check inhibitor integrity. Consider substrate concentration. Q2->A2 Yes Q3 Are results from cell-based assays inconsistent? Q2->Q3 No A2->Q3 A3 Monitor cell health and density. Assess inhibitor stability in media. Consider potential off-target effects. Q3->A3 Yes End Consistent Results Q3->End No A3->End

Caption: Troubleshooting decision tree for this compound experiments.

References

How to control for non-specific binding of h-NTPDase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using h-NTPDase-IN-1, a selective inhibitor of human ectonucleoside triphosphate diphosphohydrolases (NTPDases).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a selective, non-competitive inhibitor of several human NTPDase isoforms. It is a valuable tool for studying the role of these enzymes in purinergic signaling pathways, which are implicated in cancer, inflammation, and thrombosis.[1] Its inhibitory activity against key human NTPDase isoforms is summarized below.

Target IsoformIC50 (µM)
h-NTPDase10.05
h-NTPDase20.23
h-NTPDase80.54
Data from MedChemExpress.[1]

Q2: What is the mechanism of action of this compound?

This compound acts as a non-competitive inhibitor of h-NTPDase-1 and h-NTPDase-2.[1] This means it binds to a site on the enzyme that is distinct from the substrate-binding site (allosteric site). This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, without preventing the substrate from binding.

cluster_0 Normal Enzyme Function cluster_1 Non-Competitive Inhibition Enzyme Enzyme Active Site Active Site Enzyme->Active Site Binds to Substrate (ATP/ADP) Substrate (ATP/ADP) Substrate (ATP/ADP)->Active Site Product (AMP + Pi) Product (AMP + Pi) Active Site->Product (AMP + Pi) Catalyzes Enzyme_inhibited Enzyme Allosteric Site Allosteric Site Enzyme_inhibited->Allosteric Site This compound This compound This compound->Allosteric Site Inactive Enzyme-Inhibitor Complex Inactive Enzyme-Inhibitor Complex Allosteric Site->Inactive Enzyme-Inhibitor Complex Forms

Figure 1. Mechanism of non-competitive inhibition by this compound.

Q3: How should I prepare and store this compound stock solutions?

For optimal results, follow these guidelines for preparing and storing this compound:

ParameterRecommendation
Solvent DMSO (up to 30 mg/mL) or Ethanol (up to 2 mg/mL).[2]
Stock Concentration Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
Working Dilutions Dilute the stock solution in your aqueous experimental buffer. To avoid precipitation, it is recommended to first dilute the DMSO stock with the aqueous buffer of choice. For example, a 1:3 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.25 mg/ml.[2]
Storage Store the solid compound at -20°C for long-term stability (≥4 years).[2] Store DMSO stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[2]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound, with a focus on controlling for non-specific binding.

Problem 1: I am not observing the expected inhibition of NTPDase activity.

If you are not seeing the expected inhibitory effect, consider the following potential causes and solutions:

Potential CauseTroubleshooting Steps
Incorrect Inhibitor Concentration Verify your calculations and dilution series. Perform a dose-response experiment to determine the optimal concentration for your specific assay conditions.
Inhibitor Instability Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Enzyme Inactivity Ensure your enzyme preparation is active. Run a positive control with a known substrate and without any inhibitor. Improper storage or handling can lead to enzyme degradation.
Sub-optimal Assay Conditions Verify that the pH, temperature, and buffer components of your assay are optimal for NTPDase activity. NTPDases are sensitive to pH and require divalent cations like Ca²⁺ or Mg²⁺ for activity.[3][4]

Problem 2: I suspect the observed effects are due to non-specific binding or off-target effects.

It is crucial to perform control experiments to confirm that the observed biological effect is a direct result of this compound binding to its intended target.

Start Observed Biological Effect Is the effect target-specific? Is the effect target-specific? Start->Is the effect target-specific? Control 1 Use an Inactive Structural Analog Is the effect target-specific?->Control 1 Yes Conclusion 2 Effect may be due to non-specific binding Is the effect target-specific?->Conclusion 2 No Control 2 Perform a Cellular Thermal Shift Assay (CETSA) Control 1->Control 2 Control 3 Assess Off-Target Profile Control 2->Control 3 Conclusion 1 Effect is likely target-specific Control 3->Conclusion 1

Figure 2. Decision-making workflow for investigating non-specific binding.

Control Experiment 1: Use of an Inactive Structural Analog

Experimental Protocol:

  • Selection of an Inactive Analog:

    • Ideally, obtain a commercially available, validated inactive analog.

    • If unavailable, collaborate with a medicinal chemist to synthesize a closely related compound with a modification expected to abolish activity (e.g., altering a key functional group involved in binding).

  • Experimental Setup:

    • Prepare stock solutions of both this compound and the inactive analog at the same concentration in the same solvent.

    • In parallel experiments, treat your cells or biochemical assay with:

      • Vehicle control (e.g., DMSO).

      • This compound at the desired concentration.

      • The inactive analog at the same concentration as this compound.

  • Data Analysis:

    • Compare the biological readout across the three conditions.

    • Expected Outcome for Specific Binding: A significant effect is observed with this compound, while the inactive analog shows no effect, similar to the vehicle control.

Control Experiment 2: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method to directly assess whether a compound binds to its target protein in a cellular context.[5][6][7][8] Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Protocol:

  • Cell Treatment:

    • Treat intact cells with either vehicle or a range of this compound concentrations.

    • Incubate to allow for cell penetration and target engagement.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the samples across a range of temperatures for a defined period (e.g., 3 minutes).

    • Include an unheated control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to release soluble proteins.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Quantify the amount of soluble target NTPDase in the supernatant using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble NTPDase as a function of temperature for both vehicle- and inhibitor-treated samples.

    • Expected Outcome for Specific Binding: The melting curve for the this compound-treated sample will be shifted to the right (higher melting temperature) compared to the vehicle-treated sample, indicating stabilization of the target protein upon inhibitor binding.

cluster_0 CETSA Workflow Cell Treatment Cell Treatment Heat Challenge Heat Challenge Cell Treatment->Heat Challenge Cell Lysis Cell Lysis Heat Challenge->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Protein Quantification Protein Quantification Centrifugation->Protein Quantification Data Analysis Data Analysis Protein Quantification->Data Analysis

Figure 3. Simplified workflow for a Cellular Thermal Shift Assay (CETSA).

Control Experiment 3: Biochemical NTPDase Activity Assay

Rationale: A direct in vitro enzymatic assay using purified or recombinant NTPDase can confirm the inhibitory activity of this compound and help rule out confounding factors present in a cellular environment. A common method is the malachite green assay, which detects the inorganic phosphate (Pi) released during ATP or ADP hydrolysis.

Experimental Protocol:

  • Reagents and Setup:

    • Purified or recombinant human NTPDase1, -2, or -8.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl₂).

    • ATP or ADP substrate.

    • This compound serial dilutions.

    • Malachite green reagent for phosphate detection.

  • Assay Procedure:

    • Pre-incubate the enzyme with varying concentrations of this compound or vehicle in the assay buffer.

    • Initiate the reaction by adding the substrate (ATP or ADP).

    • Incubate at 37°C for a defined period, ensuring the reaction remains in the linear range.

    • Stop the reaction and add the malachite green reagent.

    • Measure the absorbance at the appropriate wavelength (e.g., ~620 nm) to quantify the amount of Pi produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

    • Expected Outcome: this compound should inhibit the enzymatic activity in a dose-dependent manner, confirming its direct effect on the target.

Additional Resources

  • For detailed protocols on NTPDase activity assays, refer to publications by Kukulski et al. and Lecka et al.

  • For in-depth information on CETSA, consult the original publication by Molina et al. (2013) in Science.

By following these guidelines and implementing the appropriate control experiments, researchers can confidently assess the specific effects of this compound in their experimental systems.

References

Refining protocols for consistent h-NTPDase-IN-1 performance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for h-NTPDase-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with this selective inhibitor of human nucleoside triphosphate diphosphohydrolases (NTPDases). Here you will find detailed protocols, troubleshooting guides, and frequently asked questions to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a selective inhibitor of human NTPDase isoforms 1, 2, and 8. It exhibits non-competitive inhibition towards h-NTPDase-1 and h-NTPDase-2. These enzymes are critical regulators of extracellular nucleotide signaling, playing roles in inflammation, cancer, and thrombosis.

Q2: What is the mechanism of action of this compound?

A2: this compound acts as a non-competitive inhibitor of h-NTPDase-1 and h-NTPDase-2. This means it binds to a site on the enzyme distinct from the substrate-binding site, altering the enzyme's conformation and reducing its catalytic activity without preventing substrate binding.

Q3: How should I store and handle this compound?

A3: For long-term storage, the solid compound should be stored at -20°C. For short-term storage, it can be kept at 4°C for a few weeks. Stock solutions are typically prepared in DMSO. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. The stability of stock solutions at -20°C is generally good for several months, but it is best practice to use freshly prepared dilutions for experiments.

Q4: What are the recommended working concentrations for this compound?

A4: The optimal working concentration will vary depending on the specific cell type, experimental conditions, and the expression level of the target NTPDases. Based on its IC50 values, a starting concentration range of 0.1 µM to 10 µM is recommended for most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q5: Are there any known off-target effects of this compound?

A5: While this compound is designed to be a selective inhibitor, the potential for off-target effects should always be considered, as with any small molecule inhibitor. It is advisable to include appropriate controls in your experiments, such as using a structurally unrelated inhibitor with a similar target profile or employing genetic knockdown/knockout of the target enzymes to validate the observed phenotypes.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) and kinetic parameters for this compound against its primary targets.

Target EnzymeIC50 (µM)Inhibition TypeK_m_ of Substrate (µM)
h-NTPDase-10.05Non-competitive21 (for ATP)
h-NTPDase-20.23Non-competitiveNot Reported
h-NTPDase-80.54Not ReportedNot Reported

Experimental Protocols

Protocol 1: In Vitro NTPDase Activity Assay using Malachite Green

This protocol describes the measurement of NTPDase activity by quantifying the release of inorganic phosphate (Pi) from ATP or ADP using the malachite green assay.

Materials:

  • Recombinant human NTPDase1, NTPDase2, or NTPDase8

  • This compound

  • ATP or ADP (substrate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂, 1 mM MgCl₂

  • Malachite Green Reagent

  • 96-well clear flat-bottom plates

  • Plate reader capable of measuring absorbance at ~620 nm

Procedure:

  • Prepare this compound dilutions: Prepare a series of dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor dilutions.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add 25 µL of the appropriate this compound dilution or vehicle control to each well. Add 25 µL of the recombinant NTPDase enzyme solution (pre-diluted in Assay Buffer to the desired concentration).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the substrate solution (ATP or ADP in Assay Buffer) to each well to start the reaction. The final substrate concentration should be at or near the K_m_ value for the specific enzyme if known.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Color Development: Stop the reaction by adding 25 µL of the Malachite Green Reagent to each well. Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measure Absorbance: Read the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Construct a phosphate standard curve to determine the amount of Pi released in each reaction. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no inhibition observed Inhibitor inactivity: Improper storage or handling of this compound.Ensure the inhibitor has been stored correctly at -20°C and protected from light. Use a fresh aliquot of the stock solution.
Enzyme concentration too high: Excess enzyme can overcome the inhibitory effect.Optimize the enzyme concentration to ensure the assay is in the linear range and sensitive to inhibition.
Incorrect assay conditions: Suboptimal pH, temperature, or divalent cation concentrations.Verify that the assay buffer composition and incubation conditions are optimal for the specific NTPDase isoform being tested.
High background signal Phosphate contamination: Contamination of reagents or labware with inorganic phosphate.Use phosphate-free water and reagents. Ensure all labware is thoroughly cleaned. Run a "no enzyme" control to determine the level of background phosphate.
Substrate instability: Spontaneous hydrolysis of ATP or ADP.Prepare fresh substrate solutions for each experiment. Store substrate stocks at -20°C.
Inconsistent results between replicates Pipetting errors: Inaccurate or inconsistent pipetting of small volumes.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for common reagents to minimize well-to-well variability.
Incomplete mixing: Reagents not being thoroughly mixed in the wells.Gently tap the plate or use a plate shaker to ensure complete mixing after each reagent addition.
Edge effects: Evaporation from the outer wells of the plate.Avoid using the outermost wells of the 96-well plate. Fill the outer wells with buffer or water to maintain humidity.
Precipitation of the inhibitor in the assay medium Low solubility: this compound may have limited solubility in aqueous buffers.Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect enzyme activity. If precipitation is observed, consider using a lower concentration of the inhibitor or a different solvent system if compatible with the assay.

Visualizations

Signaling Pathways

The following diagrams illustrate the general purinergic signaling pathway and the points of intervention for this compound.

Purinergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_receptors Cellular Receptors ATP ATP ADP ADP ATP->ADP hydrolysis P2X P2X Receptors ATP->P2X activates AMP AMP ADP->AMP hydrolysis P2Y P2Y Receptors ADP->P2Y activates Ado Adenosine AMP->Ado hydrolysis A1R A1/A2 Receptors Ado->A1R activates NTPDase1 NTPDase1 NTPDase2 NTPDase2 NTPDase8 NTPDase8 ecto5NT Ecto-5'- Nucleotidase Inhibitor This compound Inhibitor->NTPDase1 inhibits Inhibitor->NTPDase2 inhibits Inhibitor->NTPDase8 inhibits

Caption: Purinergic signaling cascade and inhibition points of this compound.

Experimental Workflow

The following diagram outlines the key steps in a typical in vitro experiment to assess the efficacy of this compound.

Experimental_Workflow prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate Plate Setup (Inhibitor dilutions, Vehicle controls) prep->plate preinc Pre-incubation (Enzyme + Inhibitor/Vehicle) plate->preinc reaction Initiate Reaction (Add Substrate) preinc->reaction incubation Incubation (37°C) reaction->incubation stop Stop Reaction & Color Development (Add Malachite Green Reagent) incubation->stop read Read Absorbance (~620 nm) stop->read analyze Data Analysis (Calculate % inhibition, IC50) read->analyze

Caption: Workflow for in vitro this compound activity assay.

Troubleshooting Logic

This diagram provides a logical approach to troubleshooting common issues encountered during experiments with this compound.

Troubleshooting_Logic action action start Inconsistent or Unexpected Results? check_inhibitor Inhibitor Integrity? start->check_inhibitor check_assay Assay Conditions Optimal? check_inhibitor->check_assay No solve_inhibitor Use fresh inhibitor stock. Verify concentration. check_inhibitor->solve_inhibitor Yes check_controls Controls Behaving as Expected? check_assay->check_controls No solve_assay Optimize enzyme/substrate concentration. Check buffer pH and components. check_assay->solve_assay Yes solve_controls Investigate background signal. Validate positive/negative controls. check_controls->solve_controls Yes

Caption: Logical steps for troubleshooting this compound experiments.

Interpreting unexpected results from h-NTPDase-IN-1 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using h-NTPDase-IN-1. The information is designed to help interpret unexpected results and refine experimental design.

Quick Reference: Inhibitor Specificity

Quantitative data for this compound is crucial for experimental design. Below is a summary of the reported inhibitory concentrations (IC₅₀) for NTPDase-IN-1 (compound 5a) .

Target IsoformIC₅₀ (µM)
Human NTPDase10.05
Human NTPDase20.23
Human NTPDase80.54

Note on Compound Identity: Researchers should be aware that commercial suppliers may list different molecules under the same name. For instance, another compound designated "this compound (Compound 3i)" has reported IC₅₀ values of 2.88 µM for h-NTPDase1 and 0.72 µM for h-NTPDase3[1]. Always verify the specific compound information from your supplier.

Purinergic Signaling Pathway Overview

The following diagram illustrates the canonical purinergic signaling pathway modulated by NTPDases. This compound inhibits the enzymatic conversion of ATP and ADP, thereby prolonging the activation of P2 receptors.

Purinergic Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane ATP ATP P2R P2 Receptors (P2X, P2Y) ATP->P2R Activates NTPDase NTPDase1/2/3/8 ATP->NTPDase ADP ADP ADP->P2R Activates ADP->NTPDase AMP AMP CD73 Ecto-5'- nucleotidase (CD73) AMP->CD73 Ado Adenosine P1R P1 Receptors (Adenosine) Ado->P1R Activates Cellular Response 1 Cellular Response 1 P2R->Cellular Response 1 Signal Transduction Cellular Response 2 Cellular Response 2 P1R->Cellular Response 2 Signal Transduction NTPDase->ADP Hydrolysis NTPDase->AMP CD73->Ado Hydrolysis Inhibitor This compound Inhibitor->NTPDase Inhibits

Caption: Role of NTPDases and this compound in purinergic signaling.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of ectonucleoside triphosphate diphosphohydrolases (NTPDases), specifically human isoforms 1, 2, and 8.[1] These enzymes are located on the cell surface and are responsible for hydrolyzing extracellular ATP and ADP into AMP.[2] By inhibiting these enzymes, this compound prevents the degradation of ATP and ADP, leading to their accumulation in the extracellular space. This enhances and prolongs signaling through P2 purinergic receptors (P2X and P2Y).

Q2: I am not seeing the expected increase in downstream P2 receptor signaling. What could be the issue?

A2: This could be due to several factors:

  • Low NTPDase Expression: Your cell model may not express sufficient levels of NTPDase1, 2, or 8 on the cell surface. The effect of an inhibitor is dependent on the presence and activity of its target.

  • Dominance of Other NTPDase Isoforms: Your cells might predominantly express an NTPDase isoform that is less sensitive to this compound (e.g., NTPDase3).

  • Rapid ATP/ADP Clearance by Other Mechanisms: Other ectonucleotidases, such as those from the NPP family, could be active and contributing to nucleotide hydrolysis.

  • Receptor Desensitization: Prolonged stimulation of P2 receptors due to ATP/ADP accumulation can lead to their desensitization or internalization, blunting the downstream signal.

Q3: My cell viability has unexpectedly decreased after treatment with this compound. Why might this happen?

A3: While the inhibitor itself is not expected to be cytotoxic at typical working concentrations, decreased cell viability can be an unexpected outcome of NTPDase inhibition due to:

  • ATP-induced Apoptosis: In many cell types, high concentrations of extracellular ATP can activate P2X7 receptors, which form pores in the cell membrane and can trigger apoptosis. By preventing ATP degradation, the inhibitor may push the local ATP concentration into a cytotoxic range.

  • Exacerbated Inflammatory Response: In immune-competent cultures, sustained P2 receptor signaling can lead to an over-production of pro-inflammatory cytokines, which may indirectly induce cell death.

  • Off-Target Effects: Although designed to be selective, at higher concentrations, small molecule inhibitors may have off-target effects on other kinases or cellular processes essential for survival. It is generally known that small molecules can exhibit off-target effects that may confound experimental results.

Troubleshooting Guide for Unexpected Results

Problem 1: No effect or weaker-than-expected effect observed.

Possible Cause Recommended Troubleshooting Step
Incorrect Inhibitor Concentration Verify calculations and perform a dose-response curve to determine the optimal concentration for your specific cell system and assay.
Low Target Expression Confirm the expression of NTPDase1, 2, and/or 8 in your cell model using qPCR, Western blot, or flow cytometry.
Inhibitor Degradation Ensure proper storage of the inhibitor stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Assay Insensitivity Ensure your downstream assay (e.g., measuring cytokine release, calcium flux) is sensitive enough to detect changes in purinergic signaling.

Problem 2: Opposite effect observed (e.g., anti-inflammatory instead of pro-inflammatory).

Possible Cause Recommended Troubleshooting Step
Differential NTPDase Isoform Activity The balance of NTPDase isoforms can lead to complex outcomes. NTPDase2, a preferential ATPase, converts ATP (pro-inflammatory) to ADP (can also be pro-inflammatory but activates different receptors).[2] Inhibition could alter the ATP/ADP ratio in unexpected ways. Characterize the specific NTPDase activity of your cells (see Protocol 1).
Generation of Adenosine If your cells also express ecto-5'-nucleotidase (CD73), the AMP generated by any residual NTPDase activity can be converted to adenosine. Adenosine is a potent anti-inflammatory signaling molecule that acts on P1 receptors. Measure adenosine levels in your culture supernatant.
Context-Dependent Signaling The cellular response to purinergic signaling is highly context-dependent. The same stimulus can be pro- or anti-proliferative depending on the cell type and microenvironment.

Problem 3: High variability between replicate experiments.

Possible Cause Recommended Troubleshooting Step
Inconsistent Cell Culture Conditions Standardize cell passage number, seeding density, and growth phase. Cellular metabolism and protein expression can change with passaging.
Edge Effects in Multi-well Plates Evaporation from wells on the edge of a plate can concentrate reagents, including the inhibitor. Avoid using the outer wells or fill them with sterile media/PBS to create a humidity barrier.
Assay Timing The kinetics of ATP release and degradation can be rapid. Ensure that the timing of inhibitor addition and the final assay readout are consistent across all experiments.

Troubleshooting Workflow

This diagram provides a logical flow for diagnosing unexpected experimental outcomes.

Troubleshooting Workflow Start Unexpected Result with This compound Check_Controls Are positive and negative controls behaving as expected? Start->Check_Controls Check_Inhibitor Verify Inhibitor: - Concentration - Aliquot age - Storage conditions Check_Controls->Check_Inhibitor No Check_Expression Confirm Target Expression: - qPCR for NTPDase1/2/8 mRNA - Western blot for protein Check_Controls->Check_Expression Yes Check_Assay Troubleshoot Assay: - Reagent quality - Instrument settings - Protocol consistency Check_Inhibitor->Check_Assay No_Expression Result Explained: Target not present. Consider different model. Check_Expression->No_Expression Expression Absent Check_Activity Measure NTPDase Activity: - Does the inhibitor reduce ATP/ADP hydrolysis in your cells? Check_Expression->Check_Activity Expression Present No_Inhibition Result Explained: Inhibitor not active in system. Re-evaluate inhibitor/protocol. Check_Activity->No_Inhibition No Consider_Bio Investigate Biological Complexity: - Off-target effects? - Isoform differences? - Adenosine pathway involvement? Check_Activity->Consider_Bio Yes Final_Conclusion Refine Hypothesis based on new biological insights. Consider_Bio->Final_Conclusion

Caption: A decision tree for troubleshooting unexpected results.

Experimental Protocols

Protocol 1: NTPDase Activity Assay (Malachite Green Method)

This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP, providing a direct measure of NTPDase activity.

Materials:

  • HEPES buffer (50 mM, pH 7.4)

  • CaCl₂ (5 mM)

  • ATP or ADP substrate (1 mM stock)

  • This compound (stock solution in DMSO)

  • Cell suspension or membrane protein preparation

  • Malachite Green Reagent (commercial kit or prepared)

  • Phosphate standard solution

  • 96-well microplate

Procedure:

  • Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction buffer containing 50 mM HEPES and 5 mM CaCl₂.

  • Cell/Protein Preparation: Seed cells in a 96-well plate and allow them to adhere. Alternatively, use isolated membrane protein fractions.

  • Inhibitor Treatment: Add varying concentrations of this compound (and a DMSO vehicle control) to the appropriate wells. Incubate for 15-30 minutes at 37°C.

  • Start Reaction: Add the substrate (ATP or ADP) to each well to a final concentration of 100-200 µM to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The time should be within the linear range of the reaction.

  • Stop Reaction & Develop: Stop the reaction by adding the Malachite Green Reagent according to the manufacturer's instructions. This reagent will react with the free phosphate released during the reaction to produce a color change.

  • Read Absorbance: Measure the absorbance at the recommended wavelength (typically ~620-650 nm) using a plate reader.

  • Quantify Phosphate: Calculate the amount of phosphate released by comparing the absorbance values to a standard curve generated using the phosphate standard solution.

Protocol 2: Cell Viability Assay (Resazurin-based)

This assay measures the metabolic activity of cells as an indicator of viability. Viable cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin.

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • Complete culture medium

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Positive control for cytotoxicity (e.g., doxorubicin or staurosporine)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treatment: Remove the media and add fresh media containing the desired concentrations of this compound, a vehicle control (DMSO), a positive control, and a negative (untreated) control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.

  • Add Resazurin: Add resazurin solution to each well (typically 10% of the well volume) and mix gently.

  • Incubate for Reduction: Return the plate to the incubator for 1-4 hours. The optimal time will depend on the metabolic rate of the cell line and should be determined empirically.

  • Measure Fluorescence: Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Subtract the background fluorescence (from wells with media but no cells) from all readings. Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.

Experimental Workflow Diagram

This diagram outlines a typical workflow for testing the effect of this compound on a cellular phenotype.

Experimental Workflow cluster_assays 4. Endpoint Assays A 1. Cell Culture - Seed cells in appropriate plates - Allow to adhere/stabilize B 2. Treatment - Prepare serial dilutions of this compound - Add inhibitor and controls to cells A->B C 3. Incubation - Incubate for predetermined time (e.g., 24h, 48h) B->C D NTPDase Activity Assay (Confirm Target Engagement) C->D E Cell Viability Assay (Assess Cytotoxicity) C->E F Functional Assay (e.g., Cytokine ELISA, Migration) C->F G 5. Data Analysis - Normalize to controls - Calculate IC50 / EC50 - Statistical analysis D->G E->G F->G H 6. Interpretation - Compare results to hypothesis - Troubleshoot if necessary G->H

Caption: Standard workflow for evaluating this compound effects.

References

h-NTPDase-IN-1 interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using h-NTPDase-IN-1. It addresses potential interferences with common laboratory assays through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of human nucleoside triphosphate diphosphohydrolase-1 (h-NTPDase-1), also known as CD39. Its primary function is to block the enzymatic activity of h-NTPDase-1, which is responsible for the hydrolysis of extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP) into adenosine monophosphate (AMP). This inhibition leads to an accumulation of extracellular ATP and ADP and a reduction in the production of AMP.

Q2: Can this compound interfere with assays that measure cell viability?

Yes, interference is possible, primarily through indirect biological effects. Assays like those using MTT or resazurin reduction are dependent on the metabolic activity of the cells. Since extracellular nucleotides can modulate cellular metabolism and proliferation, the inhibition of h-NTPDase-1 can lead to changes in cell health and growth, which may be misinterpreted as direct cytotoxicity or a change in viability. It is also possible that the compound itself could have off-target effects on cellular metabolic enzymes, although this is not a documented primary mechanism.

Q3: Are there specific assay technologies that are more susceptible to interference by this compound?

Assays that rely on the measurement of ATP, ADP, or the enzymes that interconvert them are at the highest risk of interference. This includes luciferase-based ATP detection assays and many kinase assays where ATP consumption is a readout. The interference can be due to the direct action of this compound on the target enzyme (if it's an NTPDase) or indirectly by altering the substrate/product concentrations in the cellular environment.

Q4: How can I control for potential interference from this compound in my experiments?

It is crucial to include appropriate controls in your experimental design. A key control is to run the assay in a cell-free system with and without this compound to test for direct chemical interference with the assay reagents. For cell-based assays, using a catalytically inactive mutant of h-NTPDase-1, if available, can help to distinguish between on-target and off-target effects. Additionally, comparing the results with another structurally unrelated h-NTPDase-1 inhibitor can help confirm that the observed effects are due to the inhibition of the enzyme.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound.

Observed Problem Potential Cause Related to this compound Recommended Solution
Unexpected increase in signal in a luciferase-based ATP assay. This compound inhibits the breakdown of extracellular ATP, leading to its accumulation in the cell culture medium.1. Perform a cell-free control by adding this compound to the assay medium with a known concentration of ATP to check for direct effects on the luciferase enzyme. 2. Thoroughly wash the cells to remove extracellular ATP before lysis and measurement of intracellular ATP.
Variable results in kinase activity assays. Many kinase assays measure the depletion of ATP or the production of ADP. By inhibiting NTPDases, this compound can alter the baseline levels of these nucleotides, affecting the assay's dynamic range.1. Quantify the background levels of ATP and ADP in your cell lysates or medium in the presence and absence of the inhibitor. 2. Consider using an assay that directly measures the phosphorylation of the substrate rather than changes in nucleotide levels.
Apparent changes in cell proliferation or viability not related to the experimental hypothesis. Extracellular ATP and its breakdown products can influence cell signaling pathways that control cell growth and death. The accumulation of ATP due to h-NTPDase-1 inhibition can have unintended biological consequences.1. Measure markers of apoptosis and necrosis to determine if the inhibitor is inducing cell death. 2. Use a lower, non-toxic concentration of the inhibitor if possible, while still achieving the desired level of h-NTPDase-1 inhibition.
Inconsistent enzyme kinetics data. If the enzyme being studied is sensitive to nucleotide concentrations, the altered ATP/ADP/AMP ratio caused by this compound can affect its activity.1. Characterize the effect of varying ATP, ADP, and AMP concentrations on your enzyme of interest to understand if the changes induced by this compound are within a range that could cause interference. 2. If possible, use a purified enzyme system to eliminate the confounding effects of cellular NTPDases.

Signaling & Experimental Workflow Diagrams

NTPDase1_Pathway cluster_extracellular Extracellular Space cluster_membrane ATP ATP NTPDase1 h-NTPDase-1 (CD39) ATP->NTPDase1 Hydrolysis ADP ADP ADP->NTPDase1 Hydrolysis AMP AMP CD73 Ecto-5'-nucleotidase (CD73) AMP->CD73 Hydrolysis Ado Adenosine NTPDase1->ADP NTPDase1->AMP CD73->Ado Inhibitor This compound Inhibitor->NTPDase1 Inhibition

Caption: The canonical pathway of extracellular ATP degradation by h-NTPDase-1 and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Assay Result with this compound IsAssayCellFree Is the assay cell-free? Start->IsAssayCellFree DirectInterference Test for Direct Interference: Run assay with inhibitor but without enzyme/cells. IsAssayCellFree->DirectInterference Yes BiologicalEffect Investigate Indirect Biological Effects: Measure nucleotide levels, assess cell viability. IsAssayCellFree->BiologicalEffect No IsInterferenceObserved Is interference observed? DirectInterference->IsInterferenceObserved ModifyAssay Modify or change assay protocol. Consider alternative detection methods. IsInterferenceObserved->ModifyAssay Yes NoDirectInterference No direct chemical interference. IsInterferenceObserved->NoDirectInterference No OnTargetEffect Observed result is likely an on-target biological effect. BiologicalEffect->OnTargetEffect NoDirectInterference->OnTargetEffect

Caption: A logical workflow for troubleshooting unexpected results when using this compound in laboratory assays.

Experimental Protocols

Protocol 1: Assessing Direct Interference with Luciferase-Based ATP Assays

This protocol is designed to determine if this compound directly interacts with the components of a luciferase-based ATP detection kit.

Materials:

  • Luciferase-based ATP assay kit (e.g., CellTiter-Glo®)

  • This compound

  • DMSO (or the solvent used for the inhibitor)

  • ATP standard

  • Assay buffer

  • White, opaque 96-well plates

Procedure:

  • Prepare a stock solution of this compound in the appropriate solvent (e.g., DMSO).

  • Create a serial dilution of this compound in the assay buffer. Also, prepare a solvent-only control.

  • Prepare a known concentration of ATP in the assay buffer. This concentration should be within the linear range of the assay.

  • In a white, opaque 96-well plate, add the ATP solution to wells containing the different concentrations of this compound or the solvent control.

  • Prepare the luciferase reagent according to the manufacturer's instructions.

  • Add the luciferase reagent to all wells.

  • Incubate the plate for the time recommended by the manufacturer to stabilize the luminescent signal.

  • Read the luminescence using a plate reader.

Data Analysis: Compare the luminescent signal from the wells containing this compound to the solvent control. A significant difference in the signal indicates direct interference with the assay chemistry.

Protocol 2: Control for Indirect Biological Effects in Cell-Based Assays

This protocol helps to differentiate the intended on-target effects of this compound from unintended effects on cell health.

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound

  • A structurally unrelated h-NTPDase-1 inhibitor (for comparison)

  • Cell viability assay kit (e.g., MTT or a live/dead stain)

  • An assay to measure the primary experimental endpoint

Procedure:

  • Culture the cells to the desired confluency.

  • Treat the cells with a range of concentrations of this compound, the alternative inhibitor, and a vehicle control.

  • At various time points, perform the following assessments in parallel:

    • Primary Endpoint Assay: Measure the specific biological activity you are investigating.

    • Cell Viability Assay: Use a standard method to assess cell viability and cytotoxicity.

  • It is also advisable to collect the cell culture supernatant to measure the extracellular ATP and ADP levels to confirm the on-target activity of the inhibitor.

Data Analysis: Correlate the results from your primary assay with the cell viability data. If the effects on your primary endpoint only occur at concentrations that also reduce cell viability, it is possible that the observed effects are secondary to cytotoxicity. Comparing the effects of two different inhibitors can help to confirm that the primary observations are due to the inhibition of h-NTPDase-1.

Validation & Comparative

Comparative Efficacy of h-NTPDase-IN-1 and Other NTPDase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of purinergic signaling research, the inhibition of ectonucleoside triphosphate diphosphohydrolases (NTPDases) presents a promising therapeutic avenue for a range of pathologies including thrombosis, inflammation, and cancer. This guide provides a comparative analysis of a novel inhibitor, h-NTPDase-IN-1, against established NTPDase inhibitors, ARL 67156 and POM-1. The comparison is based on their reported inhibitory activities, offering a quantitative and methodological resource for scientists in drug discovery and development.

Overview of Inhibitor Efficacy

This compound has emerged as a potent inhibitor of human NTPDase1 (h-NTPDase1) and h-NTPDase3.[1][2] Its efficacy, particularly against h-NTPDase3, appears to be in the sub-micromolar range, positioning it as a significant tool for NTPDase research. To contextualize its performance, this guide contrasts its inhibitory constants with those of the well-known inhibitors ARL 67156 and POM-1.

Data Presentation: Inhibitor Potency

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for this compound, ARL 67156, and POM-1 against various human NTPDase isoforms. Lower values indicate higher potency.

InhibitorTarget IsoformIC50 (µM)Ki (µM)
This compound h-NTPDase12.88 ± 0.13[1]-
h-NTPDase30.72 ± 0.11[1]-
ARL 67156 h-NTPDase1-11 ± 3
h-NTPDase3-18 ± 4
POM-1 h-NTPDase1-2.58
h-NTPDase2-28.8
h-NTPDase3-3.26

Note: Data is compiled from various sources and may not have been generated under identical experimental conditions.

Signaling Pathway Context

NTPDases play a crucial role in the purinergic signaling cascade by hydrolyzing extracellular ATP and ADP, thereby regulating the activation of P2 receptors and the production of adenosine, which in turn acts on P1 receptors. The inhibition of NTPDases alters the balance of these signaling molecules, impacting downstream physiological and pathological processes.

Purinergic Signaling Pathway cluster_extracellular Extracellular Space ATP ATP ADP ADP ATP->ADP P2R P2 Receptors ATP->P2R Activation AMP AMP ADP->AMP ADP->P2R Activation Ado Adenosine AMP->Ado P1R P1 Receptors Ado->P1R Activation NTPDase1 NTPDase1 (CD39) NTPDase1->ATP Inhibits CD73 ecto-5'-nucleotidase (CD73) CD73->AMP Catalyzes

Purinergic signaling cascade and points of NTPDase inhibition.

Experimental Methodologies

The determination of inhibitor efficacy relies on robust and reproducible experimental protocols. The most common method for assessing NTPDase activity and inhibition is the malachite green assay, which quantifies the release of inorganic phosphate from nucleotide hydrolysis.

General Experimental Workflow for NTPDase Inhibition Assay

The following diagram illustrates a typical workflow for determining the IC50 value of an NTPDase inhibitor.

NTPDase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of inhibitor add_components Add buffer, enzyme, and inhibitor to microplate wells prep_inhibitor->add_components prep_enzyme Prepare enzyme solution (e.g., h-NTPDase1) prep_enzyme->add_components prep_substrate Prepare substrate solution (e.g., ATP) initiate_reaction Initiate reaction by adding substrate prep_substrate->initiate_reaction pre_incubate Pre-incubate at 37°C add_components->pre_incubate pre_incubate->initiate_reaction incubate Incubate at 37°C for a defined time initiate_reaction->incubate stop_reaction Stop reaction with malachite green reagent incubate->stop_reaction measure_absorbance Measure absorbance at ~620 nm stop_reaction->measure_absorbance calculate_inhibition Calculate percent inhibition for each concentration measure_absorbance->calculate_inhibition plot_curve Plot inhibition vs. log(inhibitor concentration) calculate_inhibition->plot_curve determine_ic50 Determine IC50 value from the curve plot_curve->determine_ic50

A typical workflow for determining NTPDase inhibitor IC50 values.
Detailed Protocol for h-NTPDase Inhibition Assay

The following protocol is based on the methodology reported for the evaluation of this compound and is a representative example of a malachite green-based NTPDase inhibition assay.

1. Reagents and Materials:

  • Tris buffer (50 mM, pH 7.4)

  • Calcium Chloride (CaCl2, 5 mM)

  • Human NTPDase enzyme (recombinant)

  • ATP (substrate)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Malachite green reagent

  • 96-well microplate

  • Microplate reader

2. Assay Procedure:

  • Preparation of Reaction Mixture: In a 96-well microplate, prepare a total reaction volume of 200 µL per well.

  • Add 140 µL of Tris buffer (50 mM, pH 7.4) containing 5 mM CaCl2.

  • Add 20 µL of the test inhibitor at various concentrations. For the control, add 20 µL of the solvent.

  • Add 20 µL of the human NTPDase enzyme solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the ATP substrate.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination and Color Development: Stop the reaction by adding 50 µL of the malachite green reagent.

  • Incubate at room temperature for 20-30 minutes to allow for color development.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 620 nm using a microplate reader.

3. Data Analysis:

  • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 - [(Absorbance of test sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] * 100

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Concluding Remarks

Based on the available data, this compound demonstrates notable potency, particularly against h-NTPDase3, with an IC50 value in the sub-micromolar range. In comparison to ARL 67156, both this compound and POM-1 appear to be more potent inhibitors of h-NTPDase1 and h-NTPDase3. The choice of inhibitor will ultimately depend on the specific research question, including the desired isoform selectivity and the experimental system being used. The provided methodologies and comparative data serve as a valuable resource for researchers investigating the role of NTPDases in health and disease. It is important to note that a direct head-to-head comparison of these inhibitors under identical experimental conditions would provide a more definitive assessment of their relative efficacies.

References

h-NTPDase-IN-1: A Comparative Analysis of Inhibitory Action on h-NTPDase1 and h-NTPDase3

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the inhibitory effects of h-NTPDase-IN-1 on two key ectonucleotidases, human nucleoside triphosphate diphosphohydrolase-1 (h-NTPDase1) and human nucleoside triphosphate diphosphohydrolase-3 (h-NTPDase3). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of purinergic signaling and related therapeutic areas such as thrombosis, inflammation, and oncology.

Extracellular nucleotides like ATP and ADP play a crucial role in cell-to-cell communication through the activation of purinergic P2 receptors.[1] The concentration of these signaling molecules is tightly regulated by cell-surface enzymes, primarily the ecto-nucleoside triphosphate diphosphohydrolases (NTPDases).[1] NTPDase1 (also known as CD39) and NTPDase3 are key members of this family, hydrolyzing ATP and ADP to AMP, thereby modulating P2 receptor activation.[2][3] Dysregulation of NTPDase activity is implicated in various pathological conditions, making them attractive targets for therapeutic intervention.[4][5]

This compound has emerged as a potent inhibitor of both h-NTPDase1 and h-NTPDase3. This guide summarizes its inhibitory potency, provides detailed experimental protocols for assessing its activity, and visualizes its role within the broader context of purinergic signaling.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against h-NTPDase1 and h-NTPDase3 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, indicating a more potent inhibition of h-NTPDase3.

Enzyme TargetInhibitorIC50 Value (µM)
h-NTPDase1This compound2.88[6][7]
h-NTPDase3This compound0.72[6][7]

Experimental Protocols

The following are detailed methodologies for two common assays used to validate the inhibitory effect of compounds like this compound on NTPDase activity.

Malachite Green Assay

This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP by NTPDases.[8]

Principle: The malachite green molybdate reagent forms a colored complex with free inorganic phosphate, which can be measured spectrophotometrically at approximately 630 nm.[8][9] The amount of color development is directly proportional to the enzyme activity.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 2 mM MgCl2.

    • Substrate Solution: Dissolve ATP or ADP in the assay buffer to the desired final concentration (e.g., 100 µM).

    • Enzyme Solution: Dilute recombinant h-NTPDase1 or h-NTPDase3 in the assay buffer to a concentration that yields a linear rate of product formation.

    • Inhibitor Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

    • Malachite Green Reagent: Prepare the malachite green molybdate working solution according to the manufacturer's instructions.[10][11]

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the inhibitor solution (or vehicle control) to each well.

    • Add 25 µL of the enzyme solution to each well and pre-incubate for 10-15 minutes at room temperature.[9]

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding 10 µL of the Malachite Green reagent.[9]

    • Allow 15-20 minutes for color development at room temperature.[10]

    • Measure the absorbance at 620-640 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Capillary Electrophoresis (CE) Assay

This method offers high sensitivity and resolution for separating and quantifying the substrate (ATP/ADP) and the product (ADP/AMP) of the NTPDase reaction.[12][13]

Principle: Charged molecules are separated based on their electrophoretic mobility in a capillary filled with a conductive buffer. The separated substrate and product are detected, typically by UV absorbance, and their peak areas are used to determine enzyme activity.[12]

Protocol (In-Capillary Reaction): [13]

  • Reagent and Capillary Preparation:

    • Running Buffer: A suitable buffer such as 50 mM phosphate buffer, pH 6.5.[12]

    • Reaction Buffer: For example, 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, pH 7.4.[13]

    • Substrate/Inhibitor Solution: Dissolve ATP or ADP and this compound in the reaction buffer.

    • Enzyme Preparation: A suspension of membrane preparations containing the recombinant NTPDase.[13]

    • Capillary: A polyacrylamide-coated fused-silica capillary.[12]

  • Assay Procedure: [14]

    • Sequentially inject the following into the capillary using hydrodynamic pressure:

      • A plug of the substrate/inhibitor solution.

      • A plug of the enzyme suspension.

      • A second plug of the substrate/inhibitor solution.

    • Allow the enzymatic reaction to proceed within the capillary for a defined incubation period (e.g., 5 minutes) at a controlled temperature.[12]

    • Apply a voltage to initiate the electrophoretic separation of the substrate and product.

    • Detect the separated molecules by UV absorbance at a specific wavelength (e.g., 210 nm).[12]

  • Data Analysis:

    • Integrate the peak areas of the substrate and product.

    • Calculate the amount of product formed.

    • Determine the percentage of inhibition at different inhibitor concentrations and calculate the IC50 value as described for the Malachite Green assay.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the purinergic signaling pathway modulated by NTPDases and a generalized experimental workflow for evaluating inhibitors.

Purinergic_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP  h-NTPDase1 / h-NTPDase3 P2R P2 Receptors (P2X, P2Y) ATP->P2R Activation AMP AMP ADP->AMP  h-NTPDase1 / h-NTPDase3 ADP->P2R Activation Ado Adenosine AMP->Ado CD73 P1R P1 Receptors (Adenosine) Ado->P1R Activation NTPDase1 h-NTPDase1 NTPDase3 h-NTPDase3 CD73 ecto-5'- nucleotidase (CD73) Downstream Downstream Signaling P2R->Downstream P1R->Downstream Inhibitor This compound Inhibitor->NTPDase1 Inhibitor->NTPDase3

Caption: Purinergic signaling pathway and points of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_detection Detection & Analysis Reagents Prepare Reagents: - Assay Buffer - Substrate (ATP/ADP) - Enzyme (h-NTPDase1/3) Incubation Incubate Enzyme with Inhibitor and Substrate Reagents->Incubation Inhibitor Prepare Inhibitor: This compound (Serial Dilutions) Inhibitor->Incubation Detection Measure Product Formation (e.g., Malachite Green, CE) Incubation->Detection Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value Detection->Analysis

Caption: General experimental workflow for inhibitor validation.

References

Comparative Analysis of h-NTPDase-IN-1 Cross-reactivity with other Ectonucleotidases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of h-NTPDase-IN-1's Selectivity Profile

This guide provides a comprehensive analysis of the cross-reactivity of this compound with other human ectonucleotidases. The data presented is intended to assist researchers in evaluating the suitability of this inhibitor for their specific experimental needs.

Selectivity Profile of this compound

This compound, identified as compound 3i in the study by Zaigham et al. (2023), is a sulfamoyl benzamide derivative that has been evaluated for its inhibitory activity against several human ectonucleoside triphosphate diphosphohydrolases (NTPDases)[1][2]. The available data on its half-maximal inhibitory concentration (IC50) against various h-NTPDase isoforms is summarized below.

Ectonucleotidase IsoformIC50 (µM)Reference
h-NTPDase12.88 ± 0.13[1][2]
h-NTPDase2Data not available
h-NTPDase30.72 ± 0.11[1][2]
h-NTPDase8Data not available
NPP1Data not available
Alkaline PhosphatasesData not available

Note: While the study by Zaigham et al. (2023) screened a series of sulfamoyl benzamide derivatives against h-NTPDase1, -2, -3, and -8, the specific IC50 values for this compound (compound 3i) against h-NTPDase2 and h-NTPDase8 are not explicitly reported in the available literature. Furthermore, there is no publicly available data on the cross-reactivity of this compound with other ectonucleotidase families such as the ectonucleotide pyrophosphatase/phosphodiesterases (NPPs) or alkaline phosphatases (APs).

Ectonucleotidase Signaling Pathway

Ectonucleotidases are cell-surface enzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP. This enzymatic cascade ultimately leads to the production of adenosine, a key signaling molecule with diverse physiological effects. The general pathway is depicted below.

Ectonucleotidase_Pathway cluster_enzymes Enzymatic Conversions ATP ATP ADP ADP ATP->ADP Pi NTPDases NTPDases (e.g., NTPDase1, 2, 3, 8) NPPs (e.g., NPP1) AMP AMP ADP->AMP Pi Ado Adenosine AMP->Ado Pi CD73 Ecto-5'-nucleotidase (CD73) Malachite_Green_Workflow start Start prep Prepare Reagents: - Enzyme - Inhibitor (this compound) - Substrate (ATP) - Buffers start->prep plate Dispense into 96-well Plate: - Buffer - CaCl2 - Inhibitor (or vehicle) - Enzyme prep->plate pre_incubate Pre-incubate at 37°C plate->pre_incubate add_substrate Add Substrate (ATP) to initiate reaction pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate add_malachite Add Malachite Green Reagent to stop reaction & develop color incubate->add_malachite measure Measure Absorbance (620-650 nm) add_malachite->measure analyze Analyze Data: - Calculate % Inhibition - Determine IC50 measure->analyze end End analyze->end

References

Comparative Analysis of h-NTPDase-IN-1 and ARL 67156: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two key inhibitors of ectonucleoside triphosphate diphosphohydrolases (NTPDases), h-NTPDase-IN-1 and ARL 67156, is presented for researchers in pharmacology and drug development. This guide provides a comparative overview of their inhibitory profiles, chemical structures, and the experimental methodologies used for their characterization.

Extracellular nucleotides such as ATP and ADP play a crucial role in a multitude of physiological processes, including neurotransmission, inflammation, and thrombosis. The concentration of these signaling molecules is tightly regulated by a family of cell surface enzymes known as ectonucleoside triphosphate diphosphohydrolases (NTPDases). The development of selective inhibitors for these enzymes is of significant interest for therapeutic intervention in various diseases. This guide focuses on a comparative analysis of two such inhibitors: the established, commercially available ARL 67156 and the more recently described this compound.

Inhibitor Profiles: A Quantitative Comparison

The inhibitory potency of this compound and ARL 67156 against various human NTPDase isoforms is summarized below. It is important to note that the available data for this compound from commercial sources shows some variability, and the data from the primary literature should be considered the most reliable.

InhibitorTarget IsoformPotency (IC₅₀/Kᵢ)Inhibition Type
This compound h-NTPDase12.88 µM (IC₅₀)¹Not Reported
h-NTPDase30.72 µM (IC₅₀)¹Not Reported
ARL 67156 h-NTPDase111 µM (Kᵢ)³Competitive
h-NTPDase318 µM (Kᵢ)³Competitive
h-NPP112 µM (Kᵢ)³Competitive

¹Data from Zaigham ZH, et al. RSC Adv. 2023.[1] ³Data from Lévesque SA, et al. Br J Pharmacol. 2007.

It is noteworthy that some commercial suppliers report different IC₅₀ values for this compound. One supplier indicates IC₅₀ values of 0.05 µM, 0.23 µM, and 0.54 µM for h-NTPDase-1, -2, and -8, respectively. Researchers are advised to consult the primary literature for the most accurate information.

Chemical Structures

The chemical structures of this compound and ARL 67156 are distinct, reflecting their different origins and design.

This compound (Compound 3i in Zaigham et al., 2023) is a sulfamoyl benzamide derivative.

ARL 67156 is an ATP analog characterized by a dibromomethylene group replacing the oxygen between the β and γ phosphates.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols used to characterize the inhibitory activity of this compound and ARL 67156.

NTPDase Inhibition Assay for this compound (Malachite Green Assay)

The inhibitory potential of this compound was determined using a malachite green-based colorimetric assay that measures the inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • Recombinant human NTPDase enzymes (h-NTPDase1, h-NTPDase2, h-NTPDase3, h-NTPDase8)

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 2 mM CaCl₂, 100 mM NaCl

  • Substrate: ATP

  • This compound (dissolved in DMSO)

  • Malachite green reagent

Procedure:

  • In a 96-well plate, add the assay buffer, the test compound (this compound) at various concentrations, and the respective NTPDase enzyme.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the ATP substrate.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ values by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

NTPDase Inhibition Assay for ARL 67156

The inhibitory effect of ARL 67156 on NTPDase activity was evaluated by measuring the hydrolysis of radiolabeled or unlabeled nucleotides.

Materials:

  • COS-7 cells transfected with plasmids encoding human or mouse NTPDase1, 2, 3, or 8.

  • Reaction buffer: 80 mM Tris-HCl (pH 7.4), 5 mM CaCl₂

  • Substrates: ATP, ADP, UTP

  • ARL 67156

  • For colorimetric assay: Malachite green reagent

  • For HPLC assay: HPLC system with a C18 column

Procedure (Colorimetric Assay):

  • Prepare protein extracts from transfected COS-7 cells.

  • In a reaction tube, mix the protein extract with the reaction buffer and ARL 67156 at various concentrations.

  • Pre-incubate the mixture at 37°C for 3 minutes.

  • Initiate the reaction by adding the nucleotide substrate.

  • After a defined incubation time, stop the reaction by adding the malachite green reagent.

  • Measure the absorbance to quantify the released inorganic phosphate.

Procedure (HPLC Assay):

  • Follow steps 1-4 of the colorimetric assay.

  • Stop the reaction by adding an equal volume of ice-cold chloroform and vortexing.

  • Analyze the aqueous phase by HPLC to separate and quantify the substrate and its hydrolysis products (e.g., ADP, AMP).

Signaling Pathway and Experimental Workflow

The inhibition of NTPDases has a direct impact on the purinergic signaling pathway by modulating the extracellular concentrations of ATP and ADP, which are agonists for P2 receptors.

NTPDase_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_inhibitors Inhibitors cluster_cellular Cellular Response ATP ATP P2R P2 Receptors ATP->P2R Activation NTPDase NTPDase ATP->NTPDase ADP ADP ADP->P2R Activation ADP->NTPDase AMP AMP Response Physiological/ Pathophysiological Response P2R->Response NTPDase->ADP Hydrolysis NTPDase->AMP Hydrolysis hNTPDase_IN_1 This compound hNTPDase_IN_1->NTPDase Inhibition ARL_67156 ARL 67156 ARL_67156->NTPDase Inhibition

Caption: Inhibition of NTPDases by this compound and ARL 67156.

The experimental workflow for assessing NTPDase inhibition generally follows a series of defined steps, from inhibitor preparation to data analysis.

Experimental_Workflow A Prepare Reagents (Enzyme, Buffer, Substrate) C Set up Reaction (Enzyme + Inhibitor) A->C B Prepare Inhibitor Stock and Dilutions B->C D Initiate Reaction (Add Substrate) C->D E Incubate at 37°C D->E F Stop Reaction E->F G Detection (e.g., Malachite Green) F->G H Data Analysis (IC50/Ki Determination) G->H

Caption: General experimental workflow for NTPDase inhibition assays.

Conclusion

Both this compound and ARL 67156 are valuable tools for studying the role of NTPDases in purinergic signaling. Based on the available data, this compound appears to be a more potent inhibitor of h-NTPDase1 and h-NTPDase3 than ARL 67156. However, ARL 67156 has been more extensively characterized as a competitive inhibitor. The choice of inhibitor will depend on the specific research question, the target NTPDase isoform, and the required potency. It is imperative for researchers to refer to the primary literature for the most accurate and detailed information to guide their experimental design.

References

Validating the Downstream Effects of h-NTPDase-IN-1 on Purinergic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of h-NTPDase-IN-1 and its role in modulating purinergic receptor signaling. We will delve into the experimental validation of its downstream effects, offering a framework for assessing its performance against other available alternatives.

Extracellular nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) are crucial signaling molecules that modulate a wide array of physiological and pathological processes through the activation of purinergic receptors.[1][2][3] The concentration of these nucleotides is tightly regulated by a family of cell surface enzymes known as ectonucleoside triphosphate diphosphohydrolases (NTPDases).[1][2][3][4] By hydrolyzing ATP and ADP, NTPDases play a critical role in terminating purinergic signaling.[1][2][3]

This compound is a selective inhibitor of human NTPDases and serves as a valuable tool for investigating the intricate pathways of purinergic signaling. This guide will explore the methodologies used to validate the downstream consequences of this compound inhibition on purinergic receptors and compare its inhibitory profile with other known NTPDase inhibitors.

Comparison of NTPDase Inhibitors

The selection of an appropriate NTPDase inhibitor is critical for targeted research. The following table summarizes the inhibitory concentrations (IC50) of this compound against various human NTPDase isoforms and provides a comparison with other commonly used inhibitors.

InhibitorTarget NTPDase Isoform(s)IC50 (µM)Notes
This compound h-NTPDase10.05Selective inhibitor.
h-NTPDase20.23
h-NTPDase80.54
ARL 67156 h-NTPDase1Kᵢ: 11Weak competitive inhibitor.[5][6]
h-NTPDase3Kᵢ: 18Also inhibits NPP1.[5]
Suramin P2 Receptors, various NTPDasesBroadNon-selective inhibitor of purinergic signaling.[7][8]
PSB-06126 rat NTPDase1Kᵢ: 0.33Selective for rat NTPDase1 over NTPDase2 and NTPDase3.
rat NTPDase2Kᵢ: 19.1
rat NTPDase3Kᵢ: 2.22
8-BuS-ATP h-NTPDase1< 1 (Kᵢ)A nucleotide analog that acts as a competitive inhibitor.[]

Experimental Validation of Downstream Effects

Inhibition of NTPDases by compounds like this compound is expected to prolong the availability of extracellular ATP and ADP, thereby enhancing the activation of P2 purinergic receptors. The downstream consequences of this enhanced receptor activation can be quantified using various experimental assays.

Purinergic Signaling Pathway Overview

The binding of extracellular nucleotides to P2 receptors initiates a cascade of intracellular events. P2X receptors are ligand-gated ion channels that, upon activation by ATP, allow the influx of cations, including Ca²⁺.[8][10] P2Y receptors are G-protein coupled receptors (GPCRs) that, depending on the subtype, can activate phospholipase C (PLC), leading to an increase in intracellular Ca²⁺, or modulate the activity of adenylyl cyclase, affecting cyclic AMP (cAMP) levels.[8][10][11] The subsequent degradation of AMP to adenosine by ecto-5'-nucleotidase (CD73) leads to the activation of P1 (adenosine) receptors, which are also GPCRs that primarily modulate cAMP levels.[8][10]

Purinergic Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP NTPDase NTPDase (e.g., CD39) ATP->NTPDase P2X_Receptor P2X Receptor ATP->P2X_Receptor Activates P2Y_Receptor P2Y Receptor ATP->P2Y_Receptor Activates ADP ADP ADP->NTPDase ADP->P2Y_Receptor Activates AMP AMP 5'-NT Ecto-5'- nucleotidase (CD73) AMP->5'-NT Adenosine Adenosine P1_Receptor P1 Receptor Adenosine->P1_Receptor Activates NTPDase->ADP Hydrolysis NTPDase->AMP Hydrolysis 5'-NT->Adenosine Hydrolysis Ca2+_increase ↑ [Ca²⁺]i P2X_Receptor->Ca2+_increase Ion influx P2Y_Receptor->Ca2+_increase Gq -> PLC cAMP_change ↑↓ [cAMP]i P2Y_Receptor->cAMP_change Gs/Gi -> AC P1_Receptor->cAMP_change Gs/Gi -> AC Cellular_Response Cellular Response Ca2+_increase->Cellular_Response cAMP_change->Cellular_Response This compound This compound This compound->NTPDase Inhibits

Caption: Purinergic signaling pathway and the action of this compound.

Experimental Workflow for Validation

A typical workflow to validate the downstream effects of an NTPDase inhibitor like this compound involves a series of in vitro assays.

Experimental Workflow start Start with a cell line expressing target NTPDase and purinergic receptors treatment Treat cells with This compound start->treatment stimulation Stimulate with ATP or ADP treatment->stimulation measurement Measure Downstream Effects stimulation->measurement calcium Intracellular Calcium Imaging (Fura-2 AM or other dyes) measurement->calcium P2X, P2Y (Gq) cAMP cAMP Assay (e.g., HTRF, AlphaScreen) measurement->cAMP P2Y (Gs/Gi), P1 functional Functional Assay (e.g., Platelet Aggregation) measurement->functional e.g., P2Y12 analysis Data Analysis and Comparison (vs. control and other inhibitors) calcium->analysis cAMP->analysis functional->analysis

Caption: Workflow for validating the effects of this compound.

Detailed Experimental Protocols

Intracellular Calcium Imaging

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) following purinergic receptor activation. P2X and Gq-coupled P2Y receptors are known to increase intracellular calcium.[2][12][13]

Objective: To determine if this compound potentiates ATP/ADP-induced calcium influx.

Materials:

  • Cells expressing the NTPDase and purinergic receptors of interest (e.g., microglial cells, astrocytes, or a recombinant cell line).[14]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • This compound and other NTPDase inhibitors.

  • ATP and ADP solutions.

  • Fluorescence microscope or plate reader with kinetic reading capabilities.

Protocol:

  • Cell Preparation: Seed cells in a suitable format (e.g., glass-bottom dishes or 96-well plates) and allow them to adhere.

  • Dye Loading: Incubate cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Inhibitor Pre-incubation: Wash the cells and pre-incubate with this compound or a vehicle control for a specified time.

  • Baseline Measurement: Measure the baseline fluorescence for a short period.

  • Stimulation and Measurement: Add ATP or ADP and immediately begin recording the fluorescence intensity over time. A potentiated and prolonged calcium signal in the presence of this compound would indicate effective inhibition of ATP/ADP hydrolysis.

  • Data Analysis: Quantify the peak fluorescence intensity and the duration of the calcium signal. Compare the results between the inhibitor-treated and control groups.

cAMP Level Measurement

This assay is used to assess the activity of Gs or Gi-coupled purinergic receptors.[11][15] P1 receptors and certain P2Y subtypes modulate the production of cyclic AMP.[8][10][11]

Objective: To evaluate the effect of this compound on adenosine-mediated cAMP production.

Materials:

  • Cells expressing the relevant NTPDase, 5'-nucleotidase, and Gs/Gi-coupled purinergic receptors.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[15][16]

  • This compound.

  • ATP or AMP.

  • Adenylyl cyclase activator (e.g., forskolin) for studying Gi-coupled receptor inhibition of cAMP production.

Protocol:

  • Cell Culture: Culture cells to the desired confluency in a multi-well plate.

  • Inhibitor Treatment: Pre-treat the cells with this compound or a vehicle control.

  • Receptor Stimulation: Add ATP or AMP to the cells. The inhibition of NTPDase by this compound will lead to an accumulation of AMP, which is then converted to adenosine, the ligand for P1 receptors.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit, following the manufacturer's protocol.[17]

  • Data Analysis: Compare the cAMP levels in cells treated with this compound to control cells. An increase in cAMP (for Gs-coupled receptors) or a more pronounced inhibition of forskolin-stimulated cAMP (for Gi-coupled receptors) would indicate a positive result.

Platelet Aggregation Assay

Platelet aggregation is a key physiological process mediated by the P2Y12 receptor, which is activated by ADP.[18] This functional assay provides a direct readout of the impact of NTPDase inhibition on a biologically relevant process.[4]

Objective: To determine if this compound enhances ADP-induced platelet aggregation by preventing ADP breakdown.

Materials:

  • Platelet-rich plasma (PRP) from healthy donors.[19][20]

  • Platelet aggregometer.

  • This compound.

  • ADP solution.

Protocol:

  • PRP Preparation: Prepare PRP from fresh whole blood by centrifugation.[20]

  • Inhibitor Incubation: Pre-incubate the PRP with this compound or a vehicle control in the aggregometer cuvette.

  • Aggregation Induction: Add a sub-maximal concentration of ADP to induce platelet aggregation.

  • Monitoring Aggregation: Record the change in light transmittance over time, which corresponds to the extent of platelet aggregation.

  • Data Analysis: Compare the rate and maximal extent of platelet aggregation in the presence and absence of this compound. An enhanced aggregation response in the presence of the inhibitor would confirm its efficacy in preventing ADP hydrolysis.

Logical Comparison of Inhibitor Effects

The choice of an NTPDase inhibitor will depend on the specific research question and the experimental system.

Inhibitor Comparison cluster_inhibitors NTPDase Inhibitors cluster_properties Key Properties hNTPDaseIN1 This compound Selectivity Selectivity hNTPDaseIN1->Selectivity High for NTPDase1/2/8 Potency Potency hNTPDaseIN1->Potency High (nM range) Mechanism Mechanism hNTPDaseIN1->Mechanism Likely specific to NTPDase active site ARL67156 ARL 67156 ARL67156->Selectivity Moderate for NTPDase1/3, also NPP1 ARL67156->Potency Lower (µM range) ARL67156->Mechanism Competitive Suramin Suramin Suramin->Selectivity Low (Broad spectrum P2 antagonist) Suramin->Potency Variable Suramin->Mechanism Multiple targets

Caption: Logical comparison of key features of NTPDase inhibitors.

References

On-Target Effect Confirmation of h-NTPDase-IN-1: A Comparative Guide to Knockdown Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the on-target effects of h-NTPDase-IN-1, a selective inhibitor of human nucleoside triphosphate diphosphohydrolases (NTPDases). While direct experimental data for knockdown studies specifically validating this compound is not publicly available, this document outlines the established scientific methodology and expected outcomes for such validation. The principles and protocols described herein are based on standard techniques for small molecule inhibitor validation.

Introduction to this compound

This compound is a selective, non-competitive inhibitor of several human NTPDase isoforms, with reported IC50 values of 0.05 µM for h-NTPDase1, 0.23 µM for h-NTPDase2, and 0.54 µM for h-NTPDase8.[1] NTPDases are crucial enzymes that regulate purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP.[2][3][4][5] This regulation is vital in various physiological and pathological processes, including inflammation, thrombosis, and cancer.[1][2][6][7]

Confirming that the observed biological effects of a small molecule inhibitor like this compound are due to its interaction with the intended target (on-target effects) and not due to unintended interactions with other cellular components (off-target effects) is a critical step in drug development.[8][9] Gene knockdown studies, typically using small interfering RNA (siRNA), are a gold-standard method for this validation.[9][10][11][12]

Principle of Knockdown Studies for On-Target Validation

The logic behind using knockdown studies for on-target validation is straightforward: if the inhibitor's effects are genuinely mediated by the target protein, then reducing the expression of that target protein should phenocopy the effects of the inhibitor. Furthermore, in a cell where the target has been knocked down, the inhibitor should have a significantly reduced or no effect, as its molecular target is absent.

Hypothetical Comparison of Experimental Outcomes

The following table summarizes the expected quantitative outcomes from a hypothetical study designed to validate the on-target effects of this compound by comparing its activity with that of NTPDase1 siRNA-mediated knockdown in a relevant cell line.

Experimental Group Treatment NTPDase1 Protein Expression Level (%) Extracellular ATP Hydrolysis Rate (relative to control) Downstream Signaling Pathway Activation (e.g., P2 receptor-mediated Ca2+ flux)
1. ControlVehicle100%1.0Baseline
2. Inhibitor TreatmentThis compound~100%Significantly ReducedReduced
3. KnockdownNTPDase1 siRNASignificantly Reduced (<20%)Significantly ReducedReduced
4. Inhibitor + KnockdownThis compound + NTPDase1 siRNASignificantly Reduced (<20%)No significant change compared to knockdown aloneNo significant change compared to knockdown alone

Table 1: Expected Comparative Data for On-Target Validation of this compound. This table illustrates the anticipated results from experiments comparing the effects of this compound with NTPDase1 knockdown. A concordance between the outcomes of inhibitor treatment and target knockdown (Groups 2 and 3), and the lack of an additive effect when both are combined (Group 4), would strongly support the on-target activity of this compound.

Experimental Protocols

siRNA-Mediated Knockdown of h-NTPDase1

This protocol outlines a general procedure for the transient knockdown of a target protein, such as h-NTPDase1, in a cultured cell line.

Materials:

  • h-NTPDase1-specific siRNA duplexes

  • Non-targeting (scrambled) control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Appropriate cell line and culture medium

  • 6-well tissue culture plates

  • RNase-free water and consumables

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.[13] Use antibiotic-free medium.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 20-80 pmol of siRNA (h-NTPDase1 specific or non-targeting control) into 100 µL of Opti-MEM™.

    • In a separate tube, dilute 2-8 µL of transfection reagent into 100 µL of Opti-MEM™.

    • Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate for 15-45 minutes at room temperature to allow for complex formation.[13]

  • Transfection:

    • Wash the cells once with siRNA Transfection Medium (or Opti-MEM™).[13]

    • Aspirate the wash medium and add 800 µL of fresh, antibiotic-free normal growth medium to each well.

    • Add the 200 µL of siRNA-lipid complex mixture to the corresponding wells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time will depend on the stability of the target protein and should be determined empirically.

  • Validation of Knockdown: After incubation, harvest the cells to assess the knockdown efficiency at the protein level via Western blotting or at the mRNA level via qRT-PCR.

Western Blotting for h-NTPDase1 Protein Expression

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Primary antibody against h-NTPDase1

  • Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the transfected cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-h-NTPDase1 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the percentage of protein knockdown relative to the control.

NTPDase Activity Assay (Malachite Green Assay)

This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP, which is a direct measure of NTPDase activity.

Materials:

  • Malachite green reagent

  • ATP solution (substrate)

  • Reaction buffer (e.g., Tris-HCl with CaCl2 and MgCl2)

  • Phosphate standard solution

  • 96-well plates

Procedure:

  • Sample Preparation: Use either cell lysates from the knockdown experiment or intact cells that have been treated with this compound or vehicle.

  • Enzymatic Reaction:

    • To each well of a 96-well plate, add the cell lysate or intact cells.

    • Initiate the reaction by adding the ATP substrate solution.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Quenching and Color Development: Stop the reaction and develop the color by adding the malachite green reagent, which forms a colored complex with the released inorganic phosphate.

  • Measurement: Measure the absorbance at ~620 nm using a microplate reader.

  • Quantification: Calculate the amount of phosphate released by comparing the absorbance values to a standard curve generated with known concentrations of phosphate.

Visualizations

NTPDase_Signaling_Pathway NTPDase Signaling Pathway ATP Extracellular ATP P2R P2 Receptors (P2X, P2Y) ATP->P2R Activates NTPDase1 h-NTPDase1 ATP->NTPDase1 Hydrolyzes ADP Extracellular ADP ADP->P2R Activates ADP->NTPDase1 Hydrolyzes AMP AMP CD73 ecto-5'-nucleotidase (CD73) AMP->CD73 Hydrolyzes ADO Adenosine P1R P1 Receptors (Adenosine Receptors) ADO->P1R Activates Signaling Cellular Signaling (e.g., Inflammation, Platelet Aggregation) P2R->Signaling P1R->Signaling NTPDase1->ADP NTPDase1->AMP CD73->ADO

Caption: The role of h-NTPDase1 in purinergic signaling.

Knockdown_Workflow Knockdown Validation Workflow cluster_0 Cell Culture cluster_1 Treatment Groups cluster_2 Analysis Seed Seed Cells Control Control (Vehicle) Seed->Control Inhibitor This compound Seed->Inhibitor siRNA NTPDase1 siRNA Seed->siRNA Combo Inhibitor + siRNA Seed->Combo Western Western Blot (Target Protein Level) Control->Western Activity Activity Assay (ATP Hydrolysis) Control->Activity Phenotype Phenotypic Assay (e.g., Signaling) Control->Phenotype Inhibitor->Western Inhibitor->Activity Inhibitor->Phenotype siRNA->Western siRNA->Activity siRNA->Phenotype Combo->Western Combo->Activity Combo->Phenotype

Caption: Experimental workflow for knockdown validation studies.

Logic_Diagram Logic for On-Target Effect Confirmation Inhibitor This compound added to cells Target NTPDase1 Protein Inhibited Inhibitor->Target Knockdown NTPDase1 gene knocked down (siRNA) TargetReduced NTPDase1 Protein Reduced Knockdown->TargetReduced Effect Biological Effect Observed (e.g., Reduced ATP Hydrolysis) Target->Effect TargetReduced->Effect Conclusion Conclusion: Effect is On-Target Effect->Conclusion

Caption: Logical relationship for confirming on-target effects.

References

Head-to-head comparison of h-NTPDase-IN-1 with novel NTPDase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Head-to-Head Comparison of h-NTPDase-IN-1 with Novel NTPDase Inhibitors

This guide provides an objective comparison of this compound with other novel nucleoside triphosphate diphosphohydrolase (NTPDase) inhibitors. The data presented is compiled from various sources to offer a broad perspective on the current landscape of NTPDase inhibition.

Introduction to NTPDases and Their Inhibition

Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates (e.g., ATP and ADP) to nucleoside monophosphates (e.g., AMP).[1] There are eight known human NTPDase isoforms (NTPDase1-8), with NTPDase1 (CD39), NTPDase2, NTPDase3, and NTPDase8 being the primary regulators of extracellular nucleotide concentrations.[1] These enzymes are implicated in a variety of physiological and pathological processes, including inflammation, thrombosis, cancer, and diabetes.[1] Consequently, the development of potent and selective NTPDase inhibitors is a significant area of research for novel therapeutic agents.

This compound is a known inhibitor of human NTPDase1 and NTPDase3.[1] This guide compares its activity with a selection of other recently developed NTPDase inhibitors, highlighting their potency and selectivity profiles.

Comparative Analysis of Inhibitor Potency

The following table summarizes the inhibitory activities (IC50 or Ki values) of this compound and other novel NTPDase inhibitors against various human (h) and rat (r) NTPDase isoforms. This data allows for a direct comparison of the potency and selectivity of these compounds.

InhibitorTarget NTPDase Isoform(s)IC50 / Ki (µM)SpeciesNotesReference(s)
This compound h-NTPDase1IC50: 2.88Human-[1]
h-NTPDase3IC50: 0.72Human-[1]
NTPDase-IN-2 h-NTPDase2IC50: 0.04HumanSelective for NTPDase2 and -8[1]
h-NTPDase8IC50: 2.27Human[1]
h-NTPDase-IN-3 h-NTPDase1IC50: 34.13HumanPan-inhibitor[1]
h-NTPDase2IC50: 0.33Human[1]
h-NTPDase3IC50: 23.21Human[1]
h-NTPDase8IC50: 2.48Human[1]
h-NTPDase-IN-4 h-NTPDase1IC50: 3.58HumanPan-inhibitor[1]
h-NTPDase2IC50: 10.21Human[1]
h-NTPDase3IC50: 0.13Human[1]
h-NTPDase8IC50: 13.57Human[1]
h-NTPDase-IN-5 h-NTPDase1IC50: 1.10HumanPan-inhibitor[1]
h-NTPDase2IC50: 44.73Human[1]
h-NTPDase3IC50: 26.14Human[1]
h-NTPDase8IC50: 0.32Human[1]
PSB-06126 r-NTPDase1Ki: 0.33RatSelective for rat NTPDase1 and 3[2][3]
r-NTPDase2Ki: 19.1Rat[2][3]
r-NTPDase3Ki: 2.22Rat[2][3]
h-NTPDase3IC50: 7.76, Ki: 4.39Human[2]
8-BuS-AMP h-CD39 (NTPDase1)Ki: 0.292HumanDual CD39/CD73 inhibitor[1][4]
m-CD39 (NTPDase1)Ki: 2.19Mouse[1][4]
h-CD73Ki: 1.19Human[1][4]
CD39-IN-1 h-CD39 (NTPDase1)IC50: 0.0687HumanSelective for CD39[1]
ARL67156 h-NTPDase1 (CD39)Ki: 11HumanCompetitive inhibitor[1]
h-NTPDase3Ki: 18Human[1]
h-NPP1Ki: 12Human[1]
Perenostobart (SRF617) h-CD39 (HEK293 OE)IC50: 0.0019HumanMonoclonal antibody inhibitor[1]
h-CD39 (MOLP-8 cells)IC50: 0.0007Human[1]
h-CD39 (Whole blood)IC50: 0.0012Human[1]

Signaling Pathway and Experimental Workflow

To understand the context of NTPDase inhibition, it is crucial to visualize the purinergic signaling pathway and the general workflow for identifying and characterizing inhibitors.

PurinergicSignaling Purinergic Signaling Pathway and NTPDase Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular ATP ATP NTPDase1_3_8 NTPDase1, 3, 8 ATP->NTPDase1_3_8 NTPDase2 NTPDase2 ATP->NTPDase2 P2X P2X Receptors ATP->P2X Activation P2Y P2Y Receptors ATP->P2Y Activation ADP ADP ADP->NTPDase1_3_8 ADP->P2Y Activation AMP AMP CD73 ecto-5'-nucleotidase (CD73) AMP->CD73 Ado Adenosine AdoR Adenosine Receptors (P1) Ado->AdoR Activation NTPDase1_3_8->ADP NTPDase1_3_8->AMP NTPDase2->ADP CD73->Ado P2X->Cellular Response P2Y->Cellular Response AdoR->Cellular Response

Caption: Purinergic signaling pathway illustrating the role of NTPDases.

ExperimentalWorkflow General Workflow for NTPDase Inhibitor Screening cluster_workflow A Compound Library Screening (Primary Assay) B Hit Confirmation (Dose-Response) A->B C IC50 Determination B->C D Selectivity Profiling (vs. other NTPDases/ectonucleotidases) C->D E Mechanism of Action Studies (e.g., Kinetic Analysis) D->E F In Vitro/In Vivo Model Validation E->F G Lead Optimization F->G

Caption: A typical experimental workflow for NTPDase inhibitor discovery.

Experimental Protocols

The following are generalized protocols for common assays used to determine NTPDase activity and inhibition.

This colorimetric assay quantifies the inorganic phosphate (Pi) released from ATP or ADP hydrolysis by NTPDases.[5][6]

Principle: The malachite green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically at approximately 630 nm.[5] The amount of color produced is directly proportional to the amount of Pi generated by NTPDase activity.

Materials:

  • NTPDase enzyme preparation (recombinant or from cell lysates)

  • Assay buffer (e.g., Tris-HCl with CaCl2 and MgCl2)

  • Substrate (ATP or ADP)

  • Test inhibitors

  • Malachite green reagent

  • Phosphate standard for calibration curve

  • 96- or 384-well microplates

  • Microplate reader

Procedure:

  • Prepare a phosphate standard curve using a series of known phosphate concentrations.

  • In a microplate, add the assay buffer, NTPDase enzyme, and the test inhibitor at various concentrations.

  • Initiate the enzymatic reaction by adding the substrate (ATP or ADP).

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by adding the malachite green reagent.

  • Allow color to develop for a specified period.

  • Measure the absorbance at ~630 nm using a microplate reader.

  • Calculate the amount of phosphate released by comparing the absorbance to the standard curve.

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

This method offers high-throughput screening and detailed kinetic analysis of NTPDase activity by separating and quantifying the substrate and product nucleotides.[7][8]

Principle: Capillary electrophoresis separates charged molecules based on their electrophoretic mobility in an electric field. This allows for the simultaneous detection and quantification of ATP, ADP, and AMP in a single run, providing a direct measure of enzyme activity.[7]

Materials:

  • NTPDase enzyme preparation

  • Assay buffer

  • Substrate (ATP or ADP)

  • Test inhibitors

  • Capillary electrophoresis system with a UV detector

  • Coated or uncoated fused-silica capillaries

  • Running buffer (e.g., phosphate buffer)

Procedure:

  • Prepare reaction mixtures containing the NTPDase enzyme, assay buffer, substrate, and test inhibitor at various concentrations.

  • Incubate the reaction mixtures at a controlled temperature for a specific time.

  • Stop the reaction (e.g., by adding a denaturing agent or by rapid cooling).

  • Inject a small volume of the reaction mixture into the capillary.

  • Apply a high voltage to separate the nucleotides.

  • Detect the nucleotides as they pass through the detector (typically UV absorbance at 210-260 nm).

  • Quantify the peak areas of the substrate and product(s) to determine the extent of the reaction.

  • Calculate the percent inhibition and IC50 values.

Conclusion

The field of NTPDase inhibitors is rapidly evolving, with numerous novel compounds demonstrating potent and selective activities. While this compound remains a valuable tool for studying NTPDase1 and NTPDase3, newer inhibitors such as CD39-IN-1 and Perenostobart offer significantly higher potency for NTPDase1. The choice of inhibitor will ultimately depend on the specific research question, including the desired isoform selectivity and the experimental system being used. The provided data and protocols serve as a guide for researchers to make informed decisions in the selection and application of NTPDase inhibitors.

References

Unveiling the Biological Activity of h-NTPDase-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activity of h-NTPDase-IN-1 and other ectonucleoside triphosphate diphosphohydrolase (NTPDase) inhibitors. The information is based on published findings, offering a valuable resource for replicating and expanding upon existing research.

This compound has emerged as a selective inhibitor of human (h) NTPDases, enzymes that play a crucial role in regulating extracellular nucleotide signaling by hydrolyzing ATP and ADP.[1][2] Dysregulation of NTPDase activity is implicated in various pathological conditions, including cancer, thrombosis, and immunological disorders, making their inhibitors promising therapeutic candidates.[2][3] This guide summarizes the key quantitative data, experimental protocols, and signaling pathways related to this compound's biological activity, placing it in context with other known NTPDase inhibitors.

Comparative Inhibitory Activity of NTPDase Inhibitors

The inhibitory potency of this compound and other selected NTPDase inhibitors against various human NTPDase isoforms is summarized in the table below. The data, presented as half-maximal inhibitory concentration (IC50) values, highlight the selectivity profile of each compound.

Inhibitorh-NTPDase1 IC50 (µM)h-NTPDase2 IC50 (µM)h-NTPDase3 IC50 (µM)h-NTPDase8 IC50 (µM)Reference
This compound (Compound 5a) 0.05 0.23 -0.54 [1][3]
NTPDase-IN-2 (Compound 5g)-0.04-2.27[3][4]
NTPDase-IN-3 (Compound 5e)0.211.070.380.05[3]
This compound (Compound 3i)2.88-0.72-[3]
h-NTPDase-IN-3 (Compound 4d)34.130.3323.212.48[3]
CD39-IN-10.0687---[3]

Note: A lower IC50 value indicates greater potency. "-" indicates data not available.

Understanding the Mechanism of Action

This compound acts as a non-competitive inhibitor of h-NTPDase-1 and h-NTPDase-2.[1][4] This means it binds to a site on the enzyme different from the substrate-binding site, altering the enzyme's conformation and reducing its catalytic efficiency. The Michaelis constant (Km) for h-NTPDase-1 in the presence of this compound was determined to be 21 µM.[1][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound and other NTPDase inhibitors.

NTPDase Inhibition Assay (Malachite Green Assay)

This colorimetric assay is a common method for determining NTPDase activity by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP.

Materials:

  • Recombinant human NTPDase enzymes (NTPDase1, 2, 3, and 8)

  • ATP or ADP (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl2 and MgCl2)

  • Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Malachite Green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the NTPDase enzyme, and the test inhibitor at various concentrations.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate (ATP or ADP).

  • Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding the Malachite Green reagent.

  • Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

  • The amount of Pi released is proportional to the absorbance, and the percentage of inhibition is calculated relative to a control without the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Determination of Kinetic Parameters (Km)

To understand the mechanism of inhibition (e.g., competitive, non-competitive), enzyme kinetics studies are performed.

Procedure:

  • Perform the NTPDase inhibition assay as described above.

  • Instead of a fixed substrate concentration, use a range of substrate concentrations.

  • Perform the assay in the absence and presence of different fixed concentrations of the inhibitor.

  • Plot the initial reaction velocity against the substrate concentration for each inhibitor concentration.

  • Analyze the data using Michaelis-Menten kinetics to determine the Vmax (maximum velocity) and Km (Michaelis constant) values.

  • Changes in Km and Vmax in the presence of the inhibitor indicate the mode of inhibition. For non-competitive inhibition, Vmax decreases while Km remains unchanged.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to NTPDase activity and its inhibition.

NTPDase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell ATP ATP ADP ADP ATP->ADP Pi NTPDase1 NTPDase1 (CD39) ATP->NTPDase1 P2_Receptors P2 Receptors ATP->P2_Receptors Activation AMP AMP ADP->AMP Pi ADP->NTPDase1 ADP->P2_Receptors Activation ADO Adenosine AMP->ADO Pi Ecto_5_NT Ecto-5'-nucleotidase (CD73) AMP->Ecto_5_NT P1_Receptors P1 Receptors ADO->P1_Receptors Activation NTPDase1->ADP NTPDase1->AMP Ecto_5_NT->ADO Cell_Response Cellular Response (e.g., Inflammation, Proliferation) P2_Receptors->Cell_Response P1_Receptors->Cell_Response Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - NTPDase Enzyme - Substrate (ATP/ADP) - Inhibitor (this compound) - Assay Buffer Plate Prepare 96-well Plate Reagents->Plate Add_Components Add Enzyme, Buffer, and Inhibitor to Wells Plate->Add_Components Pre_incubation Pre-incubate at 37°C Add_Components->Pre_incubation Add_Substrate Initiate Reaction with Substrate Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction with Malachite Green Reagent Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50 Inhibition_Mechanism Enzyme NTPDase Enzyme Product Product (ADP/AMP + Pi) Enzyme->Product Catalysis Substrate Substrate (ATP/ADP) Substrate->Enzyme Binds to Active Site Inhibitor This compound (Non-competitive) Inhibitor->Enzyme Binds to Allosteric Site

References

Safety Operating Guide

Navigating the Safe Disposal of h-NTPDase-IN-1: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.

Understanding h-NTPDase-IN-1:

This compound is a selective inhibitor of h-NTPDase-1, -2, and -8, with IC50 values of 0.05, 0.23, and 0.54 µM, respectively.[2] These enzymes are involved in various physiological and pathological processes, including thrombosis, inflammation, diabetes, and cancer.[1] Due to its biological activity, this compound and its waste products should be handled with care.

Quantitative Data Summary:

While specific quantitative data for this compound is limited in publicly accessible resources, the following table includes information for a related compound, h-NTPDase-IN-4, to provide a general understanding of the characteristics of this class of molecules.

PropertyValue (for h-NTPDase-IN-4)Source
Chemical Formula C22H8F12N2SCP Lab Safety[4]
Molecular Weight 560.3582 g/mol CP Lab Safety[4]
Purity 98%CP Lab Safety[4]
CAS Number 2939933-09-0CP Lab Safety[4]
Experimental Context: Signaling Pathway of NTPDase Inhibition

The following diagram illustrates the general signaling pathway affected by NTPDase inhibitors like this compound. These inhibitors block the hydrolysis of extracellular ATP and ADP, thereby modulating purinergic signaling, which has implications for various cellular processes.

NTPDase_Inhibition_Pathway General NTPDase Signaling Pathway ATP Extracellular ATP/ADP NTPDase h-NTPDase (e.g., CD39) ATP->NTPDase Hydrolysis P2_Receptors P2 Receptors ATP->P2_Receptors Activates NTPDase->P2_Receptors Modulates Ligand Availability Inhibitor This compound Inhibitor->NTPDase Inhibits Cellular_Response Cellular Response (e.g., Platelet Aggregation, Immune Modulation) P2_Receptors->Cellular_Response Initiates

Caption: Inhibition of h-NTPDase by this compound prevents the breakdown of extracellular ATP/ADP.

Step-by-Step Disposal Procedures for this compound

Given the absence of a specific SDS, a conservative approach to disposal is warranted. Treat this compound as a potentially hazardous chemical.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile or neoprene are generally suitable for small quantities).

2. Segregation of Waste:

  • Solid Waste:

    • Contaminated materials such as unused solid this compound, contaminated weighing paper, pipette tips, and gloves should be collected in a designated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and have a secure lid.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated hazardous liquid waste container.

    • Do not mix with other incompatible waste streams. If dissolved in a solvent, the solvent's own disposal requirements must be followed.

    • Aqueous solutions should not be disposed of down the drain unless explicitly permitted by your institution's EHS for very dilute, neutralized solutions. Given the biological activity of this compound, drain disposal is not recommended.

3. Labeling:

  • All waste containers must be clearly and accurately labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and solvent (for liquid waste)

    • The accumulation start date

    • The primary hazards (e.g., "Biologically Active," "Chemical Irritant - Handle with Care").

4. Storage of Waste:

  • Store waste containers in a designated, well-ventilated satellite accumulation area.

  • Ensure containers are kept closed except when adding waste.

  • Store away from incompatible materials.

5. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to dispose of the chemical waste in regular trash or down the drain.

Experimental Workflow for Disposal: A Logical Approach

The following diagram outlines the decision-making process for the proper disposal of this compound waste generated in a laboratory setting.

Disposal_Workflow This compound Disposal Workflow Start Waste Generated (Solid or Liquid) Is_Solid Solid Waste? Start->Is_Solid Solid_Container Place in Labeled Solid Hazardous Waste Container Is_Solid->Solid_Container Yes Liquid_Container Place in Labeled Liquid Hazardous Waste Container Is_Solid->Liquid_Container No Storage Store in Designated Satellite Accumulation Area Solid_Container->Storage Liquid_Container->Storage EHS_Pickup Arrange for EHS Waste Pickup Storage->EHS_Pickup End Proper Disposal EHS_Pickup->End

Caption: A logical workflow for the segregation and disposal of this compound waste.

By following these general guidelines and consulting with your local safety officials, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling h-NTPDase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general safety and handling guidelines for h-NTPDase-IN-1 based on best practices for research chemicals. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals are strongly advised to consult with their institution's Environmental Health and Safety (EHS) department and to obtain a compound-specific SDS from the supplier before handling this substance. The information provided herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

Immediate Safety and Logistical Information

This guide outlines essential personal protective equipment (PPE), operational procedures, and disposal plans for the safe handling of this compound, a potent inhibitor of h-NTPDase1 and h-NTPDase3. Given its intended use in research exploring thrombosis, inflammation, diabetes, and cancer, it is imperative to handle this compound with appropriate caution to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure.

PPE LevelEquipmentRecommended Use
Standard Laboratory Attire Safety glasses with side shields, lab coat, long pants, closed-toe shoesRequired for all work with this compound, even for low-volume handling.
Enhanced Precautions Chemical splash goggles, disposable nitrile gloves (double-gloving recommended)When preparing solutions, performing dilutions, or when there is a risk of splashes.
High-Risk Operations Face shield, chemical-resistant apron or gown, respiratory protection (e.g., N95 respirator or use of a chemical fume hood)For handling larger quantities, generating aerosols, or in case of a spill.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to mitigate risks. The following workflow outlines the key steps from preparation to post-handling cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather Appropriate PPE prep_area->gather_ppe consult_sds Consult SDS/Safety Info gather_ppe->consult_sds weigh_compound Weigh Compound in Fume Hood consult_sds->weigh_compound Proceed with Caution prepare_solution Prepare Solution weigh_compound->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate_surfaces Decontaminate Surfaces conduct_experiment->decontaminate_surfaces Post-Experiment dispose_waste Dispose of Waste Properly decontaminate_surfaces->dispose_waste remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Safe handling workflow for this compound.

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Assemble all necessary PPE as outlined in the table above.

    • Review the supplier's safety information and any available institutional chemical safety protocols.

  • Handling:

    • When weighing the solid compound, perform this task in a chemical fume hood to prevent inhalation of fine powders.

    • Use non-sparking tools and ensure all equipment is clean and dry.

    • When preparing solutions, add the solvent to the weighed compound slowly to avoid splashing.

    • Conduct all experimental procedures involving this compound with care to prevent spills and aerosol generation.

  • Cleanup and Disposal:

    • Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

    • Dispose of all waste, including contaminated consumables, according to the disposal plan below.

    • Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown/apron, face shield/goggles, inner gloves, and finally, respiratory protection if used.

    • Wash hands thoroughly with soap and water after removing all PPE.

Emergency and Disposal Plan

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: In case of a spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including unused compound, contaminated gloves, pipette tips, and other consumables, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines for chemical containers.

All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations. Never dispose of this compound or its waste in the regular trash or sanitary sewer.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.